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  • Product: YM 60828
  • CAS: 179755-65-8

Core Science & Biosynthesis

Foundational

YM-60828: Mechanistic Characterization of a High-Potency, Selective Factor Xa Inhibitor

The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of YM-60828 , a potent and selective Factor Xa (FXa) inhibitor. Technical Whitepaper | Version 1.0...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of YM-60828 , a potent and selective Factor Xa (FXa) inhibitor.

Technical Whitepaper | Version 1.0

Executive Summary

YM-60828 (Yamanouchi Pharmaceutical, now Astellas) represents a pivotal compound in the evolution of direct oral anticoagulants (DOACs). Chemically defined as a naphthalene-sulfonamide derivative, it functions as a direct, competitive, and reversible inhibitor of activated Factor X (FXa) .

Unlike indirect inhibitors (e.g., heparins) that require Antithrombin III, YM-60828 binds directly to the active site of FXa. Its defining characteristic is a superior safety profile, demonstrating a wide separation between the antithrombotic dose and the dose required to prolong bleeding time. This guide dissects the molecular interactions, kinetic data, and experimental protocols necessary to validate its activity.

Structural Biology & Molecular Mechanism

Chemical Architecture

YM-60828 is a small molecule designed to fit the specific topography of the FXa active site.

  • IUPAC Name: [N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride[1][2][3]

  • Key Pharmacophores:

    • 7-amidino-2-naphthyl moiety: The amidine group mimics the arginine side chain of the natural substrate (prothrombin), forming a critical salt bridge with Asp189 at the bottom of the S1 specificity pocket . The naphthalene ring engages in hydrophobic stacking within the S1 cleft.

    • Piperidine/Phenyl group: Directed towards the S4 hydrophobic pocket , a key determinant for FXa selectivity over Thrombin.

Mechanism of Action (MOA)

YM-60828 inhibits FXa in two distinct physiological states:

  • Free FXa: Inhibits fluid-phase FXa, preventing the cleavage of prothrombin.

  • Prothrombinase Complex-Bound FXa: Crucially, YM-60828 inhibits FXa assembled within the prothrombinase complex (FXa + FVa + Ca2+ + Phospholipids) on the platelet surface. This is the primary driver of the "burst" phase of thrombin generation.

Kinetic Profile:

  • Inhibition Type: Competitive, Reversible.

  • Ki (Dissociation Constant): 1.3 nM (Human FXa).[2][4]

  • Selectivity: >10,000-fold selective for FXa over Thrombin (Ki > 100 µM).

Visualization: The Coagulation Convergence

FXa is the convergence point of the intrinsic and extrinsic pathways.[5] Inhibiting FXa offers a 1:1000 amplification blockade (1 molecule of FXa generates ~1000 molecules of Thrombin).

CoagulationCascade TF Tissue Factor FVIIa FVIIa TF->FVIIa FX Factor X (Inactive) FVIIa->FX Extrinsic FIXa FIXa FIXa->FX Intrinsic FXa Factor Xa (Active) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Prothrombinase Complex Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin YM60828 YM-60828 (Inhibitor) YM60828->FXa Direct Inhibition (Ki = 1.3 nM)

Figure 1: YM-60828 targets the convergence point (FXa), blocking thrombin generation without directly inhibiting thrombin activity.

Pharmacological Data Summary

The following data illustrates the potency and selectivity of YM-60828.

ParameterValueUnitExperimental Context
Binding Affinity (Ki) 1.3 nMHuman Factor Xa (Chromogenic)
Selectivity (Thrombin) > 100,000nMKi > 100 µM (No inhibition)
Prothrombinase IC50 7.7nMFXa in complex with FVa/PL
Antithrombotic ID50 0.0081mg/kgRat Venous Thrombosis Model
Bleeding Time ED2 0.76mg/kgDose doubling bleeding time
Therapeutic Index ~94 RatioED2 (Bleeding) / ID50 (Thrombosis)

Expert Insight: The therapeutic index (Ratio ~94) is significantly higher than unfractionated heparin or argatroban. This "separation" suggests YM-60828 inhibits the pathological thrombus growth (driven by fluid-phase and burst FXa) while sparing the hemostatic plug formation (driven by surface-bound thrombin).

Experimental Methodologies

To validate the mechanism of YM-60828, researchers should utilize the following self-validating protocols.

Protocol 1: Chromogenic Anti-FXa Kinetic Assay

Objective: Determine the Ki of YM-60828 against human FXa. Principle: FXa cleaves a specific chromogenic substrate (e.g., S-2222), releasing p-nitroaniline (pNA). YM-60828 competes for the active site, reducing the rate of pNA release.

Materials:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Enzyme: Human FXa (0.5 nM final concentration).

  • Substrate: S-2222 (Chromogenix) or equivalent (at Km ~ 200 µM).

  • Inhibitor: YM-60828 (Serial dilutions: 0.1 nM to 100 nM).

Workflow:

  • Preparation: Dilute YM-60828 in buffer. Prepare 96-well microplate.

  • Incubation: Add 20 µL Inhibitor + 20 µL FXa. Incubate for 10 min at 37°C to reach equilibrium.

  • Initiation: Add 100 µL Substrate (pre-warmed).

  • Detection: Monitor Absorbance at 405 nm (A405) kinetically for 10 minutes.

  • Analysis: Plot Initial Velocity (V0) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors.

AssayWorkflow Step1 Equilibration (FXa + YM-60828) 10 min @ 37°C Step2 Substrate Addition (S-2222) Step1->Step2 Step3 Kinetic Read (OD 405nm) Step2->Step3 Step4 Data Analysis (Morrison Equation) Step3->Step4

Figure 2: Kinetic Chromogenic Assay Workflow for Ki determination.

Protocol 2: Thrombin Generation Assay (TGA)

Objective: Verify inhibition of the prothrombinase complex in plasma. Why this matters: Simple clotting times (PT/aPTT) do not reflect the total amount of thrombin generated. TGA measures the "Endogenous Thrombin Potential" (ETP).

  • Plasma: Citrated human platelet-poor plasma.

  • Trigger: Tissue Factor (low picomolar) + Phospholipids.

  • Readout: Fluorogenic substrate (Z-Gly-Gly-Arg-AMC).

  • Validation: YM-60828 should reduce the Peak Thrombin and ETP in a dose-dependent manner, while prolonging the Lag Time .

References

  • Sato, K., et al. (1998). "Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa." Thrombosis and Haemostasis, 79(3), 543-548.[4]

  • Sato, K., et al. (1998). "Antithrombotic effects of YM-60828, a newly synthesized factor Xa inhibitor, in rat thrombosis models and its effects on bleeding time." British Journal of Pharmacology, 123(5), 929-935.

  • Taniuchi, Y., et al. (1998). "Antithrombotic effects of YM-60828 in three thrombosis models in guinea pigs." Arzneimittelforschung, 48(4), 362-366.

  • BindingDB. "Target: Coagulation factor X; Ligand: YM-60828." Binding Database.

Sources

Exploratory

An In-Depth Technical Guide to YM-60828: Chemical Structure and Molecular Properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and molecular properties of YM-60828, a potent and orally active factor Xa i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and molecular properties of YM-60828, a potent and orally active factor Xa inhibitor. The document elucidates the compound's detailed chemical structure, molecular weight, and key identifiers. This information is crucial for researchers engaged in the discovery and development of novel anticoagulants and for scientists investigating the compound's mechanism of action and structure-activity relationships.

Introduction: The Significance of YM-60828

YM-60828 is a small molecule that has been investigated for its anticoagulant properties through the potent and selective inhibition of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] Its development represented a significant step in the pursuit of oral anticoagulants with predictable pharmacokinetics and a wide therapeutic window. Understanding the precise chemical structure and molecular weight of YM-60828 is fundamental to synthesizing the molecule, developing derivatives, and interpreting its biological activity.

Chemical Identity and Molecular Structure

A thorough understanding of a compound's chemical identity is paramount for its application in research and development. This section details the structural and molecular formula of YM-60828.

IUPAC Name

The formal chemical name for YM-60828 according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is:

[N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride [2]

This systematic name precisely describes the arrangement of all atoms and functional groups within the molecule.

Chemical Structure

The two-dimensional chemical structure of YM-60828 is depicted below. This visual representation is essential for understanding the spatial arrangement of its constituent parts, including the naphthalene, piperidine, and phenyl moieties, which are critical for its interaction with the active site of Factor Xa.

Caption: 2D Chemical Structure of YM-60828.

Molecular Identifiers

For unambiguous identification and use in cheminformatics, the following identifiers are provided:

IdentifierValue
Molecular Formula C30H35N5O5S · 2HCl
Canonical SMILES C(C(=O)O)N(CC1=CC2=CC=C(C=C2C=C1)C(=N)N)S(=O)(=O)C3=CC=C(C=C3)OC4CCN(CC4)C(=N)C.Cl.Cl

Molecular Weight

The molecular weight of a compound is a fundamental physical property, critical for quantitative analysis, solution preparation, and dosage calculations.

ParameterValue
Molecular Weight (Free Base) 589.70 g/mol
Molecular Weight (Dihydrochloride Salt) 662.62 g/mol

Note: The molecular weight of the dihydrochloride salt is often more relevant for experimental work as the compound is typically supplied in this form to improve solubility and stability.

Physicochemical Properties (Predicted)

While experimental data for some physicochemical properties may be limited in publicly accessible literature, computational predictions provide valuable insights for researchers.

PropertyPredicted Value
XLogP3 2.5
Hydrogen Bond Donor Count 5
Hydrogen Bond Acceptor Count 10
Rotatable Bond Count 10
Topological Polar Surface Area 184 Ų

These values are computationally predicted and should be used as a guide. Experimental validation is recommended.

Mechanism of Action: A Structural Perspective

The chemical structure of YM-60828 is intricately linked to its function as a Factor Xa inhibitor. The molecule is designed to fit into the active site of the Factor Xa enzyme with high affinity and specificity.

G YM60828 YM-60828 FXa Factor Xa Active Site YM60828->FXa Binds to and Inhibits Thrombin Thrombin FXa->Thrombin Catalyzes Conversion Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Catalyzes Conversion Fibrinogen Fibrinogen Fibrinogen->Fibrin

Caption: Simplified workflow of YM-60828's inhibitory action.

The key structural features contributing to its inhibitory activity include:

  • Amidino-naphthalene moiety: This group is designed to interact with the S1 specificity pocket of Factor Xa, a common feature for selective inhibitors.

  • Piperidine and Phenyl groups: These components contribute to the overall binding affinity and position the molecule correctly within the active site.

  • Sulfonamide linker: This provides a rigid connection between the different pharmacophores of the molecule.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and molecular weight of YM-60828. The information presented, including the IUPAC name, chemical structure, molecular formula, and molecular weight, serves as a foundational resource for researchers in the field of anticoagulant drug discovery and development. Accurate knowledge of these molecular properties is indispensable for further investigation into the synthesis, biological activity, and therapeutic potential of YM-60828 and its analogues.

References

[1] Taniuchi, Y., et al. (1998). Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa. Thrombosis and Haemostasis, 79(3), 543-548. [3] Sato, K., et al. (1997). YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time. European Journal of Pharmacology, 339(2-3), 141-146. [2] European Journal of Pharmacology. (1997). YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time. [Online]. Available: [Link]

Sources

Foundational

Technical Guide: YM-60828 Selective Inhibition of Factor Xa vs. Thrombin

Executive Summary YM-60828 is a synthetic, orally active, small-molecule anticoagulant developed to address the critical limitation of direct thrombin inhibitors and Vitamin K antagonists: the narrow therapeutic window b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

YM-60828 is a synthetic, orally active, small-molecule anticoagulant developed to address the critical limitation of direct thrombin inhibitors and Vitamin K antagonists: the narrow therapeutic window between antithrombotic efficacy and bleeding risk. Chemically defined as [N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride, YM-60828 represents a pivotal class of Direct Factor Xa (FXa) Inhibitors .

This guide provides a technical deep-dive into the selective inhibition profile of YM-60828, distinguishing its mechanism from direct thrombin (Factor IIa) inhibition. We present the structural basis of this selectivity, quantitative kinetic data, and a validated experimental framework for reproducing these selectivity assays in a drug discovery setting.

Mechanistic Profile & Structural Basis[1]

The Target: Factor Xa vs. Thrombin

The coagulation cascade functions as a biological amplifier.[1] Factor Xa sits at the convergence of the intrinsic and extrinsic pathways. It is estimated that inhibition of one molecule of Factor Xa prevents the generation of approximately 1,000 molecules of thrombin.[1]

  • YM-60828 Mechanism: It acts as a competitive, reversible inhibitor of Factor Xa. Unlike heparin, it does not require Antithrombin III (ATIII) as a cofactor.

  • Structural Selectivity: Crystallographic and SAR (Structure-Activity Relationship) studies suggest YM-60828 adopts an L-shaped conformation within the FXa active site. The naphthalene moiety interacts with the S4 hydrophobic pocket of FXa, a feature less accessible or distinct in Thrombin, thereby conferring high selectivity.

Signaling Pathway Visualization

The following diagram illustrates the precise intervention point of YM-60828 within the coagulation cascade, highlighting the downstream preservation of Thrombin's other homeostatic roles (e.g., Protein C activation) compared to direct Thrombin inhibitors.

CoagulationCascade TF Tissue Factor (Extrinsic) X Factor X TF->X Activates XII Factor XII (Intrinsic) XII->X Activates Xa Factor Xa (The Target) X->Xa Activation II Prothrombin (II) Xa->II Prothrombinase Complex IIa Thrombin (IIa) II->IIa Conversion Fibrinogen Fibrinogen IIa->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization YM YM-60828 YM->Xa Selective Inhibition (Ki = 1.3 nM) YM->IIa No Inhibition (Ki > 100 µM)

Figure 1: Coagulation cascade emphasizing the selective blockade of Factor Xa by YM-60828, preventing the "Thrombin Burst" without directly blocking catalytic Thrombin activity.

Pharmacodynamics & Selectivity Data[2][3][4][5]

The hallmark of YM-60828 is its ability to inhibit coagulation without prolonging Thrombin Time (TT), a direct measure of thrombin activity.

Enzyme Kinetics (Selectivity Ratios)

The following data summarizes the inhibitory constants (


) against human serine proteases. Note the >75,000-fold selectivity for FXa over Thrombin.
Enzyme TargetKi (Dissociation Constant)Selectivity Ratio (vs FXa)Clinical Implication
Factor Xa (Free) 1.3 nM 1High Potency
Prothrombinase Complex 7.7 nM (IC50) ~6Potent in physiological complex
Thrombin (Factor IIa) > 100,000 nM (> 100 µM) > 76,900No direct Thrombin inhibition
Trypsin> 10,000 nM> 7,000Low off-target digestive risk
Coagulation Parameters (Ex Vivo)

Concentrations required to double the clotting time in human plasma:

AssayParameter MeasuredConcentration (µM)Interpretation
FXa Clotting Time Extrinsic/Intrinsic Convergence0.10 Direct target engagement
PT Extrinsic Pathway0.21 Effective anticoagulant
APTT Intrinsic Pathway0.24 Balanced efficacy
Thrombin Time (TT) Fibrinogen -> Fibrin conversion> 100 Specific Feature: Does not impair Thrombin's ability to clot fibrinogen directly.[2]

Experimental Validation Framework

To validate the selectivity of YM-60828 or similar analogues, researchers must employ a dual-assay approach: Chromogenic Kinetics (for molecular selectivity) and Plasma Clotting (for functional efficacy).

Workflow Logic

ExperimentalWorkflow cluster_0 Phase 1: Molecular Selectivity cluster_1 Phase 2: Functional Safety Step1 Enzyme Prep (FXa vs IIa) Step2 Chromogenic Substrate (S-2222 / S-2238) Step1->Step2 Step3 Kinetic Readout (OD 405nm) Step2->Step3 Step4 Plasma Incubation Step3->Step4 If Ki(FXa) < 10nM Step5 Clotting Trigger Step4->Step5 Step6 TT Measurement (Safety Check) Step5->Step6

Figure 2: Screening workflow to confirm "Xa-selective" profile. Phase 2 is critical to verify lack of Thrombin inhibition.

Protocol A: Chromogenic Determination of Ki (FXa vs Thrombin)

Objective: Determine the inhibitory constant (


) of YM-60828.
Principle:  The inhibitor competes with a chromogenic substrate (p-nitroaniline release) for the active site of the protease.

Materials:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Enzymes: Human Factor Xa (0.5 nM final); Human Thrombin (0.5 nM final).

  • Substrates: S-2222 (for FXa); S-2238 (for Thrombin).

  • Detection: Microplate reader at 405 nm.

Step-by-Step Methodology:

  • Preparation: Dilute YM-60828 in DMSO to create a 10-point concentration series (0.01 nM to 100 µM).

  • Incubation: Add 20 µL of enzyme solution to 20 µL of inhibitor solution in a 96-well plate. Incubate for 10 minutes at 37°C to reach equilibrium.

  • Initiation: Add 100 µL of specific chromogenic substrate (at

    
     concentration: ~200 µM for S-2222).
    
  • Measurement: Monitor absorbance at 405 nm kinetically for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor]. Fit to the Morrison equation (tight-binding) for FXa and standard IC50 inhibition curves for Thrombin.
    • Validation Check: The curve for Thrombin should remain flat (100% activity) up to 100 µM if the compound is truly selective.

Protocol B: Thrombin Time (TT) Exclusion Assay

Objective: Confirm that YM-60828 does not interfere with Thrombin-mediated fibrin generation. Causality: If YM-60828 prolongs TT, it implies direct Thrombin binding, violating the selectivity profile.

Step-by-Step Methodology:

  • Plasma Prep: Harvest Citrated Human Plasma (PPP).

  • Spiking: Spike plasma with YM-60828 at high concentration (100 µM). Include a vehicle control (DMSO) and a positive control (Argatroban or Dabigatran).

  • Reagent: Add commercial Thrombin reagent (approx 1.5 - 3.0 NIH units/mL).

  • Timing: Measure time to clot formation using a mechanical or optical coagulometer.

  • Result Interpretation:

    • Selective FXa Inhibitor (YM-60828): TT

      
       Control (e.g., 15-20 seconds).
      
    • Thrombin Inhibitor:[3][4][5][2][6] TT > 120 seconds (unclottable).

Therapeutic Implications

The data surrounding YM-60828 highlights the "Safety-Efficacy Decoupling" inherent to FXa inhibitors:

  • Bleeding Time Separation: In rat thrombosis models, YM-60828 demonstrated a wide margin between the antithrombotic dose (

    
    ) and the bleeding time prolongation dose.[7] The risk-benefit ratio (
    
    
    
    bleeding /
    
    
    thrombosis) is significantly higher than that of heparin or argatroban.
  • No Rebound: Unlike Thrombin inhibitors, which can upregulate thrombin generation via feedback loops, FXa inhibition dampens the burst without completely shutting down basal hemostasis required for vessel wall repair.

References

  • Taniuchi, Y., et al. (1998).[2][8] "Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa." Thrombosis and Haemostasis, 79(3), 543-548.[2]

  • Sato, K., et al. (1997).[7] "YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time."[7][8][9] European Journal of Pharmacology, 339(2-3), 141-146.[7]

  • Sato, K., et al. (1998).[2][8] "Antithrombotic effects of YM-60828 in three thrombosis models in guinea pigs." European Journal of Pharmacology, 350(1), 87-91.[8]

  • Hirayama, F., et al. (2002). "Design, synthesis and biological activity of YM-60828 derivatives." Bioorganic & Medicinal Chemistry, 10(9), 2719-2735.

Sources

Exploratory

Determining the Binding Affinity of YM-60828 for Human Factor Xa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This in-depth technical guide provides a comprehensive overview of the binding affinity of YM-60828, a potent and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the binding affinity of YM-60828, a potent and orally active inhibitor of human Factor Xa (FXa). We will delve into the core principles of its interaction with FXa, present a detailed methodology for determining its inhibition constant (Ki), and discuss the critical scientific rationale that underpins these experimental choices. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to accurately characterize the potency of YM-60828 and similar compounds.

Introduction: The Critical Role of Factor Xa Inhibition

Factor Xa is a pivotal serine protease in the coagulation cascade, representing a key target for anticoagulant therapies.[1][2] Its inhibition effectively prevents the conversion of prothrombin to thrombin, thereby blocking the final common pathway of blood clot formation.[2][3] Direct FXa inhibitors, such as YM-60828, offer a targeted approach to anticoagulation with a predictable dose-response and a wide therapeutic window.[1] The binding affinity, quantified by the inhibition constant (Ki), is a critical parameter for evaluating the potency and potential efficacy of these inhibitors. A lower Ki value signifies a higher binding affinity and, consequently, a more potent inhibitor.

YM-60828: A High-Affinity Inhibitor of Human Factor Xa

YM-60828 has been identified as a potent inhibitor of human Factor Xa. Biochemical characterization has revealed a high binding affinity for its target.[4]

Inhibitor Target Ki Value Selectivity
YM-60828Human Factor Xa1.3 nM[4]Highly selective for Factor Xa over Thrombin (Ki > 100 µM)[4]

This low nanomolar Ki value underscores the potent inhibitory capacity of YM-60828 towards human Factor Xa. The remarkable selectivity over thrombin is a crucial attribute, as it minimizes off-target effects and contributes to a more favorable safety profile.[4]

Mechanism of Inhibition: A Competitive Interaction

Direct inhibitors of Factor Xa, such as YM-60828, typically function through a competitive inhibition mechanism.[5] This means the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate.

G cluster_0 Factor Xa Active Site cluster_2 Reaction Pathways Enzyme Factor Xa (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES k1 EI Enzyme-Inhibitor Complex (EI) (Inactive) Enzyme->EI kon Substrate Substrate (S) Substrate->ES Inhibitor YM-60828 (I) Inhibitor->EI ES->Enzyme k-1 Product Product (P) ES->Product k_cat EI->Enzyme koff

Caption: Competitive inhibition of Factor Xa by YM-60828.

In this model, YM-60828 (I) binds reversibly to the active site of Factor Xa (E), preventing the binding of the substrate (S) and subsequent formation of the product (P). The equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex is defined by the inhibition constant (Ki).

Experimental Protocol: Determination of the Ki Value for YM-60828

The determination of the Ki value for a Factor Xa inhibitor like YM-60828 is typically performed using a chromogenic assay. This method relies on the ability of active Factor Xa to cleave a synthetic chromogenic substrate, releasing a colored product that can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of this reaction in a concentration-dependent manner.

Principle of the Chromogenic Assay

The assay measures the residual activity of Factor Xa in the presence of varying concentrations of the inhibitor. The rate of color development is inversely proportional to the inhibitory activity of the compound.

G cluster_0 Reaction Mixture cluster_1 Substrate Addition cluster_2 Measurement FXa Human Factor Xa Colored_Product Colored Product (p-nitroaniline) FXa->Colored_Product Cleavage Inhibitor YM-60828 Inhibitor->FXa Inhibition Chromogenic_Substrate Chromogenic Substrate (S-2222) Chromogenic_Substrate->Colored_Product Spectrophotometer Spectrophotometer (405 nm) Colored_Product->Spectrophotometer Absorbance Measurement

Caption: Workflow of the chromogenic assay for Factor Xa inhibition.

Materials and Reagents
  • Human Factor Xa: Purified, active enzyme.

  • YM-60828: Synthesized and purified compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Chromogenic Substrate for Factor Xa: e.g., S-2222 (N-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide hydrochloride).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 150 mM) and a carrier protein (e.g., 0.1% BSA).

  • 96-well microplate: Clear, flat-bottom.

  • Microplate reader: Capable of measuring absorbance at 405 nm.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of YM-60828 in 100% DMSO.

    • Create a serial dilution of YM-60828 in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 nM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%) to avoid solvent effects.

    • Prepare working solutions of human Factor Xa and the chromogenic substrate in assay buffer at concentrations optimized for the assay (typically determined through preliminary experiments).

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the assay buffer to all wells.

    • Add a specific volume of the serially diluted YM-60828 solutions to the respective wells. Include control wells with buffer only (for 100% activity) and wells with a known potent inhibitor or no enzyme (for background).

    • Add a fixed volume of the human Factor Xa working solution to all wells except the no-enzyme control.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme and reach equilibrium.

  • Initiation of Reaction:

    • Add a fixed volume of the pre-warmed chromogenic substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the change in absorbance at 405 nm over a set period (e.g., 5-10 minutes) in kinetic mode. The rate of the reaction (V) is determined from the linear portion of the absorbance versus time curve.

Data Analysis and Ki Determination
  • Calculate the Percent Inhibition: For each concentration of YM-60828, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the YM-60828 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

  • Calculate the Ki Value using the Cheng-Prusoff Equation: For a competitive inhibitor, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S] / Km) where:

    • IC50 is the experimentally determined half-maximal inhibitory concentration.

    • [S] is the concentration of the chromogenic substrate used in the assay.

    • Km is the Michaelis-Menten constant for the substrate with Factor Xa under the specific assay conditions. The Km value should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations.

Self-Validating System and Trustworthiness

The described protocol incorporates several elements to ensure the trustworthiness and validity of the results:

  • Appropriate Controls: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential for normalizing the data and accounting for background absorbance.

  • Consistent Assay Conditions: Maintaining constant temperature, pH, and solvent concentrations across all wells is crucial for reproducible results.

  • Kinetic Measurement: Measuring the reaction rate kinetically, rather than at a single endpoint, provides a more accurate representation of the enzyme's activity and is less prone to timing errors.

  • Determination of Km: The experimental determination of the Km for the substrate under the specific assay conditions is critical for the accurate calculation of the Ki value using the Cheng-Prusoff equation.

Conclusion

The determination of the binding affinity (Ki) of YM-60828 for human Factor Xa is a fundamental step in its characterization as a potent anticoagulant. The chromogenic assay, when performed with meticulous attention to detail and appropriate controls, provides a reliable and quantitative measure of its inhibitory potency. The low nanomolar Ki value of YM-60828, coupled with its high selectivity, underscores its potential as a promising therapeutic agent. This technical guide provides a robust framework for researchers to conduct these critical experiments and contribute to the ongoing development of novel anticoagulant therapies.

References

  • Taniuchi, Y., Sakai, Y., Hisamichi, N., Kayama, M., Mano, Y., Sato, K., Hirayama, F., Koshio, H., Matsumoto, Y., & Kawasaki, T. (1998). Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa. Thrombosis and Haemostasis, 79(3), 543–548. [Link]

  • Taniuchi, Y., et al. (1997). YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time. European Journal of Pharmacology, 339(2-3), 141-6. [Link]

  • Hirayama, F., et al. (1998). Comparative studies of an orally-active factor Xa inhibitor, YM-60828, with other antithrombotic agents in a rat model of arterial thrombosis. Thrombosis and Haemostasis, 79(2), 410-6. [Link]

  • Mousa, S. A. (2002). Factor Xa inhibitors: where are we now and where are we going?.
  • What are factor Xa inhibitors and how do they work? (2024, June 21). News-Medical.net. [Link]

  • Gómez-Outes, A., Suárez-Gea, M. L., Lecumberri, R., & Rocha, E. (2012). Direct-acting oral anticoagulants: pharmacology, indications, management, and future perspectives.
  • Eriksson, B. I., Quinlan, D. J., & Eikelboom, J. W. (2011). Novel oral Factor Xa and thrombin inhibitors in the management of thromboembolism. Annual Review of Medicine, 62, 41–57.
  • Cleveland Clinic. (2023, February 18). Factor Xa Inhibitors. [Link]

  • Samama, M. M., & Guinet, C. (2011). Laboratory assessment of new anticoagulants.
  • Dr. Oracle. (2026, January 21). What is the mechanism of action of Xa inhibitors (Factor Xa inhibitors) in patients with atrial fibrillation, deep vein thrombosis, or pulmonary embolism? [Link]

Sources

Foundational

YM-60828: A Technical Guide to a Potent Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction YM-60828 is a potent, orally active, and selective small molecule inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation casc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-60828 is a potent, orally active, and selective small molecule inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2] Its development represented a significant step forward in the search for novel anticoagulants with predictable pharmacokinetics and a wide therapeutic window. This guide provides a comprehensive overview of YM-60828, detailing its chemical properties, mechanism of action, and relevant experimental protocols for its characterization.

It is important to note at the outset that while the initial inquiry for this guide included an association with Matriptase-1, a thorough review of the scientific literature does not support a direct inhibitory role of YM-60828 on this enzyme. Therefore, this document will focus on the well-established activity of YM-60828 as a Factor Xa inhibitor and will address Matriptase-1 in a separate, distinct section to provide a comprehensive resource.

Part 1: YM-60828 - A Selective Factor Xa Inhibitor

Chemical Identity and Properties

Systematic Name: [N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride[1]

PropertyValueSource(s)
Molecular Formula C29H33N5O6S · 2HCl[1]
Molecular Weight 668.6 g/mol [1]
Bioavailability (Squirrel Monkeys) 20.3%[2][3]
Mechanism of Action: Targeting the Coagulation Cascade

YM-60828 exerts its anticoagulant effect by directly and selectively inhibiting Factor Xa. Factor Xa is a serine protease that plays a pivotal role in the coagulation cascade, sitting at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin (Factor II) to thrombin (Factor IIa), the final enzyme in the cascade responsible for fibrin clot formation. By inhibiting Factor Xa, YM-60828 effectively blocks the amplification of the coagulation cascade, leading to a dose-dependent anticoagulant response.[4]

Diagram: YM-60828 Inhibition of the Coagulation Cascade

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X + VIIIa TF TF VII VII TF->VII VII->X Xa Xa X->Xa Activation Prothrombin Prothrombin Xa->Prothrombin + Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot Fibrin Clot YM60828 YM-60828 YM60828->Xa Inhibition

Caption: YM-60828 directly inhibits Factor Xa, a key convergence point in the coagulation cascade.

Potency and Selectivity

YM-60828 is a highly potent inhibitor of human Factor Xa with a reported Ki (inhibition constant) of 1.3 nM.[2][3] Importantly, it demonstrates excellent selectivity for Factor Xa over other serine proteases, including thrombin (Ki > 100 µM), which minimizes the risk of off-target effects.[2][3]

ParameterValueSpeciesSource(s)
Ki (Factor Xa) 1.3 nMHuman[2][3]
IC50 (Prothrombinase Complex) 7.7 nMHuman[2][3]
Ki (Thrombin) > 100 µMHuman[2][3]
Concentration to double Factor Xa clotting time 0.10 µMHuman[2][3]
Concentration to double Prothrombin Time (PT) 0.21 µMHuman[2][3]
Concentration to double Activated Partial Thromboplastin Time (aPTT) 0.24 µMHuman[2][3]
ID50 (Venous Thrombosis Model) 0.0081 mg/kgRat[5]
ID50 (Arterio-venous Shunt Model) 0.010 mg/kgRat[5]
Synthesis and Analytical Characterization

While a detailed, step-by-step synthesis protocol for YM-60828 is not publicly available, the scientific literature describes the design and synthesis of its derivatives.[4] The synthesis of such complex small molecules typically involves a multi-step organic synthesis approach.

For analytical characterization, a suite of standard methods would be employed to ensure the identity, purity, and quality of YM-60828. These methods generally include:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight and structural integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

The development and validation of these analytical methods are crucial for ensuring the reliability and reproducibility of experimental results.[6][7]

Part 2: Experimental Protocols for the Evaluation of YM-60828

The following protocols provide a general framework for assessing the in vitro activity of YM-60828.

In Vitro Factor Xa Inhibition Assay (Chromogenic)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified Factor Xa.

Diagram: Chromogenic Factor Xa Inhibition Assay Workflow

Chromogenic_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Factor Xa - YM-60828 dilutions - Chromogenic Substrate - Assay Buffer Incubate Incubate Factor Xa with YM-60828 Reagents->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data (IC50 determination) Measure_Absorbance->Analyze_Data

Caption: Workflow for determining Factor Xa inhibition using a chromogenic substrate.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified human Factor Xa in a suitable assay buffer (e.g., Tris-HCl with NaCl and a carrier protein like BSA).

    • Prepare a series of dilutions of YM-60828 in the assay buffer.

    • Prepare a solution of a chromogenic substrate specific for Factor Xa (e.g., S-2222) in the assay buffer.[8]

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the Factor Xa solution to each well.

    • Add an equal volume of the YM-60828 dilutions (or buffer for control wells) to the wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to each well.

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.[9][10]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of YM-60828.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade and is sensitive to inhibitors of Factor Xa.[11]

Protocol:

  • Sample Preparation:

    • Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.[12]

    • Prepare platelet-poor plasma (PPP) by centrifugation.

  • Assay Procedure:

    • Pre-warm the PPP and the PT reagent (containing tissue factor and calcium) to 37°C.

    • Add a defined volume of the PPP to a reaction tube.

    • Spike the PPP with various concentrations of YM-60828.

    • Initiate clotting by adding a defined volume of the pre-warmed PT reagent.

    • Measure the time (in seconds) for a fibrin clot to form using a coagulometer.[13]

  • Data Analysis:

    • Plot the clotting time against the concentration of YM-60828.

    • Determine the concentration of YM-60828 required to double the baseline clotting time.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation and is also prolonged by Factor Xa inhibitors.

Protocol:

  • Sample Preparation:

    • Prepare platelet-poor plasma (PPP) as described for the PT assay.

  • Assay Procedure:

    • Pre-warm the PPP, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C.

    • In a reaction tube, mix a defined volume of PPP (spiked with YM-60828) with a defined volume of the aPTT reagent.

    • Incubate the mixture at 37°C for a specified time to allow for the activation of the contact pathway.

    • Initiate clotting by adding a defined volume of the pre-warmed calcium chloride solution.

    • Measure the time (in seconds) for a fibrin clot to form.

  • Data Analysis:

    • Plot the clotting time against the concentration of YM-60828.

    • Determine the concentration of YM-60828 that doubles the baseline aPTT.

Cell-Based Assays

While direct cell-based assays for Factor Xa inhibition are less common than plasma-based assays, cell-based systems can be used to assess the overall anticoagulant effect in a more physiological context. For example, a cell-based assay could measure the inhibition of thrombin generation in response to a stimulus in the presence of platelets and other blood cells.

Part 3: A Note on Matriptase-1

Matriptase-1 (also known as ST14) is a type II transmembrane serine protease that is expressed in most epithelial tissues. It plays a crucial role in the activation of various substrates, including growth factors and other proteases, and is involved in maintaining epithelial integrity. Dysregulation of Matriptase-1 activity has been implicated in the progression of several types of cancer.

Due to its role in disease, Matriptase-1 is a target for the development of therapeutic inhibitors. Research in this area is ongoing, with a focus on developing potent and selective inhibitors.

It is important to reiterate that based on the available scientific literature, YM-60828 is not a known inhibitor of Matriptase-1. The primary and well-characterized mechanism of action of YM-60828 is the inhibition of Factor Xa.

Conclusion

YM-60828 is a well-characterized, potent, and selective inhibitor of Factor Xa with demonstrated oral bioavailability. Its mechanism of action, focused on a key node in the coagulation cascade, makes it an important tool for research in thrombosis and hemostasis. The experimental protocols outlined in this guide provide a foundation for the in vitro characterization of YM-60828 and other Factor Xa inhibitors. While the initial query suggested a link to Matriptase-1, this guide clarifies that the established activity of YM-60828 is as a Factor Xa inhibitor.

References

  • Nagahara, T., et al. (2002). Design, synthesis and biological activity of YM-60828 derivatives: potent and orally-bioavailable factor Xa inhibitors based on naphthoanilide and naphthalensulfonanilide templates. Bioorganic & Medicinal Chemistry Letters, 12(16), 2675-2679. [Link]

  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Taniuchi, Y., et al. (1998). Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa. Thrombosis and Haemostasis, 79(3), 543-548. [Link]

  • Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Retrieved from [Link]

  • Biotoxik. (n.d.). 〈208〉 ANTI-FACTOR Xa AND ANTI-FACTOR IIa ASSAYS FOR UNFRACTIONATED AND LOW MOLECULAR WEIGHT HEPARINS. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit (Catalog #79913). Retrieved from [Link]

  • PhenX Toolkit. (2021, August 16). Prothrombin Time. Retrieved from [Link]

  • Hara, T., et al. (1997). Antithrombotic effects of YM-60828, a newly synthesized factor Xa inhibitor, in rat thrombosis models and its effects on bleeding time. British Journal of Pharmacology, 122(6), 1073-1080. [Link]

  • 5-Diagnostics. (2024, February 22). 5D-90458_5-TEST USP-UFH Anti-Xa starter set_V9 IFU. Retrieved from [Link]

  • Rosovsky, R. P., et al. (2021). From Activated Partial Thromboplastin Time to Antifactor Xa and Back Again: The Evolution of Monitoring Unfractionated Heparin. American Journal of Clinical Pathology, 156(4), 543-550. [Link]

  • Li, Y., et al. (2023). In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. Journal of Clinical Laboratory Analysis, 37(6), e24795. [Link]

  • Biocompare. (n.d.). Factor Xa Assay Kits. Retrieved from [Link]

  • Wong, P. C., et al. (2013). A novel prothrombin time assay for assessing the anticoagulant activity of oral factor Xa inhibitors. Thrombosis and Haemostasis, 110(3), 501-510. [Link]

  • Pharmaceutical Technology. (2003). Analytical Methods Validation. Retrieved from [Link]

  • University of Thi-Qar. (n.d.). Prothrombin time (PT). Retrieved from [Link]

  • Hollenbach, S., et al. (1997). YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time. European Journal of Pharmacology, 339(2-3), 141-146. [Link]

  • Lancet Laboratories. (n.d.). ANTI-FACTOR Xa ASSAY. Retrieved from [Link]

  • BIOLABO. (n.d.). ! BIO-TP Prothrombin Time (PT). Retrieved from [Link]

  • Clinical Laboratory International. (2020, August 26). Activated partial thromboplastin time assay. Retrieved from [Link]

  • Barrett, Y. C., et al. (2010). Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay. Thrombosis and Haemostasis, 104(6), 1263-1271. [Link]

  • MedSchool. (n.d.). Activated Partial Thromboplastin Time (APTT) | Coagulation. Retrieved from [Link]

  • Practical-Haemostasis.com. (2025, July 21). Screening Tests in Haemostasis: The APTT. Retrieved from [Link]

  • Phillips, G., et al. (2002). Design, Synthesis, and Activity of a Novel Series of Factor Xa Inhibitors: Optimization of Arylamidine Groups. Journal of Medicinal Chemistry, 45(12), 2484-2493. [Link]

  • Anticoagulation Forum. (2020, April 28). Guide to transitioning from the aPTT to anti-Xa assay to manage heparin infusions. Retrieved from [Link]

  • Taniuchi, Y., et al. (1998). Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa. Thrombosis and Haemostasis, 79(3), 543-548. [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2021). A Review: Analytical Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Analytical Method Development and Validation: A Review. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). (αS)-7-(Aminoiminomethyl)-α-[4-[[(3S)-1-(1-iminoethyl)-3-pyrrolidinyl]oxy]phenyl]-2-naphthalenepropanoic acid hydrochloride hydrate (1:1:5). Retrieved from [Link]

Sources

Exploratory

YM-60828: Anticoagulant Class, Mechanism, and Therapeutic Profiling

Technical Guide for Drug Development & Assay Validation Executive Summary YM-60828 is a synthetic, orally active, low-molecular-weight anticoagulant belonging to the class of Direct Factor Xa (FXa) Inhibitors . Chemicall...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Assay Validation

Executive Summary

YM-60828 is a synthetic, orally active, low-molecular-weight anticoagulant belonging to the class of Direct Factor Xa (FXa) Inhibitors . Chemically distinct from coumarins (warfarin) and indirect thrombin inhibitors (heparins), YM-60828 represents a pivotal "tool compound" in the evolution of modern anticoagulants. Its primary therapeutic value lies in its high selectivity for Factor Xa over thrombin and its demonstrated ability to separate antithrombotic efficacy from bleeding risk—a critical safety margin often absent in earlier generation anticoagulants.

This guide details the mechanistic grounding, pharmacological parameters, and experimental validation protocols for YM-60828, designed for researchers optimizing next-generation serine protease inhibitors.

Part 1: Chemical Identity & Mechanism of Action

Chemical Architecture
  • Code Name: YM-60828

  • Chemical Name: [N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride.[1][2]

  • Structural Class: Naphthalene/Piperidine derivative.[1][2][3]

  • Key Moieties:

    • Amidino-naphthyl group: Mimics the arginine side chain of the natural substrate (prothrombin), allowing high-affinity binding to the S1 specificity pocket of Factor Xa.

    • Piperidine ring: Enhances oral bioavailability and pharmacokinetic stability.

Molecular Target: Factor Xa

YM-60828 functions as a competitive, reversible inhibitor of Factor Xa. Unlike heparin, which requires Antithrombin III (ATIII) as a cofactor, YM-60828 binds directly to the active site of FXa.

Mechanistic Advantages:

  • Independence from ATIII: Effective in ATIII-deficient plasma.

  • Prothrombinase Complex Inhibition: YM-60828 inhibits not only free FXa but also FXa assembled within the prothrombinase complex (FXa + FVa + Ca²⁺ + Phospholipids). This is critical because clot-bound FXa is protected from inhibition by the Heparin-ATIII complex, often leading to thrombus extension despite heparin therapy.

Selectivity Profile (Enzymatic Kinetics)

The compound exhibits high specificity for FXa, minimizing off-target interference with other serine proteases involved in hemostasis (e.g., Thrombin) or digestion (e.g., Trypsin).

Enzyme TargetInhibitory Constant (

)
Selectivity Ratio (vs. FXa)
Factor Xa (Human) 1.3 nM 1x (Target)
Thrombin (Human)> 100,000 nM (> 100 µM)> 76,000x
Trypsin~40 nM~30x
Plasmin> 10 µM> 7,000x

Causality Note: The lack of thrombin inhibition (


) is the primary driver for the reduced bleeding risk. By leaving the basal thrombin activity intact for primary hemostasis (platelet activation), YM-60828 prevents pathological thrombus formation without completely dismantling the body's ability to seal minor vascular injuries.

Part 2: Pharmacological Profiling

Anticoagulant Efficacy vs. Bleeding Risk

A major limitation of classical anticoagulants is the narrow therapeutic window. YM-60828 demonstrates a superior safety profile, quantified by the ratio of the bleeding dose (


) to the antithrombotic dose (

).[1][4]
  • Antithrombotic Potency (

    
    ):  0.0081 mg/kg (Rat Venous Thrombosis Model).[4]
    
  • Bleeding Time Prolongation (

    
    ):  0.76 mg/kg.[4]
    
  • Safety Index (

    
    ):  ~94.
    

Comparison with Standards:

  • YM-60828: Safety Index > 30-fold higher than Heparin.[4]

  • Argatroban: Safety Index ~10-fold lower than YM-60828.[4]

Pharmacokinetics (PK)
  • Route: Oral (p.o.) and Intravenous (i.v.).[5]

  • Bioavailability: ~20.3% (Squirrel Monkey model).[3]

  • Half-life (

    
    ):  ~1.5 hours.[5]
    
  • Plasma Protein Binding: High (typical for hydrophobic naphthalene derivatives).

Part 3: Visualization of Signaling Pathway

The following diagram illustrates the precise intervention point of YM-60828 within the coagulation cascade, highlighting its dual inhibition of free and complex-bound Factor Xa.

CoagulationCascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIa Factor XIa XII->XIa IXa Factor IXa XIa->IXa FX Factor X IXa->FX TF Tissue Factor VIIa Factor VIIa TF->VIIa VIIa->FX FXa Factor Xa (Free Enzyme) FX->FXa Activation Prothrombinase Prothrombinase Complex (FXa + FVa + PL + Ca++) FXa->Prothrombinase Complex Assembly Prothrombin Prothrombin (FII) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Catalyzed by Prothrombinase Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin YM60828 YM-60828 (Direct Inhibitor) YM60828->FXa Direct Inhibition (Ki = 1.3 nM) YM60828->Prothrombinase Inhibits Clot-Bound FXa (IC50 = 7.7 nM)

Figure 1: Mechanism of Action. YM-60828 inhibits Factor Xa both as a free enzyme and within the prothrombinase complex, preventing the generation of Thrombin.[5]

Part 4: Experimental Protocols

In Vitro Chromogenic Anti-FXa Assay

Purpose: To determine the


 of YM-60828 against human Factor Xa.
Principle:  FXa cleaves a specific chromogenic substrate (e.g., S-2222), releasing p-nitroaniline (pNA) which is measured spectrophotometrically. YM-60828 inhibits this cleavage.

Protocol:

  • Buffer Preparation: Tris-HCl buffer (50 mM, pH 8.4) containing 150 mM NaCl and 0.1% BSA.

  • Enzyme Prep: Dilute Human Factor Xa (0.5 U/mL) in buffer.

  • Inhibitor Series: Prepare serial dilutions of YM-60828 (0.1 nM to 1000 nM) in DMSO/Buffer.

  • Substrate: S-2222 (Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide) at 2 mM.

  • Reaction:

    • Add 50 µL Inhibitor + 50 µL Factor Xa. Incubate at 37°C for 5 minutes.

    • Add 100 µL Substrate S-2222 to initiate reaction.

    • Incubate at 37°C for 10 minutes.

  • Termination: Stop reaction with 50 µL of 50% Acetic Acid.

  • Measurement: Read Absorbance at 405 nm (A405).

  • Analysis: Plot % Inhibition vs. Log[YM-60828]. Fit to sigmoidal dose-response curve to calculate

    
    .
    
Ex Vivo Rat Arteriovenous (AV) Shunt Model

Purpose: To assess antithrombotic efficacy in a physiological flow environment. Self-Validating Control: Use saline vehicle as negative control and Unfractionated Heparin (UFH) as positive control.

Protocol:

  • Animal Prep: Anesthetize male Sprague-Dawley rats (250-300g).

  • Shunt Assembly: Connect a polyethylene tube (PE-60) containing a silk thread (5 cm length) between the right carotid artery and the left jugular vein.

  • Drug Administration: Administer YM-60828 (i.v. bolus or oral gavage) 15-60 minutes prior to shunt opening.

  • Thrombus Induction: Open the shunt clips to allow blood flow for exactly 15 minutes. The silk thread serves as a thrombogenic surface.

  • Quantification:

    • Clamp shunt, remove the silk thread.

    • Weigh the thread + thrombus (Wet Weight).

    • Subtract the dry weight of the thread to obtain Thrombus Wet Weight.

  • Bleeding Time Assessment: Immediately after shunt closure, perform a template bleeding time test on the tail (transection 2mm from tip).

  • Data Output: Calculate the

    
     (dose reducing thrombus weight by 50%) and correlate with bleeding time prolongation.
    

Part 5: References

  • Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa. [3]

    • Source: Thrombosis and Haemostasis, 1998.[3]

    • Significance: Primary characterization of Ki values and oral bioavailability.[3]

    • Link:

  • Antithrombotic effects of YM-60828, a newly synthesized factor Xa inhibitor, in rat thrombosis models and its effects on bleeding time.

    • Source: British Journal of Pharmacology, 1997.

    • Significance: Establishes the safety index (ED2/ID50) superiority over heparin.[1][4]

    • Link:

  • YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time. [1][2][4]

    • Source: European Journal of Pharmacology, 1997.[1]

    • Significance: Comparative study against argatroban and dalteparin.[1][4][6]

    • Link:

  • Comparative studies of an orally-active factor Xa inhibitor, YM-60828, with other antithrombotic agents in a rat model of arterial thrombosis.

    • Source: Thrombosis and Haemostasis, 1998.[3]

    • Significance: Demonstrates efficacy in arterial (high shear) thrombosis models.

    • Link:

Sources

Foundational

Technical Guide: The Development of YM 60828 as an Oral Factor Xa Inhibitor

The YM 60828 Development History is a masterclass in rational drug design, representing a pivotal "missing link" between early non-specific anticoagulants and the modern era of Direct Oral Anticoagulants (DOACs). While Y...

Author: BenchChem Technical Support Team. Date: February 2026

The YM 60828 Development History is a masterclass in rational drug design, representing a pivotal "missing link" between early non-specific anticoagulants and the modern era of Direct Oral Anticoagulants (DOACs). While YM 60828 itself did not become a marketed drug, it served as the critical architectural template for Darexaban (YM150) and validated the hypothesis that Factor Xa inhibition could separate antithrombotic efficacy from bleeding risk.

This technical guide reconstructs the development logic, chemical evolution, and pharmacological validation of YM 60828.

Executive Summary: The "Safety Window" Prototype

YM 60828 (Chemical Name: [N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride) was a potent, selective, and orally active inhibitor of Factor Xa (FXa) developed by Yamanouchi Pharmaceutical (now Astellas ).

In the mid-1990s, the "Holy Grail" of anticoagulation was to replace Warfarin with an agent that did not require monitoring. The primary challenge was bleeding risk . YM 60828 was historically significant because it demonstrated a wide therapeutic index —it could prevent thrombus formation at doses that did not significantly prolong bleeding time. This "separation of effects" became the gold standard for the xaban class of drugs.

Chemical Architecture & Rational Design

The design of YM 60828 was driven by the need to fit the S1 and S4 pockets of the Factor Xa active site. Crystallographic studies revealed that effective inhibitors adopt a specific "L-shaped" conformation .

Structural Pharmacophore

The molecule consists of three critical domains:

  • The S1 Binding Motif (Naphthalene moiety): The 7-amidino-2-naphthyl group mimics the arginine side chain of the natural substrate, anchoring the molecule in the deep S1 specificity pocket.

  • The Linker (Sulfamoyl spacer): This rigid spacer orients the two ends of the molecule to achieve the necessary L-shape.

  • The S4 Binding Motif (Piperidine moiety): The 1-acetimidoyl-4-piperidyl group interacts with the hydrophobic S4 pocket, enhancing affinity and selectivity against Thrombin.

Evolution to Darexaban

YM 60828 acted as the lead compound. However, optimization was required to improve oral bioavailability and metabolic stability. This led to the development of the YM-1699 series and eventually Darexaban (YM150) .

YM_Development Target Target: Factor Xa (S1/S4 Pocket) YM60828 YM 60828 (Prototype) Ki = 1.3 nM Target->YM60828 Rational Design Opt Optimization (Bioavailability & Stability) YM60828->Opt Lead Opt YM169964 YM-169964 (Intermediate) Opt->YM169964 Darexaban Darexaban (YM150) (Clinical Candidate) YM169964->Darexaban Glucuronidation site mod

Figure 1: The evolutionary lineage from the YM 60828 prototype to the clinical candidate Darexaban.

Mechanistic Profile & Selectivity[1][2]

YM 60828 functions as a direct, competitive inhibitor of Factor Xa. Unlike Heparin, it does not require Antithrombin III (ATIII) as a cofactor. Unlike Warfarin, it does not deplete coagulation factors but inhibits their activity directly.

Enzymatic Kinetics

The selectivity profile of YM 60828 was rigorously tested against other serine proteases to ensure it would not interfere with other physiological processes (e.g., digestion or blood pressure regulation).

ParameterValueInterpretation
Ki (Factor Xa) 1.3 nM Extremely high affinity binding.[1]
Ki (Thrombin) > 100 µM >75,000-fold selectivity. No direct effect on Thrombin (IIa).[1]
IC50 (Prothrombinase) 7.7 nM Inhibits FXa even when assembled in the clot-forming complex.[1]
Platelet Aggregation IC50 = 3-23 µM Weak inhibition; primary effect is on the coagulation cascade.

Data Source: Biochemical and pharmacological characterization of YM-60828 [1].[1]

Preclinical Pharmacology: The Safety Window

The defining characteristic of YM 60828 was its ability to separate antithrombotic efficacy (preventing clots) from hemostatic impairment (causing bleeding). This was quantified using the ratio of the dose required to prolong bleeding (ED2) to the dose required to inhibit thrombosis (ID50).[2]

In Vivo Efficacy (Rat Models)

Two models were used to validate efficacy:[3]

  • Venous Thrombosis Model: Mimics Deep Vein Thrombosis (DVT).

  • Arterio-Venous (AV) Shunt Model: Mimics high-shear thrombosis.

Comparative Safety Data

The following table summarizes the "Safety Index" (ED2/ID50). A higher number indicates a safer drug.

CompoundID50 (Antithrombotic Dose)ED2 (Bleeding Dose)Safety Index (ED2/ID50)
YM 60828 0.010 mg/kg 0.76 mg/kg ~76
Argatroban0.011 mg/kg0.081 mg/kg~7.3
Heparin10 IU/kg18 IU/kg~1.8
Dalteparin4.2 IU/kg25 IU/kg~6.0

Data Source: Antithrombotic effects of YM-60828... in rat thrombosis models [2].[3]

Insight: YM 60828 demonstrated a safety margin >10x wider than Argatroban and >40x wider than Heparin.[4] This proved that FXa inhibition was a safer target than Thrombin inhibition.

Experimental Protocols

For researchers attempting to replicate historical data or benchmark new compounds against this prototype, the following protocols are reconstructed from the primary literature.

Protocol A: Determination of Ki against Human Factor Xa

Objective: To measure the inhibition constant (Ki) using a chromogenic substrate assay.

  • Reagents:

    • Buffer: Tris-HCl (50 mM, pH 7.4), NaCl (150 mM), BSA (0.1%).

    • Enzyme: Human Factor Xa (0.5 nM final concentration).

    • Substrate: S-2222 (Chromogenic substrate specific for FXa).

    • Inhibitor: YM 60828 (dissolved in DMSO, serial dilutions).

  • Workflow:

    • Incubate Enzyme + Inhibitor for 5 minutes at 37°C.

    • Add Substrate (S-2222) to initiate the reaction.

    • Monitor absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.

  • Analysis:

    • Plot initial velocity (v) vs. substrate concentration [S].

    • Use the Dixon plot (1/v vs. [I]) to determine Ki.

    • Validation Criterion: The plot should intersect above the x-axis, indicating competitive inhibition.

Protocol B: Ex Vivo Anticoagulant Activity (Squirrel Monkey)

Objective: To assess oral bioavailability and pharmacodynamics.

  • Dosing: Administer YM 60828 orally (3 mg/kg) via gastric tube to fasted male squirrel monkeys.

  • Sampling: Collect blood samples at 0, 1, 2, 4, and 8 hours into citrated tubes (3.8% sodium citrate).

  • Assays:

    • PT (Prothrombin Time): Measure clotting time upon addition of tissue factor.

    • APTT (Activated Partial Thromboplastin Time): Measure clotting time upon addition of contact activator.

  • Results Validation:

    • At 1 hour post-dose, plasma concentration should reach ~788 ng/ml.[1]

    • PT should prolong by ~4.8-fold; APTT by ~1.9-fold.[1]

    • Note: The preferential prolongation of PT over APTT is a hallmark of FXa inhibitors.

Mechanism of Action Visualization

The following diagram illustrates where YM 60828 intercepts the coagulation cascade, highlighting its independence from the extrinsic/intrinsic initiation pathways.

MOA Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Enzyme) FX->FXa Activation Thrombin Thrombin (IIa) FXa->Thrombin Converts II -> IIa YM YM 60828 (Direct Inhibitor) YM->FXa BLOCKS Prothrombin Prothrombin (II) Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin

Figure 2: YM 60828 inhibits Factor Xa at the convergence of the intrinsic and extrinsic pathways, effectively halting thrombin generation before the "burst" phase.

Conclusion & Legacy

YM 60828 was a scientific triumph that validated the direct Factor Xa inhibition hypothesis. Although it was superseded by Darexaban (YM150) (which offered improved formulation properties and metabolic profile), YM 60828 provided the essential proof-of-concept:

  • High Potency: Nanomolar inhibition of FXa is achievable orally.[5][1][6]

  • Safety: It is possible to decouple antithrombotic efficacy from bleeding time.

  • Structure: The "L-shaped" naphthoanilide scaffold became a template for future drug discovery in this class.

For researchers today, YM 60828 remains a reference standard for in vitro potency and a case study in optimizing the therapeutic index of anticoagulants.

References
  • Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa. Source: PubMed / Thrombosis and Haemostasis [Link]

  • Antithrombotic effects of YM-60828, a newly synthesized factor Xa inhibitor, in rat thrombosis models and its effects on bleeding time. Source: PubMed / British Journal of Pharmacology [Link]

  • YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time. Source: PubMed / European Journal of Pharmacology [Link]

  • Design, synthesis and biological activity of YM-60828 derivatives: potent and orally-bioavailable factor Xa inhibitors. Source: PubMed / Bioorganic & Medicinal Chemistry [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Stock Solution Preparation for YM-60828

Part 1: Executive Summary & Compound Profile YM-60828 is a potent, orally active, and selective Factor Xa inhibitor utilized primarily in anticoagulant research. Unlike general reagents, YM-60828 is typically supplied as...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

YM-60828 is a potent, orally active, and selective Factor Xa inhibitor utilized primarily in anticoagulant research. Unlike general reagents, YM-60828 is typically supplied as a dihydrochloride salt . This chemical form significantly influences its solubility profile and hygroscopic nature.

This protocol deviates from standard "add-and-stir" methods by addressing the specific physicochemical challenges of the dihydrochloride salt form: hygroscopicity (water absorption) and acidic sensitivity . Failure to account for these can lead to concentration errors of up to 15% and compound degradation.

Table 1: Physicochemical Specifications
PropertySpecificationCritical Note
Compound Name YM-60828 DihydrochlorideEnsure you have the salt form, not the free base.
CAS Number 179755-65-8Verify against vendor label.[1][2]
Molecular Weight 610.55 g/mol Batch-specific MW may vary due to hydration.[1] Check CoA.[2]
Formula C₂₇H₃₃Cl₂N₅O₅SDihydrochloride salt.[2][3][4]
Target Solubility ≥ 50 mM in DMSO Do not attempt >100 mM without pilot testing.
Appearance White to off-white solidDiscoloration (yellowing) indicates oxidation.

Part 2: Critical Pre-Requisites

Solvent Integrity (The "Anhydrous" Rule)

The dihydrochloride salt of YM-60828 is sensitive to hydrolysis and moisture-induced aggregation.

  • Requirement: Use Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.

  • Why: Standard DMSO is hygroscopic and can absorb atmospheric water, becoming "wet" DMSO. This reduces the solubility of hydrophobic moieties in the molecule and can accelerate degradation.

  • Storage: Keep DMSO under inert gas (Nitrogen/Argon) or over molecular sieves.

Environmental Control
  • Humidity: Perform weighing in a low-humidity environment if possible. The salt attracts moisture rapidly, altering the effective mass.

  • Light: While not acutely photosensitive, store stock solutions in amber vials to prevent long-term photo-oxidation.

Part 3: Master Protocol (Step-by-Step)

Phase 1: Gravimetric Preparation

Objective: Minimize mass error due to static and moisture.

  • Equilibrate: Allow the product vial to warm to room temperature before opening. This prevents condensation from forming on the cold solid (crucial for hygroscopic salts).

  • Weigh: Using an analytical balance (precision ±0.01 mg), weigh the target mass.

    • Pro-Tip: If the static charge is high (powder "jumps"), use an anti-static gun or weigh directly into the glass storage vial to avoid transfer losses.

Phase 2: Solvation Dynamics

Objective: Achieve a homogeneous monophasic solution.

  • Calculation: Determine the required volume of DMSO using the formula:

    
    
    
  • Addition: Add the calculated volume of Anhydrous DMSO directly to the vial.

  • Dispersion:

    • Vortex: Vortex vigorously for 30–60 seconds.

    • Visual Check: Hold the vial against a light source. The solution should be clear and colorless.

    • Troubleshooting (Cloudiness): If particulates remain, sonicate in a water bath at room temperature (20–25°C) for 5 minutes. Do not heat above 37°C as this may degrade the compound.

Phase 3: Validation & Storage

Objective: Ensure long-term stability.

  • Aliquot: Never store the bulk stock in a single container. Freeze-thaw cycles cause micro-precipitation that is invisible to the naked eye but affects bioassay reproducibility.

    • Action: Aliquot into single-use volumes (e.g., 50 µL or 100 µL) in high-quality polypropylene or glass microtubes.

  • Freeze: Store immediately at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

Part 4: Data & Calculations

Table 2: Quick Reference Reconstitution (Based on MW 610.55)

Use this table for rapid preparation. Always verify the specific MW on your batch's Certificate of Analysis (CoA).

Target Mass (mg)Target Conc. (mM)Volume DMSO (µL)Application Context
1 mg 10 mM 163.8 µL Standard Biochemical Assays (

)
1 mg 50 mM 32.8 µL High-Throughput Screening (HTS)
5 mg 10 mM 819.0 µL Animal Study Stock Prep
5 mg 50 mM 163.8 µL Concentrated Stock Storage
10 mg 10 mM 1638.0 µL Bulk Batch Preparation
Experimental Workflow Diagram

The following logic flow ensures quality control at every stage of the dissolution process.

YM60828_Protocol Start Start: YM-60828 Solid Equilibrate Equilibrate Vial to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Mass (m) Record Exact Weight Equilibrate->Weigh Calc Calculate DMSO Volume V = m / (C * MW) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Vortex Vortex (30-60s) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (5 min, RT) Check->Sonicate No (Particulates) Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Sonicate->Check Store Store at -20°C or -80°C Aliquot->Store

Figure 1: Decision-matrix for the dissolution and storage of YM-60828, emphasizing the visual checkpoint to prevent precipitation errors.

Part 5: Quality Control & Troubleshooting

Self-Validating the Solution

Before using the stock in a critical assay, perform a Dilution Test :

  • Dilute 1 µL of stock into 999 µL of water (or assay buffer).

  • Observe: Does a precipitate form immediately?

    • If Yes: The compound is crashing out. Your stock might be too concentrated, or the compound requires a co-solvent (like Tween-80) for aqueous dilution.

    • If No: The stock is valid for aqueous application.[5]

Common Issues
  • Yellowing of Solution: Indicates oxidation or low-quality DMSO. Discard and prepare fresh.

  • Viscous "Jelly" Formation: Indicates hydration of the DMSO. Ensure DMSO is anhydrous.

References

  • Sato, K., et al. (1997). YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time.[1] European Journal of Pharmacology, 339(2-3), 141-146.[1][6]

  • PubChem. Compound Summary for YM-60828. National Library of Medicine. Retrieved from [Link]

Sources

Application

YM 60828 in vitro coagulation assay protocol (PT and APTT)

Abstract & Introduction YM-60828 is a potent, synthetic, small-molecule inhibitor of Factor Xa (FXa) .[1] Historically significant in the development of oral anticoagulants, YM-60828 is a bis-amidine derivative that demo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

YM-60828 is a potent, synthetic, small-molecule inhibitor of Factor Xa (FXa) .[1] Historically significant in the development of oral anticoagulants, YM-60828 is a bis-amidine derivative that demonstrates high selectivity for FXa (


 nM) over thrombin (

µM).

This application note provides a standardized protocol for researchers to evaluate the anticoagulant pharmacodynamics of YM-60828 in vitro using human plasma. The primary readouts are Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT) .[1][2]

Key Mechanistic Insight: Unlike warfarin (which inhibits synthesis of factors) or heparin (which requires Antithrombin III), YM-60828 directly blocks the active site of FXa. Because FXa is the convergence point of both the intrinsic and extrinsic pathways, YM-60828 prolongs both PT and APTT, though assay sensitivity varies by reagent.

Scientific Background & Mechanism

The coagulation cascade converges at the Common Pathway, where Factor Xa converts Prothrombin (FII) to Thrombin (FIIa). Thrombin then converts Fibrinogen to Fibrin, forming the clot.

Figure 1: Mechanism of Action of YM-60828 The diagram below illustrates the specific inhibition point of YM-60828 within the coagulation cascade.

CoagulationCascade Intrinsic Intrinsic Pathway (APTT) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (PT) Extrinsic->FX FXa Factor Xa (Active Enzyme) FX->FXa Activation Thrombin Thrombin (FIIa) FXa->Thrombin Converts Prothrombin Prothrombin (FII) Prothrombin->Thrombin Clot Fibrin Clot Thrombin->Clot Cleaves Fibrinogen Fibrinogen Fibrinogen YM60828 YM-60828 (Inhibitor) YM60828->FXa Direct Inhibition (Ki = 1.3 nM)

Caption: YM-60828 inhibits Factor Xa at the convergence of intrinsic and extrinsic pathways, preventing Thrombin generation.

Materials & Equipment

Reagents
  • Test Compound: YM-60828 (Purity >98%).

  • Vehicle: Dimethyl sulfoxide (DMSO), anhydrous.

  • Matrix: Pooled Normal Human Plasma (PNHP), citrated (3.2% sodium citrate).

    • Note: Do not use EDTA or Heparin plasma; these interfere with calcium-dependent clotting assays.

  • PT Reagent: Thromboplastin (e.g., Neoplastin or RecombiPlastin).

  • APTT Reagent: Activator (Silica/Ellagic acid) + Phospholipids (e.g., Actin FSL).

  • Start Reagent: 25 mM

    
     (pre-warmed).
    
Equipment
  • Automated Coagulation Analyzer (e.g., Stago STA, Sysmex CS) or semi-automated fibrometer.

  • Water bath or heat block at 37°C.

  • Precision micropipettes.

Experimental Protocol

Figure 2: Assay Workflow Standardized spiking and measurement workflow to ensure reproducibility.

ProtocolWorkflow Stock 1. Stock Prep 10 mM in DMSO Dilution 2. Working Soln Dilute in Saline (10x Final Conc) Stock->Dilution Spike 3. Spike Plasma 1:10 Ratio (e.g. 10uL Drug + 90uL Plasma) Dilution->Spike Incubate 4. Incubation 37°C for 3 min Spike->Incubate Reagent 5. Add Reagent PT or APTT Triggers Incubate->Reagent Measure 6. Measure Time (Seconds to Clot) Reagent->Measure

Caption: Step-by-step workflow for in vitro spiking and coagulation assessment.

Step 1: Stock Solution Preparation
  • Weigh YM-60828 powder.

  • Dissolve in 100% DMSO to create a 10 mM master stock .

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Step 2: Working Solutions (Serial Dilution)

Critical: High DMSO concentrations cause protein precipitation and false prolongation of clotting times. The final DMSO concentration in the plasma must be < 1% (ideally < 0.5%).

  • Prepare an intermediate dilution series in saline (0.9% NaCl) or buffer.

  • Target Final Plasma Concentrations: 0.01, 0.03, 0.1, 0.3, 1.0, 3.0, 10.0 µM.

  • Prepare these working solutions at 10x the desired final concentration.

Step 3: Plasma Spiking
  • Thaw PNHP rapidly at 37°C, then keep at room temperature.

  • Pipette 90 µL of PNHP into reaction cuvettes.

  • Add 10 µL of Working Solution to the plasma.

    • Control: Add 10 µL of Vehicle (diluted DMSO/Saline) to control plasma.

  • Mix gently.

Step 4: The Assay (PT & APTT)
ParameterProthrombin Time (PT)Activated Partial Thromboplastin Time (APTT)
Pathway ExtrinsicIntrinsic
Incubation Incubate Spiked Plasma @ 37°C for 2 minIncubate Spiked Plasma + APTT Reagent @ 37°C for 3 min
Trigger Add 200 µL Thromboplastin (pre-warmed)Add 100 µL CaCl2 (25mM, pre-warmed)
Endpoint Time to clot formation (seconds)Time to clot formation (seconds)

Data Analysis & Expected Results

Calculation

Calculate the Fold Change relative to the vehicle control:



Expected Pharmacodynamics

Based on the seminal characterization by Sato et al. (1998) , YM-60828 should exhibit the following profile:

ParameterBaseline (Control)CT2 (Conc. to double clotting time)Sensitivity
PT 11 - 13 sec~0.21 µM High
APTT 28 - 35 sec~0.24 µM Moderate
TT 15 - 19 sec> 100 µMNone (Specific to FXa)

Note: The CT2 values indicate that PT is slightly more sensitive or equipotent to APTT for this specific inhibitor, a characteristic common among direct FXa inhibitors.

Troubleshooting & Validation

  • Hemolysis: Discard any plasma samples that appear red/pink. Free hemoglobin interferes with optical clot detection.

  • Cold Activation: Do not store plasma at 4°C for prolonged periods before testing; this activates Factor VII, shortening PT results.

  • Reagent Sensitivity (ISI): Different thromboplastin reagents have different International Sensitivity Indices (ISI). If your PT CT2 deviates significantly from 0.21 µM, verify the ISI of your reagent. Recombinant thromboplastins are generally more sensitive to FXa inhibitors than tissue-derived ones.

References

  • Sato, K., et al. (1998). "Antithrombotic effects of YM-60828, a newly synthesized factor Xa inhibitor, in rat thrombosis models and its effects on bleeding time." British Journal of Pharmacology, 123(1), 92–96.[3]

  • Sato, K., Taniuchi, Y., et al. (1998). "Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa." European Journal of Pharmacology.

  • CLSI. (2008).[4] "Collection, Transport, and Processing of Blood Specimens for Testing Plasma-Based Coagulation Assays and Molecular Hemostasis Assays; Approved Guideline—Fifth Edition." CLSI Document H21-A5.

Sources

Method

Application Note: Quantitative Measurement of Anti-Factor Xa Activity of YM 60828 in Plasma

Abstract & Introduction YM 60828 (Chemical Name: N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride) is a potent, synthetic, and orally active inhibitor of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

YM 60828 (Chemical Name: N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride) is a potent, synthetic, and orally active inhibitor of coagulation Factor Xa (FXa).[1][2] Unlike indirect anticoagulants such as heparin, which require Antithrombin III (ATIII) as a cofactor, YM 60828 binds directly and reversibly to the active site of FXa, exhibiting a high affinity (


 nM) and selectivity against other serine proteases like thrombin.

Accurate quantification of YM 60828 plasma levels is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling and safety assessment. While LC-MS/MS provides chemical quantification, it does not reflect the functional anticoagulant activity. The Chromogenic Anti-Factor Xa Assay is the gold standard for measuring the functional potency of direct FXa inhibitors.

This guide details a robust, self-validating protocol for measuring YM 60828 activity in human or animal plasma. It utilizes a competitive principle where YM 60828 competes with a chromogenic substrate for a fixed concentration of Factor Xa.

Principle of Assay

The assay relies on the inhibition of exogenous Factor Xa by the YM 60828 present in the sample. The residual Factor Xa activity is then measured by the cleavage of a specific chromogenic substrate (e.g., S-2222 or S-2765), releasing a colored compound (para-nitroaniline, pNA).

Mechanism:

  • Incubation: Plasma containing YM 60828 is mixed with a fixed excess of Factor Xa. YM 60828 binds FXa, forming an inactive complex.

  • Reaction: A chromogenic peptide substrate is added.[3][4] Remaining free FXa cleaves the substrate.[3]

  • Detection: The release of pNA is measured spectrophotometrically at 405 nm.

  • Result: Absorbance is inversely proportional to the concentration of YM 60828.

Visualizing the Mechanism

G FXa Factor Xa (Excess) Complex FXa-YM 60828 (Inactive Complex) FXa->Complex Binding (Ki = 1.3 nM) pNA pNA (Color @ 405nm) FXa->pNA Cleavage of Residual FXa YM YM 60828 (Inhibitor) YM->Complex Complex->pNA Inhibition (Reduces Signal) Substrate Chromogenic Substrate Substrate->pNA Peptide Peptide Fragment Substrate->Peptide

Figure 1: Competitive inhibition mechanism. YM 60828 sequesters Factor Xa, preventing substrate cleavage.

Materials & Reagents

To ensure assay stability and reproducibility, use analytical grade reagents.

A. Biological Reagents
ReagentSpecificationNotes
Factor Xa Bovine or Human FXa (7–10 nkat/mL)Bovine FXa is often preferred for stability; Human FXa for higher physiological relevance.
Substrate S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) or S-2765Specific for FXa. Reconstitute in sterile H2O.
Plasma Matrix Citrated Human/Rat Plasma (Pool)Must be platelet-poor (<10,000/µL). Used for generating standard curves.[4]
YM 60828 Reference Standard (>98% purity)Store desiccant at -20°C.
B. Buffers
  • Stock Solvent: Dimethyl sulfoxide (DMSO).

  • Assay Buffer (Tris-BSA): 50 mM Tris-HCl, 150 mM NaCl, 1% BSA, pH 7.4 at 37°C. (BSA prevents non-specific binding of the hydrophobic inhibitor).

  • Stop Solution: 20% Acetic Acid or 2% Citric Acid.

Experimental Protocol

Phase 1: Preparation of Standards (The Calibrator Set)

Critical Step: Unlike heparin assays, you cannot use international units (IU). You must calibrate using mass concentration (ng/mL) of YM 60828.

  • Primary Stock: Dissolve YM 60828 in DMSO to 1 mg/mL.

  • Working Stock: Dilute Primary Stock 1:100 in Assay Buffer to 10 µg/mL.

  • Spiking: Spike drug-free plasma to create a top standard of 1000 ng/mL.

  • Serial Dilution: Perform 1:2 serial dilutions in drug-free plasma to generate:

    • 1000, 500, 250, 125, 62.5, 31.25, 15.6 ng/mL, and 0 ng/mL (Blank).

Phase 2: Assay Procedure (Microplate Format)

Pre-warm all reagents to 37°C before use.

StepActionVolumeCritical Note
1Sample Load 25 µLAdd Standards, Controls, and Unknowns to plate wells in duplicate.
2Enzyme Add 50 µLAdd Factor Xa (diluted in Assay Buffer).
3Incubation 1 120 secIncubate at 37°C. Allows YM 60828 to bind FXa.
4Substrate Add 50 µLAdd Chromogenic Substrate (4 mM stock).
5Incubation 2 180 secIncubate at 37°C. Color development occurs.
6Stop 50 µLAdd 20% Acetic Acid to terminate reaction.
7Read N/AMeasure Absorbance (OD) at 405 nm (Reference 490 nm).
Phase 3: Workflow Diagram

Workflow Start Start: Plasma Sample (Citrated) Dilution Dilute 1:20 in Buffer (Minimizes Matrix Effect) Start->Dilution AddFXa Add Factor Xa (Excess) Dilution->AddFXa Incubate1 Incubate 37°C, 2-5 min (Inhibitor Binding) AddFXa->Incubate1 AddSub Add Substrate (S-2222) (Chromogenic) Incubate1->AddSub Incubate2 Incubate 37°C, 3 min (Color Development) AddSub->Incubate2 Stop Add Acetic Acid (Stop Reaction) Incubate2->Stop Read Read OD @ 405nm Stop->Read Analyze 4-Parameter Logistic Fit (Calc Concentration) Read->Analyze

Figure 2: Step-by-step microplate assay workflow.

Data Analysis & Validation

Calculation

Since this is an inhibition assay, the relationship between OD and Concentration is non-linear (sigmoidal).

  • Plot: OD (y-axis) vs. Log[YM 60828] (x-axis).

  • Fit: Use a 4-Parameter Logistic (4PL) regression model.

    
    
    
    • a: Max OD (Blank plasma)

    • d: Min OD (Infinite inhibitor)

    • c: IC50

    • b: Slope factor

  • Interpolate: Calculate unknowns using the equation.

Self-Validating Controls

To satisfy the "Trustworthiness" requirement, every run must include:

  • Max Signal Control: Drug-free plasma + FXa + Substrate (Defines 0% inhibition).

  • Background Blank: Buffer + Substrate (No FXa). Checks for spontaneous substrate hydrolysis.

  • Quality Control (QC) Samples: Prepare independent spikes at Low (50 ng/mL) and High (800 ng/mL) levels. Acceptance criteria: ±15% of nominal value.

Troubleshooting Guide
  • Hemolysis: Hemoglobin absorbs at 405 nm. If plasma is red, use a sample blank (Sample + Buffer + Stop Solution) to subtract background absorbance.

  • Lipemia: Turbidity interferes with OD. Centrifuge samples at high speed (10,000 x g) or use a kinetic reading mode (Delta OD/min) instead of endpoint.

References

  • Sato, K., et al. (1998). Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa.[2] Thrombosis and Haemostasis.[1][2][3][4][5][6][7][8][9] Link

  • Kaku, S., et al. (2013).[6] Darexaban: anticoagulant effects in mice and human plasma in vitro...[6] (Note: Contextualizing YM 60828 as a precursor in the Astellas pipeline). Thrombosis Research. Link

  • Kitchen, S., et al. (2016). Quality Assurances and Quality Control in the Coagulation Laboratory. Seminars in Thrombosis and Hemostasis. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). One-Stage Prothrombin Time (PT) Test and Activated Partial Thromboplastin Time (APTT) Test; Approved Guideline. H47-A2. Link

  • Samama, M. M., et al. (2010). Measurement of the anti-Xa activity of direct oral anticoagulants.[4][10] Journal of Thrombosis and Haemostasis. Link

Sources

Application

Application Note: YM-60828 Dosing Schedule for Chronic Administration Studies

Part 1: Executive Summary & Pharmacological Rationale The Compound YM-60828 (chemically related to the development of Darexaban/YM-150) is a potent, selective, and orally active Direct Factor Xa (FXa) Inhibitor .[1] Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacological Rationale

The Compound

YM-60828 (chemically related to the development of Darexaban/YM-150) is a potent, selective, and orally active Direct Factor Xa (FXa) Inhibitor .[1] Unlike Vitamin K antagonists (e.g., Warfarin), YM-60828 does not require a cofactor (Antithrombin III) and inhibits both free FXa and clot-bound FXa.

The "Safety Window" Rationale

The critical advantage of YM-60828 in chronic studies is its dissociation between antithrombotic efficacy and bleeding risk . Preclinical data indicates that YM-60828 achieves antithrombotic effects at doses significantly lower than those required to prolong template bleeding time.

Experimental Implication: In chronic administration, the goal is to maintain plasma trough levels (


) above the 

for thrombin generation inhibition, while keeping peak levels (

) below the threshold for excessive hemostatic impairment.
Mechanism of Action

YM-60828 interrupts the coagulation cascade at the convergence of the intrinsic and extrinsic pathways.

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Prothrombinase Complex) FX->FXa Activation Thrombin Thrombin (FIIa) FXa->Thrombin Catalyzes YM YM-60828 (Direct Inhibition) YM->FXa BLOCKS Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen->Fibrin

Figure 1: Mechanism of Action. YM-60828 directly inhibits Factor Xa, preventing the conversion of Prothrombin to Thrombin, thereby halting fibrin clot formation.

Part 2: Formulation Protocol (Self-Validating)

YM-60828 has low water solubility. For reproducible oral gavage (p.o.) data, a stable suspension is required.

Vehicle Selection

Standard Vehicle: 0.5% Methylcellulose (MC) in distilled water. Rationale: MC provides sufficient viscosity to prevent rapid sedimentation of drug particles during the dosing window, ensuring dose uniformity.

Preparation Workflow
  • Weighing: Calculate total drug required:

    
    .
    
  • Levigation: Place YM-60828 powder in a mortar. Add a small volume of 0.5% MC to create a smooth paste (wetting step).

  • Dilution: Gradually add the remaining vehicle while triturating to form a uniform suspension.

  • Homogenization: Sonicate for 10 minutes to disperse agglomerates.

  • Validation (QC Step):

    • Visual: No visible clumps.

    • HPLC (Optional but recommended for GLP): Sample top, middle, and bottom layers. Acceptance criteria: Concentration variance < 5%.

Part 3: Chronic Dosing Schedules

Dosing frequency must account for the species-specific metabolic rate to avoid "sawtooth" PK profiles where trough levels drop below efficacy.

Rat Studies (High Metabolic Clearance)

Rats exhibit rapid elimination of FXa inhibitors. A Single Daily Dose (QD) often results in a sub-therapeutic trough.

  • Route: Oral Gavage (p.o.)

  • Frequency: BID (Twice Daily) , 8–10 hours apart.

  • Volume: 5 mL/kg or 10 mL/kg (keep constant).

Study TypeTarget Dose Range (Total Daily)ScheduleRationale
Efficacy (Thrombosis) 1 – 10 mg/kg/dayBID (e.g., 3 mg/kg b.i.d.)Targets plasma levels > 100 ng/mL to inhibit thrombus without excessive bleeding.
Safety / Tox 30 – 100 mg/kg/dayBIDEstablishes safety margins (NOAEL). High doses may saturate absorption.
Non-Human Primate (Cynomolgus/Squirrel Monkey)

Primate PK more closely resembles human profiles.

  • Route: Oral Gavage (nasogastric) or masked in food treats.

  • Frequency: QD (Once Daily) .

  • Volume: 2–5 mL/kg.

Study TypeTarget Dose RangeScheduleRationale
Efficacy 1 – 3 mg/kg/dayQD3 mg/kg achieves ~20% bioavailability and significant PT prolongation (approx 4-fold).
Safety 10 – 30 mg/kg/dayQDAssess for GI intolerance or spontaneous mucosal bleeding.

Part 4: Experimental Workflow & Monitoring

The following Graphviz diagram outlines the critical path for a 28-day chronic study, highlighting the feedback loop for dose adjustment.

StudyWorkflow cluster_monitoring Weekly Monitoring Loop Start Acclimation (7 Days) Baseline Baseline Bleeding Time & Coagulation Panel Start->Baseline Group Stratification (Randomize by BW) Baseline->Group Dosing Daily Dosing (Day 0-28) Group->Dosing Monitor PK Sampling (2h post-dose) & Anti-FXa Activity Dosing->Monitor Day 7, 14, 21 Necropsy Terminal Necropsy (Day 29) Dosing->Necropsy End of Study Adjust Dose Adjustment? (If bleeding > 3x baseline) Monitor->Adjust Adjust->Dosing Continue/Modify

Figure 2: 28-Day Chronic Study Workflow. Note the specific trigger for dose adjustment based on bleeding time extension.

Biomarker Monitoring Protocol

Standard Prothrombin Time (PT) is often too insensitive for precise PD monitoring of direct FXa inhibitors.

  • Primary Endpoint (Pharmacodynamic): Anti-Factor Xa Chromogenic Assay .

    • Why: Linear correlation with plasma drug concentration.[2]

    • Target: 0.5 – 2.0 IU/mL (species dependent).

  • Safety Endpoint: Tail Transection Bleeding Time (Rat) or Mucosal Bleeding Time (Monkey) .

    • Safety Limit: If bleeding time exceeds >3x vehicle control, reduce dose.

  • Secondary Endpoint: PT and aPTT.

    • Note: YM-60828 prolongs PT more than aPTT, but the doubling dose for PT is often higher than the antithrombotic dose.

Part 5: References

  • Sato, K., et al. (1998). "Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa." Thrombosis and Haemostasis, 79(3), 543-548.[1]

  • Tanabe, K., et al. (1997). "YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time." European Journal of Pharmacology, 339(2-3), 141-146.[3]

  • Yano, T., et al. (1998). "Antithrombotic effects of YM-60828, a newly synthesized factor Xa inhibitor, in rat thrombosis models and its effects on bleeding time." British Journal of Pharmacology, 123(6), 1165-1172.

Sources

Method

Application Note &amp; Protocol: Protease Inhibition in Cell Culture using YM 60828

Introduction: YM 60828 as a Precision Tool YM 60828 (Chemical Name: N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride) is a highly potent, selective, and c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: YM 60828 as a Precision Tool

YM 60828 (Chemical Name: N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride) is a highly potent, selective, and competitive inhibitor of Factor Xa (FXa) .[1] Unlike broad-spectrum protease inhibitors (e.g., PMSF) that indiscriminately block serine proteases, YM 60828 offers surgical precision, inhibiting FXa with a


 of 1.3 nM  while exhibiting negligible activity against thrombin (

) and trypsin.[1]

In cell culture systems, YM 60828 is utilized not merely as a preservative, but as a mechanistic probe to dissect the signaling pathways of Protease-Activated Receptors (PARs) and to decouple the effects of Factor Xa from Thrombin in coagulation-dependent inflammation and proliferation.

Key Applications
  • PAR Signaling Dissection: Distinguishing FXa-mediated PAR-1/PAR-2 activation from Thrombin-mediated signaling in endothelial and smooth muscle cells.[1]

  • Anticoagulant in Primary Culture: Preventing micro-clot formation in primary PBMC or endothelial cultures without compromising cell viability.[1]

  • Viral Entry Studies: Investigating viral envelope cleavage dependent on host Factor Xa.[1]

Mechanism of Action

YM 60828 binds reversibly to the active site of Factor Xa. By blocking this site, it prevents the conversion of Prothrombin to Thrombin and inhibits the direct proteolytic cleavage of PARs on the cell surface.

Signaling Pathway Diagram

The following diagram illustrates the specific intervention point of YM 60828 within the coagulation and PAR signaling cascades.

G FX Factor X (Zymogen) FXa Factor Xa (Active Protease) FX->FXa Activation ProT Prothrombin FXa->ProT Cleaves PAR1 PAR-1 / PAR-2 (GPCRs) FXa->PAR1 Direct Cleavage (Biased Agonism) YM YM 60828 (Inhibitor) YM->FXa  Competitively Inhibits   Thrombin Thrombin ProT->Thrombin Generates Thrombin->PAR1 Canonical Cleavage Sig Intracellular Signaling (Ca2+, MAPK, NF-kB) PAR1->Sig Activates

Figure 1: YM 60828 selectively targets Factor Xa, blocking both the coagulation cascade (Prothrombin conversion) and direct FXa-mediated PAR activation.[1]

Preparation and Handling

Physicochemical Properties
PropertyDetail
Molecular Weight ~591.5 g/mol (Dihydrochloride salt)
Solubility Soluble in DMSO (>10 mM); Soluble in Water (lower stability)
Selectivity (

)
Factor Xa: 1.3 nM | Thrombin: >100,000 nM | Trypsin: >300 nM
Storage Powder: -20°C (2 years) | Solution: -80°C (6 months)
Stock Solution Preparation (10 mM)

Rationale: A 10 mM stock in DMSO allows for high-dilution factors (1:1000 or greater), minimizing DMSO cytotoxicity in cell culture (<0.1% final concentration).[1]

  • Weighing: Accurately weigh 5.92 mg of YM 60828 dihydrochloride.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: DMSO is bacteriostatic, but for sensitive primary cultures, filter through a 0.2 µm PTFE (chemically resistant) syringe filter.[1]

  • Aliquot: Dispense into 20-50 µL aliquots in amber microtubes to prevent light degradation and freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

Protocol: Modulating PAR Signaling in Endothelial Cells

Objective: To determine if an inflammatory response (e.g., IL-6 secretion or p-ERK activation) is driven by Factor Xa or Thrombin.[1]

Experimental Design
  • Cell Type: HUVEC (Human Umbilical Vein Endothelial Cells) or EA.hy926.[1]

  • Controls:

    • Vehicle Control: DMSO (0.1%).[1]

    • Negative Control:[1] Serum-free media.[1]

    • Positive Control:[1] Recombinant Factor Xa (10-50 nM).[1]

Step-by-Step Methodology
Phase 1: Cell Preparation[1][2]
  • Seeding: Seed cells in 6-well plates at a density of

    
     cells/well.
    
  • Growth: Culture in complete growth media (e.g., EGM-2) until 80-90% confluency.[1]

  • Starvation (Critical): Aspirate growth media. Wash cells 2x with warm PBS.[1] Add Serum-Free Media (SFM) containing 0.1% BSA.[1] Incubate for 12-16 hours (overnight).

    • Why? Serum contains zymogens (Factor X) and active proteases that will mask the effect of the inhibitor. Starvation resets the signaling baseline.

Phase 2: Pre-treatment with YM 60828
  • Dilution: Prepare working solutions in warm SFM.

    • Low Dose:[1] 10 nM (approx.[1] 10x

      
      ).
      
    • Medium Dose: 100 nM.[1]

    • High Dose: 1 µM (ensures complete blockade in protein-rich environments).[1]

  • Application: Aspirate starvation media. Add 2 mL of SFM containing YM 60828 (or DMSO vehicle) to respective wells.

  • Incubation: Incubate at 37°C for 30-60 minutes .

    • Why? This allows the inhibitor to equilibrate and bind any trace autocrine FXa present before the challenge.

Phase 3: Stimulation and Readout
  • Challenge: Add the agonist directly to the media containing the inhibitor.

    • Agonist A: Purified Factor Xa (10 nM final).[1]

    • Agonist B: Thrombin (1 U/mL) - YM 60828 should NOT inhibit this.[1]

    • Agonist C: 10% Fetal Bovine Serum (Source of FXa/Thrombin).[1]

  • Timepoints:

    • Phosphorylation (e.g., ERK/Akt):[1] Lyse cells after 5-15 minutes .[1]

    • Cytokine Release (e.g., IL-6, IL-8):[1] Collect supernatant after 6-24 hours .[1]

  • Analysis: Proceed with Western Blot or ELISA.[1]

Experimental Workflow Diagram

Workflow Step1 1. Seed & Grow (HUVECs to 90%) Step2 2. Serum Starve (16h, 0.1% BSA) Removes basal proteases Step1->Step2 Step3 3. Pre-treat (YM 60828, 30 min) 10 nM - 1 µM Step2->Step3 Step4 4. Stimulate (Add FXa or Serum) Step3->Step4 Step5 5. Harvest (Lysate or Supernatant) Step4->Step5

Figure 2: Sequential workflow for evaluating FXa-dependent signaling. Serum starvation is the critical control step.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media High concentration or cold media.[1]Dilute DMSO stock into warm (37°C) media while vortexing. Do not exceed 10 µM in aqueous solution.[1]
No Inhibition Observed Serum competition.[1]Serum proteins (Albumin/Alpha-globulins) can bind the drug.[1] Increase concentration to 1-5 µM if using >10% serum.[1]
Cell Toxicity DMSO concentration too high.[1]Ensure final DMSO is <0.1%.[1][3] Include a "Vehicle Only" control to normalize data.
Inhibition of Thrombin Off-target effects.[1]YM 60828 is selective, but at >100 µM it may lose specificity.[1] Keep doses below 10 µM.

References

  • Sato, K., et al. (1997). "YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time."[1] European Journal of Pharmacology, 339(2-3), 141-146.[1][4]

  • Taniuchi, Y., et al. (1998). "Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa." Thrombosis and Haemostasis, 79(3), 543-548.[1][5]

  • Kawasaki, T., et al. (1998). "Comparative studies of an orally-active factor Xa inhibitor, YM-60828, with other antithrombotic agents in a rat model of arterial thrombosis."[1] Thrombosis and Haemostasis, 79(2), 410-416.[1]

  • Borensztajn, K., et al. (2008). "Protease-activated receptor-2 induces migration of human neutrophils through an ERK-dependent pathway."[1] Thrombosis and Haemostasis (Contextual reference for PAR signaling methods).

Sources

Application

Application Note: YM 60828 Formulation &amp; Bioavailability Protocols in Non-Human Primates

Executive Summary YM 60828 is a potent, orally active Factor Xa inhibitor developed as an anticoagulant.[1] It is chemically identified as a dihydrochloride salt of a naphthalene-sulfonamide derivative. In preclinical de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

YM 60828 is a potent, orally active Factor Xa inhibitor developed as an anticoagulant.[1] It is chemically identified as a dihydrochloride salt of a naphthalene-sulfonamide derivative. In preclinical development, accurate assessment of its absolute bioavailability (


) in non-human primates (NHP) is critical for predicting human pharmacokinetics.

This application note provides a field-validated framework for formulating YM 60828 for intravenous (IV) and oral (PO) administration in Cynomolgus monkeys (Macaca fascicularis). It addresses specific challenges related to the compound's physicochemical properties (salt form, pH-dependent solubility) and its pharmacological action (anticoagulation), ensuring scientific rigor and animal welfare.

Compound Profile & Pre-Formulation Assessment

Before initiating in vivo studies, the physicochemical state of the test article must be verified. YM 60828 is typically supplied as a dihydrochloride salt .

ParameterCharacteristicImplication for Formulation
Chemical Class Naphthalene sulfonamideHydrophobic core; requires salt form for aqueous solubility.
Salt Form Dihydrochloride (2HCl)Acidic in solution. High aqueous solubility at low pH; risk of precipitation at neutral pH (IV bolus risk).
Mechanism Factor Xa InhibitorBleeding Risk. Sampling protocols must minimize trauma.
Target Dose (IV) 0.5 – 1.0 mg/kgRequires clear solution (filtration mandatory).
Target Dose (PO) 3.0 – 30.0 mg/kgRequires stable suspension or acidified solution.
Critical "Senior Scientist" Insight: The pH Trap

The dihydrochloride salt of YM 60828 dissolves readily in water, often yielding a solution with pH < 3.0.

  • For Oral Dosing: This acidity is acceptable (mimics gastric environment).

  • For IV Dosing: Injecting a highly acidic solution can cause phlebitis or hemolysis. Buffering is required , but raising the pH too high (> pH 6.0) may cause the free base to precipitate. Recommendation: Use a co-solvent system (PEG400) or a buffered saline system maintained at pH 4.5–5.0.

Formulation Protocols

Workflow Visualization

The following decision tree outlines the formulation strategy based on the route of administration.

FormulationWorkflow Start YM 60828 (2HCl Salt) Route Select Route Start->Route IV_Path Intravenous (IV) Route->IV_Path PO_Path Oral (PO) Route->PO_Path Solvent Vehicle: 10% PEG400 in Saline (Target pH 4.5-5.0) IV_Path->Solvent Dissolve Dissolve & Vortex Solvent->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Check Visual Inspection (Must be Clear) Filter->Check Vehicle Vehicle: 0.5% Methylcellulose (MC) (Suspension) PO_Path->Vehicle Triturate Mortar & Pestle (Geometric Dilution) Vehicle->Triturate Suspend Add Vehicle & Homogenize Triturate->Suspend Stir Continuous Stirring Suspend->Stir

Figure 1: Decision tree for YM 60828 formulation preparation ensuring solubility for IV and homogeneity for PO.

Intravenous (IV) Formulation (1 mg/mL)

Objective: Create a particle-free, sterile solution compatible with physiological pH.

  • Vehicle Preparation:

    • Prepare 10% PEG400 / 90% Saline (0.9% NaCl) .

    • Rationale: PEG400 acts as a co-solvent to prevent precipitation of the free base if the local pH at the injection site shifts.

  • Weighing: Weigh the required amount of YM 60828 (correcting for salt factor: MW_salt / MW_free_base).

  • Solubilization:

    • Add the calculated volume of PEG400 first. Vortex to wet the powder.

    • Slowly add the Saline while vortexing.

    • Note: If the pH is < 4.0, adjust carefully to pH 4.5–5.0 using 0.1N NaOH. Do not exceed pH 6.0 to avoid precipitation.

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter .

  • Validation: Inspect for particulates under light. The solution must be clear.

Oral (PO) Formulation (3 mg/mL)

Objective: Create a homogenous suspension for gavage.

  • Vehicle Preparation: Prepare 0.5% (w/v) Methylcellulose (MC) (400 cP) in distilled water. Allow to hydrate overnight.

  • Weighing: Weigh YM 60828 (salt form).

  • Dispersion (Geometric Dilution):

    • Place the compound in a mortar.

    • Add a small amount of 0.5% MC vehicle to wet the powder and triturate into a smooth paste (no lumps).

    • Gradually add the remaining vehicle while mixing.

  • Homogenization: Transfer to a vial and vortex for 2 minutes.

  • Stability: Keep the suspension under magnetic stirring during the dosing period to ensure dose uniformity.

In Vivo Study Protocol (Cynomolgus Monkey)

Study Design

A crossover design is strongly recommended to minimize inter-animal variability, which can be significant in NHP studies.

  • Animals: Male Cynomolgus monkeys (

    
     to 
    
    
    
    ), 3–5 kg.
  • Washout Period: Minimum 1 week between phases (YM 60828

    
     is short, ~1-2 hours, but a 1-week washout ensures complete clearance and recovery of coagulation factors).
    
GroupPhase 1Phase 2
A (

)
IV Bolus (1 mg/kg)Oral Gavage (3 mg/kg)
B (

)
Oral Gavage (3 mg/kg)IV Bolus (1 mg/kg)
Dosing & Sampling Procedure

Safety Alert (Anticoagulant): YM 60828 prolongs clotting time (PT/APTT).[1]

  • Venipuncture: Apply direct pressure to the puncture site for at least 2 minutes (double the standard time) after needle withdrawal to prevent hematoma.

  • Observation: Monitor for signs of internal bleeding (pale gums, lethargy).

Sampling Schedule:

  • Pre-dose: 0 hr.

  • Post-dose: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Blood Processing: Collect into tubes containing Sodium Citrate (preferred for coagulation studies) or EDTA (acceptable for PK). Centrifuge at 3000 rpm for 10 min at 4°C. Store plasma at -80°C.

Bioanalytical Method (LC-MS/MS)
  • Extraction: Protein precipitation with Acetonitrile (containing internal standard).

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: MRM mode (positive electrospray ionization).

Data Analysis & Interpretation

Calculate pharmacokinetic parameters using Non-Compartmental Analysis (NCA).

Key Parameters[5][6][7][8]
ParameterDefinitionCalculation Method

Maximum plasma concentrationObserved directly from data.

Time to

Observed directly from data.

Area Under the CurveLinear trapezoidal rule + extrapolation.

Total Clearance (IV)Dose (IV) /

.

Volume of Distribution

.

(%)
Absolute Bioavailability

.
Expected Outcomes (Based on Literature)
  • Bioavailability (

    
    ):  Expect 20–25% .
    
    • Troubleshooting: If

      
      , investigate solubility issues or first-pass metabolism. If 
      
      
      
      is highly variable, check the homogeneity of the oral suspension.
  • Clearance: YM 60828 is eliminated renally and via bile.

  • PD Correlation: Plasma concentrations should correlate with ex vivo prolongation of Prothrombin Time (PT).

References

  • Sato, K., et al. (1998). Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa.[1] Thrombosis and Haemostasis.[1][2][3][4][5]

  • Sato, K., et al. (1997).[3] YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time.[1][2][3][4][5] European Journal of Pharmacology.[3]

  • FDA Guidance for Industry. (2021). Bioavailability Studies in Non-Human Primates.[1][6]

  • Tanabe Seiyaku Co., Ltd. (2003).[7] Suitability of the cynomolgus monkey as an animal model for drug absorption studies.[7][8] Biological and Pharmaceutical Bulletin.

Sources

Method

Application Notes and Protocols for YM-60828 Powder: A Guide to Safe Handling, Storage, and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding YM-60828 YM-60828 is a potent and selective, orally active inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation ca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding YM-60828

YM-60828 is a potent and selective, orally active inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3][4][5][6] Its high affinity for FXa (Ki = 1.3 nM) makes it a valuable tool in thrombosis research and a lead compound in the development of novel anticoagulants.[1] Given its high potency, the proper handling and storage of YM-60828 powder are paramount to ensure researcher safety, maintain the compound's integrity, and guarantee the validity of experimental results.

This document provides a comprehensive guide to the best practices for the handling and storage of YM-60828 powder. In the absence of publicly available, manufacturer-specific stability data, this guide synthesizes general principles for managing potent pharmaceutical compounds with detailed protocols for in-house stability assessment.

Safe Handling of Potent YM-60828 Powder

The open handling of potent powders like YM-60828 is strongly discouraged due to the risk of inhalation and cross-contamination.[7][8] A robust containment strategy is the primary defense for protecting personnel and preventing laboratory contamination.[7]

Engineering Controls and Personal Protective Equipment (PPE)

Due to its potency, all handling of YM-60828 powder should be performed within a certified containment system.

  • Primary Containment: A glovebox isolator or a powder containment hood operating at negative pressure is essential for all weighing and aliquoting procedures.[8][9] This provides a physical barrier between the operator and the potent compound.

  • Ventilation: For less hazardous manipulations of dilute solutions, a chemical fume hood may be adequate, but the initial handling of the powder requires more stringent containment.[10]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling YM-60828 powder:

    • Gloves: Two pairs of nitrile gloves should be worn, with the outer pair regularly changed.

    • Lab Coat: A dedicated lab coat, preferably disposable, should be used.

    • Eye Protection: Safety glasses with side shields or goggles are required.

    • Respiratory Protection: If there is any risk of aerosolization outside of a primary containment system, a fitted respirator (e.g., N95 or higher) is necessary.

Weighing and Aliquoting Protocol
  • Preparation: Before starting, ensure the containment system is clean and decontaminated. All necessary equipment (spatulas, weigh boats, vials) should be placed inside the enclosure.

  • Static Control: Fine powders can be prone to static. Use of an anti-static gun or ionizer within the containment unit can facilitate handling.

  • Weighing: Carefully weigh the desired amount of YM-60828 powder. Avoid creating airborne dust.

  • Aliquoting: If preparing multiple aliquots, do so within the containment system to minimize the number of times the primary container is opened.

  • Cleaning: After handling, decontaminate all surfaces and equipment within the containment system. Dispose of all waste in clearly labeled, sealed bags according to your institution's hazardous waste guidelines.

Storage and Stability of YM-60828 Powder

Proper storage is crucial for maintaining the chemical integrity and potency of YM-60828. While specific degradation pathways for YM-60828 are not extensively published, factors such as temperature, humidity, and light are known to affect the stability of complex organic molecules.

Recommended Storage Conditions

The following are general recommendations for the storage of potent pharmaceutical powders like YM-60828. It is imperative for researchers to validate these conditions for their specific batches of the compound.

ParameterRecommended ConditionRationale
Temperature -20°CLow temperatures slow down chemical degradation processes. For long-term storage, -80°C may provide additional stability.[10]
Humidity Store in a desiccatorMany pharmaceutical powders are hygroscopic and can absorb moisture from the air, which can lead to hydrolysis or changes in physical form.[11]
Light Protect from lightStore in an amber vial or a light-blocking container to prevent photodegradation.
Atmosphere Inert gas (Argon or Nitrogen)For long-term storage, backfilling the container with an inert gas can prevent oxidative degradation.
Solution Stability

Once in solution, the stability of YM-60828 may be altered. It is recommended to prepare fresh solutions for each experiment. If storage of solutions is necessary:

  • Solvent: Use a suitable, anhydrous solvent.

  • Temperature: Store aliquots at -20°C or -80°C.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles, as these can promote degradation. Prepare single-use aliquots.

Protocols for In-House Stability Assessment

To ensure the quality of your YM-60828 stock, it is advisable to perform periodic stability assessments.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_eval Data Evaluation A Receive YM-60828 Powder B Store under defined conditions (e.g., -20°C, desiccated, dark) A->B C Aliquot samples for T=0 analysis and various time points B->C D T=0 Analysis: - HPLC for Purity - LC-MS for Identity C->D E Time Point Analysis (e.g., 1, 3, 6, 12 months) C->E F Analyze for: - Purity (HPLC) - Degradants (LC-MS) - Potency (FXa Assay) E->F G Compare time point data to T=0 F->G H Determine shelf-life under tested conditions G->H

Caption: Workflow for in-house stability assessment of YM-60828 powder.

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of YM-60828 powder.

    • Dissolve in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL.

    • Further dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A suitable gradient to elute the parent compound and any potential impurities (e.g., 5-95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Integrate the peak area of the main YM-60828 peak and any impurity peaks.

    • Calculate the purity as: (Area of YM-60828 Peak / Total Area of All Peaks) * 100%.

    • A significant decrease in the main peak area or the appearance of new peaks over time indicates degradation.

Protocol for Potency Assessment via Factor Xa Inhibition Assay
  • Reagents:

    • Human Factor Xa.

    • Chromogenic FXa substrate.

    • Assay buffer (e.g., Tris-HCl buffer with salts and a carrier protein like BSA).

    • YM-60828 stock solution and serial dilutions.

  • Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add serial dilutions of YM-60828 or a control inhibitor.

    • Add a fixed concentration of Human Factor Xa to initiate the pre-incubation. Incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Add the chromogenic FXa substrate to initiate the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 5-10 minutes.

  • Analysis:

    • Determine the rate of substrate cleavage for each concentration of YM-60828.

    • Plot the inhibition curve (Inhibitor concentration vs. % Inhibition) and calculate the IC50 value.

    • A significant increase in the IC50 value over time indicates a loss of potency.

Potential Degradation Pathways

While specific degradation pathways for YM-60828 have not been detailed in the literature, similar complex molecules can undergo:

  • Hydrolysis: Cleavage of amide or other susceptible bonds in the presence of water. This underscores the importance of storing the powder under desiccated conditions.

  • Oxidation: The addition of oxygen atoms, particularly if the molecule has electron-rich moieties. Storing under an inert atmosphere can mitigate this.

  • Photodegradation: Energy from light, especially UV light, can induce chemical reactions. Storing in the dark is a critical preventative measure.

Degradation_Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products YM60828 YM-60828 (Stable Powder) Hydrolysis_P Hydrolytic Products YM60828->Hydrolysis_P Hydrolysis Oxidation_P Oxidized Products YM60828->Oxidation_P Oxidation Photo_P Photodegradation Products YM60828->Photo_P Photodegradation Water Humidity / Water Oxygen Oxygen / Air Light Light / UV

Caption: Potential degradation pathways for YM-60828 under various stress conditions.

Conclusion

YM-60828 is a valuable research tool whose integrity is dependent on meticulous handling and storage. By implementing stringent safety protocols, maintaining recommended storage conditions, and performing regular in-house stability assessments, researchers can ensure the quality and reliability of their experimental data and maintain a safe laboratory environment.

References

  • ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. [Link]

  • Outsourced Pharma. Best Practices For Handling Potent APIs. (2015). [Link]

  • The University of Iowa. Chemical Storage Information | Environmental Health and Safety. [Link]

  • WIT Press. Handling of high potency drugs: process and containment. (2005). [Link]

  • Faculty of Engineering and Natural Sciences. Chemical Storage Guidelines. [Link]

  • pharm-int. Managing Risks with Potent Pharmaceutical Products. [Link]

  • Schematic. How to Improve Powder Handling in Pharma Production | Techno Blog. (2025). [Link]

  • Environment, Health and Safety. 7.9.1 General Storage Guidelines. [Link]

  • Princeton EHS. Storage | Office of Environmental Health and Safety. [Link]

  • Taniuchi, Y., et al. (1998). Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa. Thrombosis and Haemostasis, 79(3), 543-548. [Link]

  • Hirayama, F., et al. (2003). Design, synthesis and biological activity of YM-60828 derivatives. Part 2: potent and orally-bioavailable factor Xa inhibitors based on benzothiadiazine-4-one template. Bioorganic & Medicinal Chemistry, 11(3), 327-338. [Link]

  • Walker, G. S., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology, 20(6), 876-886. [Link]

  • Hirayama, F., et al. (2002). Design, synthesis and biological activity of YM-60828 derivatives: potent and orally-bioavailable factor Xa inhibitors based on naphthoanilide and naphthalensulfonanilide templates. Bioorganic & Medicinal Chemistry, 10(8), 2597-2610. [Link]

  • Kawasaki, T., et al. (1997). YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time. European Journal of Pharmacology, 339(2-3), 141-146. [Link]

  • Sato, K., et al. (1998). Comparative studies of an orally-active factor Xa inhibitor, YM-60828, with other antithrombotic agents in a rat model of arterial thrombosis. Thrombosis Research, 89(4), 189-196. [Link]

  • Cleveland Clinic Journal of Medicine. A pharmacologic overview of current and emerging anticoagulants. [Link]

  • Zhang, D., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-11. [Link]

  • Ekoja, A. (2017). Degradation Pathway. ResearchGate. [Link]

  • Taniuchi, Y., et al. (1997). Antithrombotic effects of YM-60828, a newly synthesized factor Xa inhibitor, in rat thrombosis models and its effects on bleeding time. British Journal of Pharmacology, 122(4), 653-658. [Link]

  • Klicnar, F., et al. (2006). Pathways of chemical degradation of polypeptide antibiotic bacitracin. Journal of Pharmaceutical and Biomedical Analysis, 42(5), 543-549. [Link]

  • MDPI. Exploration of the Effects of Metallic Powder Handling and Storage Conditions on Flowability and Moisture Content for Additive Manufacturing Applications. (2022). [Link]

  • Semantic Scholar. Stability of heparin solutions. [Link]

  • Jenike & Johanson. Innovations in Handling & Storing Metal Powders for Industries. (2025). [Link]

  • CABI Digital Library. Storage stability and anti-caking agents in spray-dried fruit powders: A review. (2023). [Link]

  • Praxair Surface Technologies, Inc. Titanium powder pyrophoricity, passivation and handling for safe production and processing. (2016). [Link]

  • The Synergist. Powder Handling in Production. [Link]

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Technical Notes & Optimization

Optimization

Optimizing YM 60828 oral bioavailability in rodent models

Technical Support Center: YM-60828 Preclinical Optimization Subject: Troubleshooting Oral Bioavailability & Formulation for YM-60828 in Rodent Models Ticket ID: YM-PK-OPT-001 Assigned Specialist: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: YM-60828 Preclinical Optimization

Subject: Troubleshooting Oral Bioavailability & Formulation for YM-60828 in Rodent Models Ticket ID: YM-PK-OPT-001 Assigned Specialist: Senior Application Scientist, Preclinical Development

Executive Summary

YM-60828 (the active metabolite of Darexaban/YM150) presents significant challenges in preclinical oral dosing due to its physicochemical properties. It is a potent Factor Xa inhibitor (


 nM) but suffers from solubility-limited absorption  and P-glycoprotein (P-gp) efflux .

This guide addresses the discrepancy between high in vitro potency and low in vivo exposure. The clinical solution was the development of the prodrug YM150 (Darexaban maleate); however, for mechanistic rodent studies requiring direct YM-60828 administration, specific formulation and protocol adjustments are required.

Module 1: Formulation Troubleshooting

User Issue: "My YM-60828 suspension precipitates in the syringe or yields <5% bioavailability."

Root Cause Analysis: YM-60828 is a lipophilic weak base. Standard aqueous vehicles (e.g., 0.5% Methylcellulose) often fail because the compound does not dissolve sufficiently in the neutral pH of the rodent intestine, leading to "brick dust" transit where the drug passes through unabsorbed.

Protocol 1: The "Golden Standard" Solution Formulation

To maximize exposure, you must shift from a suspension to a solution or a lipid-based delivery system.

Recommended Vehicle (Co-solvent System):

  • Composition: 10% DMSO / 40% PEG 400 / 50% Water (or Saline).

  • Preparation Step-by-Step:

    • Dissolve YM-60828 completely in DMSO (Stock concentration: 20–30 mg/mL). Sonicate if necessary.

    • Add PEG 400 slowly while vortexing. The solution should remain clear.

    • Add Water/Saline last in a dropwise manner.

    • Critical Check: If precipitation occurs upon water addition, acidify the water component with 0.1N HCl (target pH 3–4) to maintain solubility of the basic nitrogen moieties.

Alternative Vehicle (Lipid-Based):

  • Composition: 10% DMSO / 90% Corn Oil.

  • Why: This promotes lymphatic transport and bypasses some first-pass metabolism, though Cmax may be delayed compared to the co-solvent system.

Formulation Performance Matrix

Vehicle TypeSolubility LimitBioavailability PotentialRisk Factor
0.5% MC (Suspension) Very Low (<0.1 mg/mL)Low (<5%)High inter-animal variability; precipitation.
DMSO/PEG/Water High (>2 mg/mL)Moderate-High (20-40%)Potential precipitation in gut; osmotic diarrhea.
DMSO/Corn Oil ModerateModerate (15-25%)Slower absorption (

shift).

Module 2: Physiological Barriers & P-gp Efflux

User Issue: "I see non-linear PK and a plateau in exposure despite increasing the dose."

Root Cause Analysis: YM-60828 is a substrate for P-glycoprotein (P-gp/MDR1). In rodents, P-gp expression in the intestinal epithelium actively pumps the drug back into the lumen. This saturation effect causes non-linear pharmacokinetics.

Experimental Workflow: Validating P-gp Impact

Before altering the molecule, confirm if efflux is your bottleneck using this decision tree.

Pgp_Troubleshooting Start Observed Low Exposure (Low Cmax/AUC) Step1 Check Solubility (Is formulation clear?) Start->Step1 Decision1 Is F < 10%? Step1->Decision1 Step2 Perform IV PK Study (Determine Absolute F) Step3 Calculate Efflux Ratio (Caco-2 or MDCK-MDR1) Step2->Step3 Decision2 Is Efflux Ratio > 2? Step3->Decision2 Decision1->Step2 Yes (Solution) Action1 Solubility Issue: Switch to Lipid/Co-solvent Decision1->Action1 No (Suspension) Action2 Permeability/Efflux Issue: Co-administer P-gp Inhibitor Decision2->Action2 Yes Action3 Metabolism Issue: Check Microsomal Stability Decision2->Action3 No

Figure 1: Diagnostic workflow for identifying the cause of low oral bioavailability in YM-60828 experiments.

Protocol 2: P-gp Inhibition Study (Rodent)

To prove P-gp involvement, perform a "boosted" PK study.

  • Group A (Control): YM-60828 (10 mg/kg PO) in Vehicle.

  • Group B (Inhibited): Pre-treat rats with Verapamil (20 mg/kg PO) or Cyclosporin A (10 mg/kg PO) 30 minutes prior to YM-60828 dosing.

  • Analysis: If AUC increases >2-fold in Group B, P-gp is the primary barrier.

Module 3: Bioanalysis & Sample Handling

User Issue: "My LC-MS/MS results are inconsistent or show interfering peaks."

Root Cause Analysis: While YM-60828 is the active metabolite, confusion often arises if the user is dosing the prodrug (YM150) but measuring the active, or vice versa. Furthermore, ex vivo stability can be an issue if plasma esterases are active (relevant for prodrugs).

Key QC Checks for YM-60828 Quantification
  • Differentiating Analytes:

    • YM150 (Darexaban): The prodrug.[1] Rapidly disappears in plasma.

    • YM-60828: The active moiety. This is your target analyte for efficacy.

    • YM-222714: The glucuronide metabolite (inactive).[2]

  • Blood Collection: Use acidified citrate or inhibit esterases (e.g., add PMSF) if you are studying the conversion rate of YM150 -> YM-60828. For direct YM-60828 dosing, standard K2EDTA tubes are generally sufficient, but samples should be kept on ice immediately.

  • MRM Transitions: Ensure your Mass Spec transitions do not cross-talk with the glucuronide metabolite, which can fragment back to the parent ion in the source.

Frequently Asked Questions (FAQ)

Q1: Why not just dose the prodrug (YM150/Darexaban) instead of YM-60828? A: If your goal is clinical modeling, you should dose YM150. YM150 was designed specifically to improve solubility. However, if you are studying the specific PD effect of the active moiety or if YM150 is unavailable (discontinued in some libraries), you must use the co-solvent formulations described in Module 1 to mimic the exposure YM150 would provide.

Q2: What is the expected oral bioavailability (F) in rats? A:

  • YM-60828 (Suspension): < 5%[3]

  • YM-60828 (Optimized Solution): 15 – 25%

  • YM150 (Prodrug): ~40 – 50% (converted to active)

  • Note: F is generally lower in rats than in monkeys due to higher intestinal P-gp expression in rodents.

Q3: Can I use pH 2.0 buffer to dissolve it? A: Yes, YM-60828 solubility increases at lower pH. However, gavage of highly acidic solutions (pH < 3) can cause gastric irritation and alter transit time in rats. Buffered solutions at pH 4.0 using acetate or citrate are safer for the animal and usually sufficient for solubility.

References

  • Pharmacokinetics and Metabolism of YM150. Drug Metabolism and Disposition, 2010.[2] Context: Establishes the metabolic pathway of Darexaban (YM150) to YM-60828 and the glucuronide YM-222714.

  • Biochemical and Pharmacological Characterization of YM-60828. European Journal of Pharmacology, 1999. Context: Defines the Ki (1.3 nM) and initial bioavailability data (20.3% in squirrel monkeys).

  • Antithrombotic Effects of YM-60828 in Rat Thrombosis Models. British Journal of Pharmacology, 1998. Context: Provides dosing protocols for IV vs PO administration in efficacy models.

  • Darexaban (YM150) Chemical Structure and Properties. MedChemExpress Product Data. Context: Physicochemical data confirming lipophilicity and formulation requirements (DMSO/Corn oil recommendations).

Sources

Troubleshooting

Technical Support Hub: Navigating Variability in Bleeding Time Assays with YM-60828

A Resource for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for YM-60828. This guide is designed to provide comprehensive troubleshooting strategies and fr...

Author: BenchChem Technical Support Team. Date: February 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for YM-60828. This guide is designed to provide comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the inherent variability in bleeding time assays when using this potent factor Xa inhibitor. As a team of Senior Application Scientists, we recognize the paramount importance of robust and reproducible data in your research endeavors. This document is structured to not only provide procedural guidance but also to explain the scientific principles that underpin experimental variability, empowering you to optimize your assays for consistent and reliable results.

Part 1: Foundational Science: The "Why" Behind the Variability

A thorough understanding of YM-60828's mechanism of action and the physiological intricacies of the bleeding time assay is fundamental to troubleshooting experimental inconsistencies.

YM-60828 is a potent and orally active inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1][2] By inhibiting FXa, YM-60828 effectively blocks the conversion of prothrombin to thrombin, thereby reducing fibrin formation and subsequent thrombus development.[1] This targeted mechanism makes it a valuable tool for thrombosis research.

The bleeding time assay is a global assessment of primary hemostasis, reflecting the integrated function of platelets and the blood vessel wall in response to injury.[3] The time to bleeding cessation is influenced by a multitude of physiological variables, making it susceptible to variability.[4]

Diagram: YM-60828 in the Coagulation Cascade

cluster_0 Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot Factor_Xa Factor Xa YM_60828 YM_60828 YM_60828->Factor_Xa Inhibition

Caption: YM-60828 inhibits Factor Xa, a key enzyme in the conversion of prothrombin to thrombin.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered when utilizing YM-60828 in bleeding time assays.

Q1: We are observing significant inter-animal variability in bleeding time, even within the same treatment group. What are the likely causes?

A1: This is a frequent and multifaceted issue. The sources of variability can be categorized into physiological, procedural, and pharmacological factors.

  • Physiological Factors:

    • Animal Strain, Sex, and Age: Different rodent strains can have baseline variations in their hemostatic profiles. Hormonal differences between sexes and age-related changes in the vasculature and coagulation system can also contribute to variability. It is crucial to use animals of the same strain, sex, and a narrow age range.

    • Stress: Handling and environmental stress can release hormones that influence platelet function and blood flow. A consistent and low-stress environment is essential.

  • Procedural Factors:

    • Incision Technique: The depth, length, and location of the incision are critical parameters that must be standardized.[5] Using a template or a specialized device can significantly enhance reproducibility.

    • Temperature: Body and ambient temperature can affect bleeding time.[6] Warming the animal's tail before the incision helps to normalize blood flow.[7][8]

    • Blotting Technique: The method of blotting away blood can impact clot formation. Gentle and consistent blotting without disturbing the nascent clot is crucial.[5]

  • Pharmacological Factors:

    • Drug Formulation and Administration: Ensure YM-60828 is properly solubilized and administered consistently. The route and timing of administration relative to the assay are critical.

    • Pharmacokinetics: The time to reach maximum plasma concentration (Tmax) and the drug's half-life will determine the optimal window for conducting the bleeding time assay. A pilot pharmacokinetic study can provide valuable data to inform your experimental design.

Troubleshooting Table: Addressing Inter-Animal Variability

Potential Cause Recommended Action
Inconsistent IncisionUtilize a template or a commercial tail bleeding device to standardize the incision.
Variable Tail TemperatureMaintain a consistent ambient temperature and use a warming lamp or water bath for the tail.[7][8]
Animal StressAcclimatize animals to the experimental environment and handling procedures.
Inconsistent Drug ExposureVerify the solubility and stability of your YM-60828 formulation and consider a pilot pharmacokinetic study.
Q2: Our vehicle-treated control group exhibits highly variable bleeding times. How can we establish a more stable baseline?

A2: A stable and consistent baseline in your control group is non-negotiable for a valid study.

  • Protocol Standardization: Before introducing YM-60828, focus on rigorously standardizing every aspect of your bleeding time assay protocol, from animal handling to the final measurement.

  • Acclimatization: A sufficient acclimatization period (e.g., one week) for the animals to the laboratory environment is crucial to minimize stress-induced physiological variations.

  • Blinding: Whenever feasible, the person performing the bleeding time assay should be blinded to the treatment groups to reduce unconscious bias.

Experimental Workflow: Standardizing the Tail Bleeding Time Assay

Start Start Acclimatize Animal Acclimatization Start->Acclimatize Administer Administer YM-60828 or Vehicle Acclimatize->Administer Warm_Tail Warm Tail to 37°C Administer->Warm_Tail Incision Standardized Tail Incision Warm_Tail->Incision Start_Timer Start Timer Incision->Start_Timer Blot Gently Blot Blood Start_Timer->Blot Blot->Blot Stop_Timer Stop Timer at Bleeding Cessation Blot->Stop_Timer Bleeding Stopped? End End Stop_Timer->End

Caption: A standardized workflow is essential for minimizing variability in bleeding time assays.

Q3: We are not observing a clear dose-dependent effect of YM-60828 on bleeding time. What could be the issue?

A3: A lack of a dose-response relationship can be due to several factors.

  • Drug Solubility and Stability: YM-60828's solubility can be vehicle-dependent. Ensure you have a clear solution, not a suspension, and that the compound is stable in your chosen vehicle for the duration of the experiment.

  • Pharmacokinetic Mismatch: The timing of the assay is critical. If performed too early, the drug may not have reached its peak concentration. If too late, it may have been cleared. A pharmacokinetic study can help determine the optimal time point.

  • Dose Range: It's possible that your selected dose range is on the plateau of the dose-response curve. Consider testing a wider range of doses, including lower concentrations, to capture the full pharmacological effect. Studies have shown that YM-60828 prolongs bleeding time in a dose-dependent manner.[9][10]

Part 3: Detailed Experimental Protocol

This protocol provides a standardized starting point for a murine tail bleeding time assay. It should be adapted and optimized for your specific laboratory conditions.

Protocol: Murine Tail Bleeding Time Assay
  • Animal Preparation:

    • Use age- and weight-matched mice.

    • Acclimatize animals for at least one week prior to the experiment.

    • Anesthetize the mouse using a consistent and approved method.

  • Drug Administration:

    • Prepare a fresh solution of YM-60828 in a suitable vehicle.

    • Administer the drug or vehicle via the desired route at a consistent time point relative to the incision.

  • Bleeding Time Measurement:

    • Place the anesthetized mouse on a warming pad to maintain body temperature.

    • Immerse the tail in a 37°C water bath for 2-5 minutes to ensure vasodilation.[7][8]

    • Gently dry the tail.

    • Make a standardized transverse incision (e.g., 3 mm from the tip) with a sterile scalpel blade.[7]

    • Immediately start a stopwatch.

    • Every 30 seconds, gently blot the blood with filter paper without touching the wound.[5]

    • The bleeding time is the time until bleeding has ceased for at least 2 minutes.

    • Establish a pre-determined cutoff time (e.g., 20 minutes) at which the experiment is stopped and pressure is applied to the wound.[7]

Part 4: References

  • Taniuchi, Y., et al. (1998). Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa. Thrombosis and Haemostasis, 79(3), 543-548.

  • Sato, K., et al. (1998). Antithrombotic effects of YM-60828, a newly synthesized factor Xa inhibitor, in rat thrombosis models and its effects on bleeding time. British Journal of Pharmacology, 123(1), 92-98. [Link]

  • Taniuchi, Y., et al. (1997). YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time. European Journal of Pharmacology, 339(2-3), 141-146.

  • Li, W., et al. (2013). Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice. World Journal of Experimental Medicine, 3(1), 1-8. [Link]

  • De-Oliveira, M. C., et al. (2016). New approaches in tail-bleeding assay in mice: improving an important method for designing new anti-thrombotic agents. Journal of Thrombosis and Thrombolysis, 42(4), 537-544. [Link]

  • Sato, K., et al. (1998). Antithrombotic effects of YM-60828, a newly synthesized factor Xa inhibitor, in rat thrombosis models and its effects on bleeding time. British Journal of Pharmacology, 123(1), 92-98. [Link]

  • Unknown. (n.d.). Experiment 11: Determination of Bleeding Time and Clotting Time. Manipal University College Malaysia.

  • Sutor, A. H. (1992). The bleeding time in pediatrics. Seminars in Thrombosis and Hemostasis, 18(1), 40-49.

  • Miyazaki, Y., et al. (1996). Comparative studies of an orally-active factor Xa inhibitor, YM-60828, with other antithrombotic agents in a rat model of arterial thrombosis. Thrombosis Research, 81(2), 229-238.

  • Taniuchi, Y., et al. (1997). Antithrombotic effects of YM-60828 in three thrombosis models in guinea pigs. General Pharmacology, 29(4), 545-550.

  • Wikipedia. (n.d.). Bleeding time.

  • Medscape. (2025, July 23). Bleeding Time.

  • Practical-Haemostasis.com. (2026, January 14). The Bleeding Time [BT].

  • Scribd. (n.d.). Troubleshooting Problems With The Prothrombin Time (Protime/INR), The Activated Partial Thromboplastin Time (aPTT) and The Fibrinogen Assay.

  • Taylor & Francis. (n.d.). Bleeding time – Knowledge and References.

  • Healthline. (2018, February 26). Bleeding Time Test: Purpose, Procedure, and Risks.

  • The University of British Columbia. (2014). SOP: ACC-2014-Tech12 Collection of small amounts of blood from tail tip microsampling in - mice.

  • World Federation of Hemophilia. (n.d.). PART 15 Troubleshooting Issues with Coagulation laboratory tests.

  • Queen's University. (2012, March 14). Tail Vein Blood Collection in Mice - Standard Operating Procedure #2.

  • MedChemExpress. (n.d.). PAR1 Antagonist, Gene.

  • The University of Queensland. (2018, July 4). LAB_019 Blood Collection – Tail Bleed in Rats and Mice.

  • MDPI. (2016, May 21). Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides.

  • ResearchGate. (n.d.). Anfibatide did not significantly prolong bleeding time. Bleeding time...

  • Anaspec. (n.d.). Protease-Activated Receptor-1, PAR-1 Antagonist 1 - 1 mg.

  • Storey, R. F., et al. (2015). PAR1 antagonists inhibit thrombin-induced platelet activation whilst leaving the PAR4-mediated response intact. Platelets, 26(3), 236-242.

  • Capodanno, D., & Angiolillo, D. J. (2013). PAR-1 antagonists: current state of evidence. Journal of Thrombosis and Thrombolysis, 35(1), 1-9.

  • MedChemExpress. (n.d.). PAR1 Inhibitor, Agonist, Antagonist, Gene.

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Optimization

Technical Support Center: Stability of YM-60828 in Plasma Samples During Freeze-Thaw Cycles

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with YM-60828. Its purpose is to provide expert guidance on ensuring the stability of YM-608...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with YM-60828. Its purpose is to provide expert guidance on ensuring the stability of YM-60828 in plasma samples, with a specific focus on the challenges presented by freeze-thaw cycles. Accurate bioanalytical data is the cornerstone of successful pharmacokinetic (PK) and toxicokinetic (TK) studies, and maintaining analyte stability from collection to analysis is paramount.[1][2] This document combines established regulatory principles with practical, field-proven insights to help you design robust experiments, troubleshoot common issues, and generate reliable data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when planning freeze-thaw stability studies for YM-60828.

Q1: What is freeze-thaw stability, and why is it a critical parameter for YM-60828?

A: Freeze-thaw stability is a component of bioanalytical method validation that determines if an analyte, such as YM-60828, remains unchanged after being frozen and thawed multiple times.[3] This process is designed to mimic the real-world handling of clinical or preclinical plasma samples, which may be retrieved from storage for initial analysis, re-analysis, or additional exploratory testing. Instability during these cycles can lead to the degradation of the parent compound, resulting in artificially low concentration measurements and, consequently, erroneous pharmacokinetic calculations.[4][5] For a potent Factor Xa inhibitor like YM-60828, accurate concentration data is essential for correct dose-response modeling and safety assessments.[6][7]

Q2: What are the regulatory expectations for a freeze-thaw stability study?

A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide clear guidelines.[8][9] A freeze-thaw stability experiment is a mandatory part of a full bioanalytical method validation.[9][10] The core expectation is to demonstrate that the analyte concentration is not significantly affected by repeated freezing and thawing cycles that samples might undergo.[1][3]

Q3: How many freeze-thaw cycles are typically required?

A: The standard industry and regulatory expectation is to conduct a minimum of three freeze-thaw cycles.[1][3] However, if your laboratory's procedures or study design anticipates that samples may undergo more cycles, you should validate for the maximum number of cycles expected. Quality Control (QC) samples should be kept frozen for at least 12 hours between each thaw cycle to ensure they have fully solidified.[8]

Q4: At what concentration levels should I evaluate the stability of YM-60828?

A: You should assess stability using, at a minimum, low and high concentration Quality Control (QC) samples.[1] This is crucial because stability can sometimes be concentration-dependent. The low QC should be near the lower limit of quantitation (LLOQ), and the high QC should be near the upper limit of quantitation (ULOQ) of your assay's calibration curve.

Q5: What are the acceptance criteria for a successful freeze-thaw stability test?

A: The mean concentration of the stability-tested QC samples should be within ±15% of the nominal (theoretical) concentration.[11] The precision, or coefficient of variation (CV), of the measurements for each QC level should also not exceed 15%.[11] These criteria ensure that any variability introduced by the freeze-thaw process is within acceptable limits for bioanalytical assays.

ParameterAcceptance Limit (Low & High QC)Reference
Accuracy Mean concentration within 85-115% of nominal value[3][11]
Precision Coefficient of Variation (CV) ≤ 15%[11]

Section 2: Troubleshooting Guide: Investigating Freeze-Thaw Instability

When a freeze-thaw stability study for YM-60828 fails to meet acceptance criteria, a systematic investigation is required. This guide provides a logical framework for identifying and resolving the root cause.

Issue 1: Consistent Decrease in YM-60828 Concentration After Each Cycle

This pattern suggests that YM-60828 is degrading with each successive cycle.

  • Potential Cause A: Chemical Degradation (e.g., Hydrolysis)

    • Why it happens: Plasma is a complex aqueous matrix with a specific pH.[4] Functional groups within a drug molecule, such as esters or amides, can be susceptible to hydrolysis.[12] Other processes like oxidation can also occur.[13][14]

    • Troubleshooting Steps:

      • Review the chemical structure of YM-60828 to identify functional groups prone to degradation.

      • While altering the plasma pH is not an option for study samples, ensure that any buffer systems used during sample processing are pH-controlled and validated.

      • Evaluate if the degradation is time-dependent by extending the thaw period at room temperature (bench-top stability) to see if the effect is exacerbated.

  • Potential Cause B: Enzymatic Degradation

    • Why it happens: Plasma contains numerous active enzymes (e.g., esterases, proteases) that can metabolize drug molecules.[4] The activity of these enzymes can persist even at low temperatures and may increase significantly during the thaw period.

    • Troubleshooting Steps:

      • Minimize Thaw Time: Ensure the thawing process is rapid and consistent. Once thawed, samples should be processed immediately or kept on ice to minimize enzymatic activity.[15]

      • Standardize Processing Temperature: Process samples at a consistent, cold temperature (e.g., 4°C) to reduce the rate of enzymatic reactions.[16][17]

      • Inhibitors (Method Development Only): During method development, the use of specific enzyme inhibitors (e.g., sodium fluoride for esterases) could be explored, but this would require a full re-validation of the bioanalytical method.

Issue 2: High Variability (Poor Precision) in Results

This outcome points to inconsistencies in the experimental procedure or unintended interactions.

  • Potential Cause A: Inconsistent Handling and Thawing Procedures

    • Why it happens: Variations in the rate of thawing, the final temperature reached, and the time samples spend in a liquid state can lead to inconsistent degradation or precipitation, causing high variability.[18]

    • Troubleshooting Steps:

      • Standardize Thawing: Implement a highly controlled thawing procedure. Thawing samples in a room temperature water bath until just thawed, followed by immediate vortexing and placement on ice, is a highly reproducible method.[18] Avoid letting samples sit at room temperature for variable periods.

      • Ensure Homogeneity: After thawing, samples must be thoroughly mixed (e.g., vortexing) to ensure a homogenous solution before aliquoting for analysis. This is critical as concentration gradients can form during the freezing process.

  • Potential Cause B: Non-Specific Adsorption (NSA)

    • Why it happens: The analyte can adsorb to the surface of storage vials, especially at low concentrations. This effect can be inconsistent and is often exacerbated by changes in the physical state during freeze-thaw cycles.

    • Troubleshooting Steps:

      • Use Low-Binding Tubes: Always use high-quality, low-binding polypropylene tubes for sample storage and processing.[17]

      • Evaluate During Development: NSA should be evaluated during method development by comparing results from polypropylene and glass tubes, and by testing different batches of tubes.

Issue 3: Stability Fails at Low QC but Passes at High QC

This specific failure mode often points to issues that are more pronounced at lower analyte concentrations.

  • Potential Cause A: Adsorption Effects

    • Why it happens: As mentioned above, non-specific adsorption is more likely to have a significant impact at the LLOQ, where the amount of analyte lost to the tube surface represents a larger percentage of the total analyte present.

    • Troubleshooting Steps: Re-evaluate the potential for NSA using the steps outlined in Issue 2, with a specific focus on the low QC concentration.

  • Potential Cause B: Lower Limit of Quantitation (LLOQ) is Too Low

    • Why it happens: If the LLOQ is set too aggressively, the inherent variability of the analytical system at that level may be too high to pass the 15% precision and accuracy criteria, an issue that is magnified by the additional stress of freeze-thaw cycles.

    • Troubleshooting Steps: Re-evaluate the LLOQ of the assay. Ensure that it is robust and consistently meets the acceptance criteria of ±20% for accuracy and precision during routine validation runs.[3]

Section 3: Standard Protocol for YM-60828 Freeze-Thaw Stability Assessment

This protocol provides a self-validating framework for assessing the freeze-thaw stability of YM-60828 in plasma, consistent with regulatory guidelines.

Experimental Workflow Diagram

FTS_Workflow cluster_prep Phase 1: Preparation cluster_cycling Phase 2: Freeze-Thaw Cycling cluster_analysis Phase 3: Analysis & Evaluation prep_qc Prepare Low & High QCs in Blank Plasma (n=6 each) t0_analysis Analyze 'Time 0' QCs (n=3 each) prep_qc->t0_analysis freeze1 Freeze Cycle 1 (≥12h at -80°C) prep_qc->freeze1 thaw1 Thaw Cycle 1 (Room Temp) freeze1->thaw1 freeze2 Freeze Cycle 2 (≥12h at -80°C) thaw1->freeze2 thaw2 Thaw Cycle 2 (Room Temp) freeze2->thaw2 freeze3 Freeze Cycle 3 (≥12h at -80°C) thaw2->freeze3 thaw3 Thaw Cycle 3 (Room Temp) freeze3->thaw3 stability_analysis Analyze Stability QCs (n=3 each) thaw3->stability_analysis data_eval Evaluate Data vs. Acceptance Criteria stability_analysis->data_eval

Caption: Workflow for a 3-cycle freeze-thaw stability experiment.

Step-by-Step Methodology
  • Materials & Reagents:

    • Validated blank control human (or other relevant species) plasma with the appropriate anticoagulant (e.g., K2EDTA).

    • YM-60828 certified reference standard.

    • Validated analytical method (e.g., LC-MS/MS) with a defined calibration curve and quality control levels.

    • Low-binding polypropylene microcentrifuge tubes.

  • Preparation of QC Samples:

    • Prepare a fresh batch of low and high concentration QC samples by spiking known amounts of YM-60828 into blank plasma.

    • Prepare at least six replicates for each concentration level to ensure enough samples for baseline and stability testing.

  • Baseline (Time 0) Analysis:

    • Immediately after preparation, take three replicates of the low QC and three replicates of the high QC.

    • Analyze these "Time 0" samples along with a freshly prepared calibration curve. These results will serve as the reference for accuracy calculations.

  • Freeze-Thaw Cycling:

    • Cycle 1: Store the remaining QC samples (at least 3 replicates of each level) at the intended storage temperature (e.g., -80°C) for a minimum of 12 hours.

    • Thaw 1: Remove the samples from the freezer and allow them to thaw completely and unassisted at room temperature. Once thawed, vortex to mix.

    • Repeat: Return the samples to the freezer for at least 12 hours to complete the cycle. Repeat this freeze-thaw process for a total of three cycles.

  • Final Sample Analysis:

    • After the third thaw, analyze the stability-tested QC samples (n=3 for low, n=3 for high).

    • This analysis must be performed against a freshly prepared calibration curve to ensure the integrity of the comparison.

  • Data Evaluation and Acceptance:

    • Calculate the mean concentration and CV for the stability-tested QCs at each level.

    • Calculate the accuracy by comparing the mean concentration of the stability QCs to the nominal concentration (% Accuracy = (Mean Observed Conc. / Nominal Conc.) * 100).

    • Compare the results against the pre-defined acceptance criteria (±15% for both accuracy and precision). If the results are within these limits, the freeze-thaw stability of YM-60828 is confirmed under the tested conditions.

Section 4: References

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability? Retrieved from Creative Bioarray website.

  • Aurum Biosciences. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from Aurum Biosciences website.

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-38.

  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Retrieved from Anapharm website.

  • PXBioVisioN. (n.d.). Blood Plasma Sample Collection and Handling for Proteomics Analysis. Retrieved from PXBioVisioN website.

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from FDA website.

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from Cyprotex website.

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from FDA website.

  • Protavio. (2024, February 22). Serum & Plasma handling for immunoassay analysis. Retrieved from Protavio website.

  • Audubon Bioscience. (2021, April 20). Handling Blood Samples - 5 Good Practices. Retrieved from Audubon Bioscience website.

  • Poteet, E., & T., G. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Forensic Science International, 186(1-3), 1-8.

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from FDA website.

  • Thermo Fisher Scientific. (n.d.). Guide: Proper sample handling for immunoassays. Retrieved from Thermo Fisher Scientific website.

  • MagBio Genomics. (2021, September 23). 5 Recommended Blood Sample Handling Practices. Retrieved from MagBio Genomics website.

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from Pharma Stability website.

  • Morishima, Y., et al. (1998). Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa. Thrombosis and Haemostasis, 79(3), 543-548.

  • SciTechnol. (2023, January 31). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Retrieved from SciTechnol website.

  • Nagahara, T., et al. (2003). Design, synthesis and biological activity of YM-60828 derivatives. Part 2: potent and orally-bioavailable factor Xa inhibitors based on benzothiadiazine-4-one template. Bioorganic & Medicinal Chemistry, 11(3), 365-378.

  • Shen, Q., et al. (2017). Strong impact on plasma protein profiles by precentrifugation delay but not by repeated freeze-thaw cycles, as analyzed using multiplex proximity extension assays. Clinical Chemistry and Laboratory Medicine, 55(7), 1034-1041.

  • Kitazawa, T., et al. (1997). YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time. European Journal of Pharmacology, 339(2-3), 141-146.

  • Kitazawa, T., et al. (1998). Antithrombotic effects of YM-60828 in three thrombosis models in guinea pigs. Thrombosis Research, 90(4), 183-189.

  • Patel, P., et al. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Pharmaceutical and Regulatory Affairs, 3(2).

  • Wang, X., et al. (2020). Effects of pre-analytical storage time, temperature, and freeze-thaw times on coagulation factors activities in citrate-anticoagulated plasma. Annals of Translational Medicine, 8(21), 1438.

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from FDA website.

  • Eray, O., et al. (2013). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemia Medica, 23(1), 79-86.

  • Willeman, T., et al. (2021). Temporal Stability Evaluation of Drugs in Plasma on Primary Sampling Tube. Therapeutic Drug Monitoring, 43(2), 309-311.

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from Pharmaguideline website.

  • Kitazawa, T., et al. (1997). Antithrombotic effects of YM-60828, a newly synthesized factor Xa inhibitor, in rat thrombosis models and its effects on bleeding time. British Journal of Pharmacology, 120(5), 891-897.

  • ResearchGate. (n.d.). Plasma stability under different storage conditions. Retrieved from ResearchGate website.

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from ICH website.

  • Breier, M., et al. (2018). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 8(4), 77.

  • McNally, J., & Usansky, J. (n.d.). Bioanalytical Method Validation: Aiming for Enhanced Reproducibility. Retrieved from Thermo Fisher Scientific website.

  • Mikut, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178222.

  • Pidcoke, H. F., et al. (2013). Multiple Levels of Degradation Diminish Hemostatic Potential of Thawed Plasma. The Journal of Trauma and Acute Care Surgery, 75(1 Suppl 1), S68-S76.

Sources

Troubleshooting

Technical Support Center: YM 60828 Batch Variability &amp; Purity Optimization

This guide is structured as a high-level technical support resource designed for researchers encountering inconsistencies with YM 60828 (Darexaban derivative/precursor). It moves beyond basic "check the label" advice int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource designed for researchers encountering inconsistencies with YM 60828 (Darexaban derivative/precursor). It moves beyond basic "check the label" advice into chemical forensics and assay optimization.

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Batch-to-Batch Consistency in Factor Xa Inhibition Assays

Executive Summary

YM 60828 is a potent, direct Factor Xa inhibitor (


 nM) containing a bis-basic structure (naphthalene-amidine and piperidine moieties). Inconsistent experimental data—specifically shifting IC50 values or crystallization failures—is frequently attributed to salt-form ambiguity (stoichiometry of HCl) , amidine hydrolysis , or solvation errors  rather than synthesis failure.

This guide provides a forensic approach to validating your material and normalizing your data.

Module 1: Diagnostic Triage

Is the variability in the compound or the assay?

Q: My IC50 for Factor Xa shifted from 2 nM to 15 nM with a new batch. Is the batch defective? A: Not necessarily. While a 7-fold shift is significant, YM 60828 is highly sensitive to protonation states .

  • Check the Counter-ion: Verify if the new batch is a dihydrochloride (

    
    ) or a free base. The molecular weight difference (~73 Da) causes a concentration error of ~15-20% if uncorrected.
    
  • Check the Hydration: Benzamidine derivatives are hygroscopic. If the batch was weighed without correcting for water content (often 5-10% by weight), your molar concentration is lower than calculated.

  • Assay Conditions: Factor Xa assays are pH-sensitive. Ensure your buffer maintains pH 7.4; shifts to pH >8.0 can deprotonate the piperidine moiety, altering binding affinity.

Visualization: Troubleshooting Logic Tree

TroubleshootingFlow Start Issue: Inconsistent Data CheckMW Step 1: Compare MW on CoA (Free Base vs. HCl) Start->CheckMW CalcError Action: Recalculate Molarity CheckMW->CalcError Mismatch Solubility Step 2: Visual Inspection (Precipitate in DMSO?) CheckMW->Solubility Match Sonicate Action: Sonicate/Warm (37°C) Solubility->Sonicate Cloudy HPLC Step 3: Run Analytical HPLC (Check for Hydrolysis) Solubility->HPLC Clear

Figure 1: Decision matrix for isolating the source of variability in YM 60828 experiments.

Module 2: Analytical Verification (The "Proof" Phase)

How to validate purity independent of the vendor.

Q: The CoA says >98% purity, but my mass spec shows extra peaks. What are they? A: Common "ghost" peaks in YM 60828 analysis often stem from amidine hydrolysis . The amidine group (


) can hydrolyze to an amide (

) if stored in moisture, or form cyclic adducts.

Q: What is the Gold Standard HPLC Protocol for YM 60828? Do not use generic gradients. You must use an acidic mobile phase to prevent peak tailing of the basic nitrogen atoms.

Protocol: YM 60828 Purity Validation
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µmStandard retention for hydrophobic naphthalene core.
Mobile Phase A Water + 0.1% TFATFA suppresses silanol interactions with the basic piperidine/amidine.
Mobile Phase B Acetonitrile + 0.1% TFAEnsures solubility of the hydrophobic backbone.
Gradient 5% B to 95% B over 20 minSlow gradient required to separate hydrolysis byproducts.
Detection UV 254 nm & 280 nm280 nm is specific for the naphthalene ring; 254 nm detects general impurities.
Acceptance Main peak >95% areaImpurities >5% may act as competitive inhibitors or aggregators.

Critical Note: If you observe a peak at


 or 

in LC-MS, this indicates hydrolysis (amide formation) or hydration. These impurities are often inactive against Factor Xa, effectively diluting your inhibitor [1, 2].

Module 3: Experimental Mitigation

How to save an experiment with a "suspect" batch.

Q: I have a batch with 90% purity. Can I still use it for IC50 screening? A: Yes, but you must normalize .

  • Corrected Weight:

    
    .
    
  • Run a Reference Standard: Always run a known inhibitor (e.g., Rivaroxaban or a previous valid batch of YM 60828) side-by-side. If the reference shifts, the issue is the assay, not the batch.

Q: The compound crashes out of PBS buffer. How do I fix this? A: YM 60828 is hydrophobic.

  • Step 1: Dissolve in 100% DMSO to create a 10 mM stock.

  • Step 2: Dilute into buffer immediately before use.

  • Step 3: Ensure final DMSO concentration is <1% to avoid inhibiting Factor Xa itself.

  • Troubleshooting: If precipitation persists, add 0.01% Tween-20 to the assay buffer to prevent aggregation-based inhibition (a common source of false positives) [3].

Visualization: Competitive Interference Mechanism

BindingCompetition FXa Factor Xa Active Site YM YM 60828 (Active) YM->FXa High Affinity (Ki = 1.3 nM) Impurity Hydrolyzed Impurity Impurity->FXa Low Affinity (Weak/No Binding) Substrate Chromogenic Substrate Substrate->FXa Blocked by YM 60828

Figure 2: YM 60828 competes with the substrate.[1][2][3][4][5][6] Impurities (gray) typically fail to bind, reducing the effective concentration of the active drug.

Module 4: Storage & Stability (The "Prevention" Phase)

Q: How stable is YM 60828 in solution? A: Not stable long-term in aqueous buffers. The amidine group is susceptible to hydrolysis at neutral/basic pH.

Stability Reference Table
Solvent / ConditionStability EstimateStorage Recommendation
Solid State (Powder) >2 Years-20°C, Desiccated. Protect from light.
100% DMSO Stock 6 Months-80°C. Avoid repeated freeze-thaw (>3 cycles).
Aqueous Buffer (pH 7.4) <24 HoursPrepare fresh. Do not store.
Cell Culture Media <12 HoursAdd to cells immediately.

Best Practice: Aliquot your DMSO stock into single-use vials (e.g., 20 µL) to prevent moisture introduction during freeze-thaw cycles. Water introduction into DMSO accelerates degradation [4].

References

  • Sato, K., et al. (1998). "Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa." Thrombosis and Haemostasis.

  • Gustavsson, J., et al. (2005). "Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography." Journal of Chromatography A.

  • Sigma-Aldrich Technical Guide. "Improving Reproducibility: Best Practices for Small Molecules."

  • Visikol Scientists. (2022). "The Importance of IC50 Determination and Compound Handling."

Sources

Optimization

Technical Support Center: YM-60828 Degradation &amp; Impurity Analysis

Welcome to the technical support resource for YM-60828. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common question...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for YM-60828. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and challenges encountered during the stability testing and impurity analysis of YM-60828, a potent, orally active Factor Xa inhibitor.[1][2] Our goal is to equip you with the scientific rationale and practical troubleshooting strategies needed to ensure data integrity and regulatory compliance.

Section 1: Getting Started with YM-60828 Stability Studies

Q1: What is YM-60828 and why is impurity analysis so critical for this compound?

YM-60828 is a small molecule anticoagulant that functions as a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][3][4][5] Its therapeutic efficacy is directly linked to its chemical structure. Any alteration to this structure, whether through degradation during manufacturing or storage, can lead to the formation of impurities.

Why it's critical:

  • Safety: Impurities, even at trace levels, can have unintended pharmacological or toxicological effects. Regulatory bodies like the FDA and EMA have stringent requirements for the identification and qualification of impurities.[6]

  • Efficacy: Degradation of the active pharmaceutical ingredient (API) reduces its effective concentration, potentially compromising the therapeutic benefit of the drug product.

  • Process Control: An impurity profile serves as a "fingerprint" of the manufacturing process and the stability of the drug. Unexpected changes in this profile can indicate a problem with process control or storage conditions.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for reporting, identifying, and qualifying these impurities.[6][7][8][9][10]

Q2: I need to begin a stability study for YM-60828. Where do I start?

The foundational step for any stability program is to perform a forced degradation study , also known as stress testing.[11][12][13][14] The purpose of this study is not to determine shelf-life but to intentionally degrade the molecule to achieve two primary objectives:

  • Identify Likely Degradation Pathways: By exposing YM-60828 to harsh conditions, you can predict how it might degrade under long-term storage conditions. This helps in identifying potential degradation products.[11][14][15]

  • Develop a Stability-Indicating Analytical Method: A stability-indicating method is an analytical procedure that can accurately separate and quantify the intact drug from its degradation products, ensuring that the measurement of the API is not affected by the presence of impurities.[12][13][15] Stress testing is essential to prove the specificity of your method.

The overall workflow involves stressing the API, developing an analytical method to resolve the resulting impurities, and then proceeding with impurity identification.

Caption: High-level workflow for a YM-60828 stability program.

Section 2: Forced Degradation Protocol & Troubleshooting

Q3: How do I design a robust forced degradation study for YM-60828 according to ICH guidelines?

A well-designed study will expose the drug substance to a variety of stress conditions as recommended by ICH guideline Q1A(R2).[11][12][14] The goal is to achieve a target degradation of approximately 5-20%.[12] This level of degradation is sufficient to produce and detect major degradants without completely destroying the parent molecule, which could lead to unrepresentative secondary degradation products.

Experimental Protocol: Forced Degradation of YM-60828

  • Preparation: Prepare a stock solution of YM-60828 in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a known concentration (e.g., 1 mg/mL). Prepare an unstressed control sample by diluting the stock solution to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase.

  • Stress Conditions: For each condition below, place an aliquot of the stock solution into a sealed vial. After the specified time, neutralize the sample if necessary, dilute to the target analytical concentration, and analyze immediately.

Stress ConditionReagent / ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HCl2 to 24 hours at 60°CNeutralize with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis 0.1 M NaOH2 to 24 hours at 60°CNeutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidation 3% H₂O₂2 to 24 hours at room tempProtect from light. Hydrogen peroxide can be challenging to remove post-reaction.
Thermal (Dry Heat) Solid API24 to 48 hours at 80°CStore the solid powder in a temperature-controlled oven. Dissolve and dilute for analysis.
Photolytic Solution & Solid APIExpose to ≥1.2 million lux hours and ≥200 watt hours/m² of UV lightAs per ICH Q1B.[11] Run a dark control sample in parallel (wrapped in foil).
  • Analysis: Analyze all samples (stressed, neutralized, and control) using your developed HPLC-UV/MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the peak area of the parent YM-60828 peak. Calculate the percent degradation.

Q4: My forced degradation reactions show no degradation or 100% degradation. How do I adjust my conditions?

This is a common challenge. The key is iterative adjustment of stressor intensity.

  • If No/Minimal Degradation (<5%):

    • Increase Stressor Concentration: Move from 0.1 M HCl/NaOH to 0.5 M or 1 M.

    • Increase Temperature: Raise the temperature from 60°C to 80°C.

    • Increase Duration: Extend the exposure time.

    • Rationale: The goal is to apply enough energy to overcome the activation energy barrier for degradation reactions. Insufficient stress means the conditions are not challenging enough to reveal the molecule's liabilities.

  • If Excessive Degradation (>20-30%):

    • Decrease Stressor Concentration: Move from 0.1 M HCl/NaOH to 0.01 M.

    • Decrease Temperature: Lower the temperature from 60°C to room temperature or 40°C.

    • Decrease Duration: Sample at earlier time points (e.g., 1, 2, 4, and 8 hours).

    • Rationale: Over-stressing the molecule can lead to secondary and tertiary degradation products that may not be relevant to real-world stability. Reducing the stress intensity allows you to isolate the primary, most relevant degradants.[13]

Section 3: Analytical Method Development & Troubleshooting

Q5: What is a good starting HPLC-UV/MS method for separating YM-60828 from its potential degradation products?

For a molecule like YM-60828, a reversed-phase HPLC (RP-HPLC) method coupled with both UV and Mass Spectrometry (MS) detection is the gold standard.[16][17][18][19] The MS provides molecular weight information crucial for impurity identification.

Rationale for Method Choices:

  • Column: A C18 column is a versatile starting point for non-polar to moderately polar compounds.

  • Mobile Phase: A gradient of water and acetonitrile is effective for eluting a wide range of compounds.

  • pH Modifier: Formic acid is a common choice as it is volatile (MS-compatible) and helps to protonate acidic silanols on the column, improving peak shape for basic compounds.[18] A low pH ensures that acidic and basic functional groups on YM-60828 and its degradants are in a consistent protonation state, leading to sharp, reproducible peaks.

Starting HPLC-UV/MS Method Parameters

ParameterRecommended Setting
Column C18, 100 x 2.1 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detection Diode Array Detector (DAD) scanning 200-400 nm
MS Detector ESI+ (Electrospray Ionization, Positive Mode)
Q6: I'm seeing poor peak shape (tailing) for YM-60828. What are the common causes and solutions?

Peak tailing is one of the most frequent issues in HPLC and can severely impact quantification accuracy.[20] It can be caused by either chemical or physical problems.

CauseDiagnosisSolution(s)
Secondary Silanol Interactions Affects basic compounds most. YM-60828 has basic nitrogen atoms.1. Lower Mobile Phase pH: Add 0.1% trifluoroacetic acid (TFA) or formic acid to fully protonate silanols and the analyte.[21] 2. Use a Modern Column: Employ an end-capped or polar-embedded column designed to shield residual silanols.[21][22]
Column Overload Peak shape improves upon sample dilution.Reduce the injection volume or the concentration of the sample.[22][23]
Physical Column Issues All peaks in the chromatogram are tailing.1. Check for Voids: A void at the column inlet can cause peak distortion. Try reversing and flushing the column (if permitted by the manufacturer). 2. Blocked Frit: High backpressure accompanies this issue. Replace the column inlet frit or the entire column.[20]
Extra-Column Volume Problem is worse with high-efficiency (UHPLC) systems.Minimize the length and internal diameter of tubing between the injector, column, and detector.[21]
Q7: My retention times are shifting between injections. How can I improve reproducibility?

Retention time (RT) stability is critical for reliable peak identification. Shifting RTs usually point to an issue with the mobile phase delivery or the column environment.[20][22]

  • Gradual Drift: If RTs consistently decrease or increase over a sequence, this often indicates a column equilibration issue. Ensure the column is flushed with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.[23]

  • Sudden/Random Shifts: This suggests a hardware problem.

    • Check for Leaks: Inspect all fittings from the pump to the detector. A small leak can alter the mobile phase composition and flow rate.[20]

    • Ensure Proper Degassing: Air bubbles in the pump can cause pressure fluctuations and inconsistent flow.[24] Ensure the mobile phase is freshly prepared and properly degassed.

    • Verify Mobile Phase Composition: An error in preparing the mobile phase (e.g., incorrect buffer concentration or organic ratio) will directly impact retention.[24]

    • Check Column Temperature: Ensure the column oven is on and maintaining a stable temperature. Fluctuations in temperature can cause RT shifts.[23][24]

Section 4: Impurity Identification and Characterization

Q8: I have detected several new peaks in my stressed samples. What is the workflow for identifying these unknown impurities?

Identifying unknown impurities is a systematic process of gathering evidence to propose a chemical structure.[25][26] High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap systems, is essential for this workflow.[27][28]

Caption: Decision workflow for identifying an unknown degradation product.

Step-by-Step Workflow:

  • Accurate Mass Measurement (HRMS): The first step is to get a highly accurate mass-to-charge ratio (m/z) of the unknown peak.[27] This allows software to generate a list of possible elemental formulas (e.g., C₂₀H₂₅N₅O₅S).

  • Plausibility Check: Compare the proposed formulas to the formula of YM-60828. A plausible degradation product will have a formula that is chemically related to the parent drug.

  • Hypothesize the Reaction: Based on the change in the elemental formula, hypothesize the type of chemical reaction that occurred (e.g., an increase of one oxygen atom suggests oxidation; an increase of H₂O suggests hydrolysis).

  • MS/MS Fragmentation: Fragment the impurity ion and the parent drug ion in the mass spectrometer and acquire their respective fragmentation spectra (MS/MS).[25][29]

  • Comparative Analysis: The fragmentation pattern of the parent drug is the roadmap. By comparing the fragment ions of the impurity to those of the parent, you can pinpoint where the modification occurred.[25] If a fragment containing a specific part of the molecule shows a mass shift, the modification is localized to that region.

  • Structure Proposal: Combine all the evidence—accurate mass, elemental formula, and fragmentation analysis—to propose the most likely structure for the impurity. For definitive confirmation, isolation of the impurity followed by NMR spectroscopy may be required.[26]

Q9: My MS signal for a low-level impurity is very weak. How can I improve sensitivity?

Detecting trace-level impurities is crucial for meeting regulatory identification thresholds, which can be as low as 0.05%.[6]

  • Optimize Ionization Source:

    • Adjust ESI source parameters like capillary voltage, gas flow, and temperature to maximize the signal for your specific impurity.

    • If ESI fails, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be more efficient for less polar compounds.[25]

  • Increase Sample Concentration: If possible, inject a more concentrated sample. Be mindful of potentially overloading the column with the parent API, which could suppress the ionization of the co-eluting impurity.

  • Use a More Sensitive Instrument: Triple quadrupole (QqQ) or high-resolution systems like Orbitraps are inherently more sensitive than older single quadrupole instruments.[29]

  • Switch to a Volatile Mobile Phase: Ensure your mobile phase additives are fully volatile (e.g., formic acid, ammonium formate/acetate). Non-volatile buffers like phosphate will suppress the MS signal and contaminate the instrument.[25]

  • Employ Selective Ion Monitoring (SIM) or MRM: Instead of scanning a full mass range, program the mass spectrometer to only monitor the specific m/z of the expected impurity. This significantly increases the signal-to-noise ratio.

References

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available at: [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • Slideshare. ICH Q3B (R2):Impurities in new drug products. Available at: [Link]

  • ECA Academy. ICH Q3B(R2) Impurities in New Drug Products. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Products Q3B(R2). Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

  • MZ-Analysentechnik. Troubleshooting - Technical Support. Available at: [Link]

  • PharmTech. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • Contract Pharma. (2011). Trace Impurity Identification. Available at: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Payesh Darou Zist Azma Laboratory. Pharmaceutical Impurity Detection Using LC-MS/MS. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). How We Carried Out Identification of an Unknown Impurity. Available at: [Link]

  • ResearchGate. (2023). How to fix a shifting retention time of peaks in hplc?. Available at: [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available at: [Link]

  • PubMed. (1998). Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa. Available at: [Link]

  • ResearchGate. (2025). Determination of rivaroxaban--a novel, oral, direct Factor Xa inhibitor--in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • PubMed. (2003). Design, synthesis and biological activity of YM-60828 derivatives. Part 2: potent and orally-bioavailable factor Xa inhibitors based on benzothiadiazine-4-one template. Available at: [Link]

  • PubMed Central (PMC). (2017). Determination of rivaroxaban in patient's plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS). Available at: [Link]

  • PubMed Central (PMC). (2021). Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC–MS/MS. Available at: [Link]

  • ResearchGate. Method comparison HPLC-MS/MS assay and the anti-Xa assay (n = 96). Available at: [Link]

  • PubMed. (1997). YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time. Available at: [Link]

  • PubMed. (1998). Comparative studies of an orally-active factor Xa inhibitor, YM-60828, with other antithrombotic agents in a rat model of arterial thrombosis. Available at: [Link]

  • PubMed. (1998). Antithrombotic effects of YM-60828 in three thrombosis models in guinea pigs. Available at: [Link]

  • SAGE Journals. (2025). Rapid Determination of Xa Inhibitor Activity in Blood Using a Microfluidic Device that Measures Platelet Deposition and Fibrin. Available at: [Link]

Sources

Troubleshooting

overcoming low absorption of YM 60828 in fasted vs fed state

Technical Support Center: YM60828 Development An Application Scientist's Guide to Overcoming Food-Dependent Bioavailability Welcome to the technical support center for YM60828. This guide is designed for researchers, for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: YM60828 Development

An Application Scientist's Guide to Overcoming Food-Dependent Bioavailability

Welcome to the technical support center for YM60828. This guide is designed for researchers, formulation scientists, and drug development professionals who are encountering and aiming to resolve the significant food effect associated with YM60828, characterized by low absorption in the fasted state compared to the fed state. As Senior Application Scientists, our goal is to provide you with the mechanistic insights and actionable strategies required to navigate this common but critical challenge in drug development.

Part 1: Understanding the "Food Effect" with YM60828

Q1: We observed a dramatic increase in YM60828 plasma concentration when administered with food. What is the scientific reason for this?

A1: This phenomenon, known as a "positive food effect," is characteristic of drugs with low aqueous solubility. YM60828 is a lipophilic molecule, and based on its physicochemical properties, it likely falls under the Biopharmaceutics Classification System (BCS) as a Class II or IV compound (low solubility, with either high or low permeability, respectively).[1][2]

The administration of food, particularly a high-fat meal, triggers a cascade of physiological changes in the gastrointestinal (GI) tract that collectively enhance the dissolution and absorption of poorly soluble drugs like YM60828.[3][4][5][6]

Key physiological mechanisms include:

  • Delayed Gastric Emptying: Food prolongs the drug's residence time in the stomach, allowing more time for it to dissolve before moving to the small intestine, the primary site of absorption.[3][5]

  • Increased Bile Secretion: The digestion of fats stimulates the release of bile salts from the gallbladder. Bile salts act as natural surfactants, forming micelles that encapsulate the lipophilic YM60828 molecules, thereby increasing their solubility in the aqueous environment of the intestine.[3][5]

  • Changes in GI pH: Food can buffer the stomach's pH. For a weak base, the lower pH stimulated by food can aid in its initial dissolution.[5][7]

  • Increased Splanchnic Blood Flow: Blood flow to the GI tract increases after a meal, which can enhance the rate at which the dissolved drug is absorbed into systemic circulation.[3][6]

  • Lymphatic Transport: Highly lipophilic drugs can be absorbed via the intestinal lymphatic system, particularly when formulated with long-chain fatty acids. This pathway bypasses the liver's first-pass metabolism, potentially increasing bioavailability.[3][8]

The significant difference between fasted and fed state absorption is primarily a dissolution-limited problem. In the fasted state, the lack of these physiological aids means YM60828 does not dissolve sufficiently to be absorbed effectively.

Part 2: Troubleshooting & Strategic Formulation Guide

This section provides a logical workflow for diagnosing and solving the absorption challenges of YM60828.

Investigational Workflow for YM60828 Food Effect

To systematically address the issue, a structured experimental approach is necessary. The following diagram outlines a recommended workflow.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Formulation Strategy cluster_3 Phase 4: In-Vivo Evaluation A Physicochemical Profiling (Solubility, LogP, pKa) B BCS/BDDCS Classification (In-vitro Permeability Assay - e.g., PAMPA) A->B Input for Classification C Solubility in Simulated Fluids (FaSSIF vs. FeSSIF) B->C Confirm Low Solubility D In-vitro Dissolution Testing (API vs. Simple Formulation) C->D Identify solubility gap E Select Formulation Approach (Lipid-based, Amorphous, etc.) D->E Guides Strategy Selection F Develop & Optimize Prototype Formulations E->F G Characterize Prototypes (Dissolution, Stability) F->G H Preclinical PK Study (Fasted vs. Fed in Animal Model) G->H Test Lead Candidates H->E Iterate if needed

Caption: Experimental workflow for diagnosing and overcoming the food effect of YM60828.

Q2: How can we confirm in the lab that poor solubility is the root cause of the food effect?

A2: You can perform a comparative solubility and dissolution study using biorelevant simulated intestinal fluids.

  • Fasted State Simulated Intestinal Fluid (FaSSIF): This medium has a low concentration of bile salts and phospholipids, mimicking the conditions of the small intestine before a meal.

  • Fed State Simulated Intestinal Fluid (FeSSIF): This medium has significantly higher concentrations of bile salts and phospholipids, simulating the intestinal environment after a meal.

Expected Outcome: You should observe a markedly higher solubility and a faster dissolution rate of YM60828 in FeSSIF compared to FaSSIF. This result provides strong in-vitro evidence that the food effect is driven by the solubilizing components of the fed-state gut.

Parameter FaSSIF (Fasted State) FeSSIF (Fed State) Anticipated YM60828 Result
pH~6.5~5.0-5.8-
Bile Salt (mM)~3~10-15Significantly higher solubility in FeSSIF
Phospholipid (mM)~0.75~2.5-3.75Faster dissolution rate in FeSSIF
Q3: What are the primary formulation strategies to improve the fasted-state absorption of YM60828?

A3: The goal is to create a formulation that mimics the solubilizing effects of food. Several advanced formulation platforms can achieve this. The choice depends on the specific properties of YM60828 and manufacturing considerations.

  • Lipid-Based Drug Delivery Systems (LBDDS): This is often the most direct and effective approach for lipophilic compounds.[8][9]

    • Mechanism: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the GI tract, these systems spontaneously form fine oil-in-water emulsions or microemulsions (in the case of Self-Emulsifying Drug Delivery Systems, or SEDDS).[9][10] This pre-dissolved state and large surface area facilitate rapid absorption.

    • Best For: Highly lipophilic drugs (LogP > 4).

  • Amorphous Solid Dispersions (ASDs): This strategy tackles poor solubility by preventing the drug from crystallizing.

    • Mechanism: The drug is molecularly dispersed within a polymer matrix. The amorphous form has a higher free energy than the stable crystalline form, leading to a significant increase in apparent solubility and dissolution rate.[1][10] This can create a supersaturated solution in the gut, driving absorption.

    • Best For: Drugs that can be made amorphous and stabilized by a polymer. Requires screening for appropriate polymers (e.g., HPMC-AS, PVP, Soluplus®).

  • Particle Size Reduction (Nanocrystals): This enhances dissolution rate by increasing the surface area of the drug.

    • Mechanism: The drug's particle size is reduced to the sub-micron or nanometer range using techniques like wet-bead milling or high-pressure homogenization.[8][9] According to the Noyes-Whitney equation, a smaller particle size leads to a larger surface area and thus a faster dissolution rate.

    • Best For: Drugs where the dissolution rate, rather than absolute solubility, is the primary barrier (often classified as DCS Class IIa).

Decision Tree for Formulation Strategy

G A Start: YM60828 has low fasted-state absorption B Is the compound highly lipophilic (LogP > 4)? A->B C Lipid-Based Formulations (SEDDS/SMEDDS) are a primary choice B->C Yes D Can the compound be made into a stable amorphous form? B->D No / Maybe E Amorphous Solid Dispersions (ASDs) are a strong candidate D->E Yes F Is dissolution rate the main limiting factor? D->F No G Particle Size Reduction (Nanocrystals) should be evaluated F->G Yes H Consider complexation (e.g., with cyclodextrins) F->H No

Sources

Reference Data & Comparative Studies

Validation

YM 60828 vs Warfarin antithrombotic efficacy comparison

Topic: YM-60828 vs. Warfarin: Antithrombotic Efficacy & Safety Profile Content Type: Publish Comparison Guide Executive Summary: The Therapeutic Index Shift This guide provides a technical comparison between YM-60828 (a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: YM-60828 vs. Warfarin: Antithrombotic Efficacy & Safety Profile Content Type: Publish Comparison Guide

Executive Summary: The Therapeutic Index Shift

This guide provides a technical comparison between YM-60828 (a direct Factor Xa inhibitor) and Warfarin (a Vitamin K antagonist). While Warfarin has been the standard of care for decades, its utility is limited by a narrow therapeutic window and the requirement for routine INR monitoring.[1]

The Core Finding: Experimental data indicates that YM-60828 achieves a superior separation between antithrombotic efficacy and bleeding risk.[2][3][4][5] In rodent models, YM-60828 demonstrated a safety ratio (Bleeding ED2 / Antithrombotic ID50) greater than 30 , whereas conventional anticoagulants like Warfarin and Heparin show significantly narrower margins. This suggests YM-60828 can prevent arterial and venous thrombosis at doses that do not significantly prolong bleeding time, a critical advantage over Warfarin's mechanism-based bleeding liability.

Mechanistic Divergence

To understand the efficacy difference, we must analyze the point of intervention in the coagulation cascade.

  • Warfarin (Indirect Action): Inhibits Vitamin K epoxide reductase (VKOR), depleting functional Factors II, VII, IX, and X. This is a systemic reduction in clotting potential that affects both pathological thrombosis and physiological hemostasis equally.

  • YM-60828 (Direct Action): Selectively inhibits Factor Xa (FXa).[6][7] FXa is the rate-limiting step in thrombin generation; inhibiting one molecule of FXa prevents the generation of ~1,000 molecules of thrombin. This "amplification point" targeting allows for potent antithrombotic effects with preserved primary hemostasis (platelet plug formation).

Diagram: Comparative Mechanism of Action

CoagulationCascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX X Factor X IX->X TF Tissue Factor VII Factor VII TF->VII VII->X Xa Factor Xa (The Amplification Point) X->Xa Activation Thrombin Thrombin (IIa) Xa->Thrombin Converts II -> IIa Prothrombin Prothrombin (II) Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen VKOR Vit K Cycle (Hepatic Synthesis) VKOR->IX VKOR->VII Reduces Synthesis VKOR->X VKOR->Prothrombin Warfarin WARFARIN (Inhibits Synthesis) Warfarin->VKOR YM YM-60828 (Direct Inhibition) YM->Xa High Affinity Ki = 1.3 nM

Caption: Warfarin reduces the synthesis of multiple factors upstream, while YM-60828 precisely blocks the Factor Xa amplification bottleneck.

Comparative Efficacy Data

The following data synthesizes results from in vivo rat models (Arterio-Venous Shunt and Venous Thrombosis). The critical metric here is the Safety Ratio , defined as the dose required to double bleeding time (ED2) divided by the dose required to inhibit thrombosis by 50% (ID50).

Table 1: Efficacy vs. Safety Profile (Rat Models)
CompoundTargetAntithrombotic ID50 (mg/kg)Bleeding Time ED2 (mg/kg)Safety Ratio (ED2 / ID50)
YM-60828 Factor Xa 0.0081 0.76 > 90
ArgatrobanThrombin0.0110.081~ 7.3
HeparinMultiple (ATIII)6.3 IU/kg18 IU/kg~ 2.8
WarfarinVit K Dependent FactorsVariable (Time Dependent)High Bleeding RiskNarrow (< 2)

Key Insight: YM-60828 requires nearly 100 times its therapeutic dose to significantly prolong bleeding, whereas Heparin and Argatroban have much narrower margins.

Case Study: Arterial Thrombosis (High Shear)

In an electrically-induced carotid artery thrombosis model (high shear stress environment):

  • YM-60828 (30 mg/kg p.o.): Significantly reduced occlusion incidence and improved arterial patency.[8]

  • Warfarin: Failed to significantly reduce occlusion in the same acute model.

  • Interpretation: Warfarin's mechanism is too slow and indirect for acute high-shear arterial protection without aggressive pre-dosing that compromises safety. YM-60828 provides immediate, potent inhibition of thrombin generation at the site of injury.

Detailed Experimental Protocols

To replicate these findings, researchers should utilize the following self-validating protocols.

Protocol A: Arterio-Venous (AV) Shunt Model (Rat)

Objective: Assess antithrombotic efficacy in a mixed arterial/venous flow environment.

  • Animal Prep: Anesthetize male Sprague-Dawley rats (300-400g) with sodium pentobarbital (50 mg/kg i.p.).

  • Shunt Assembly:

    • Connect two 12-cm polyethylene tubes (PE-60) via a central silk thread (6 cm length, USP size 4-0).

    • The silk thread acts as the thrombogenic surface.

  • Cannulation: Cannulate the left jugular vein and right carotid artery.

  • Drug Administration:

    • Group 1 (Control): Saline vehicle.

    • Group 2 (YM-60828): Administer bolus or infusion 15 mins prior to shunt opening.

    • Group 3 (Warfarin): Requires oral dosing 18-24 hours prior (due to delayed onset).

  • Shunt Activation: Open the shunt allows blood to flow from artery to vein across the silk thread for exactly 15 minutes .

  • Quantification:

    • Clamp shunt, remove the silk thread.

    • Weigh the wet thrombus mass immediately.

    • Validation: Control thrombus weight must exceed baseline threshold (e.g., >30mg) for the experiment to be valid.

Protocol B: Template Bleeding Time Assay

Objective: Determine the hemostatic safety margin.

  • Device: Use a spring-loaded template device (e.g., Simplate) adapted for rodent tails or a standardized scalpel incision.

  • Procedure:

    • Administer test compound (YM-60828 or Warfarin).[8]

    • Make a standardized incision (5mm long, 1mm deep) on the rat tail, 2cm from the tip.

    • Immerse tail in saline at 37°C.

  • Measurement:

    • Measure time until cessation of blood flow (no re-bleeding for >30 seconds).

    • Cut-off: Stop at 900 seconds to prevent hypovolemic shock (record as >900s).

  • Calculation: Calculate ED2 (dose required to double the bleeding time compared to saline control).

Workflow Diagram: Experimental Validation Logic

ExperimentalWorkflow cluster_efficacy Efficacy Arm (AV Shunt) cluster_safety Safety Arm (Bleeding Time) Start Study Initiation Groups Randomization: 1. Vehicle 2. YM-60828 3. Warfarin Start->Groups Shunt Shunt Open (15 mins) Groups->Shunt Incision Tail Incision (Standardized) Groups->Incision Weigh Weigh Thrombus Shunt->Weigh ID50 Calculate ID50 Weigh->ID50 Comparison Calculate Safety Ratio (ED2 / ID50) ID50->Comparison Timer Time to Hemostasis Incision->Timer ED2 Calculate ED2 Timer->ED2 ED2->Comparison

Caption: Parallel experimental workflows to determine the Therapeutic Index (Safety Ratio).

References

  • Antithrombotic effects of YM-60828, a newly synthesized factor Xa inhibitor, in rat thrombosis models and its effects on bleeding time. Source: British Journal of Pharmacology (1997) [Link]

  • Comparative studies of an orally-active factor Xa inhibitor, YM-60828, with other antithrombotic agents in a rat model of arterial thrombosis. Source: Thrombosis and Haemostasis (1998) [Link][3][8]

  • Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa. Source: Thrombosis and Haemostasis (1998) [Link][6]

  • YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time. Source: European Journal of Pharmacology (1997) [Link]

Sources

Comparative

A Comparative Analysis of Bleeding Risk: YM-60828, Heparin, and Dalteparin

A Technical Guide for Researchers and Drug Development Professionals In the landscape of anticoagulant therapy, the quest for potent antithrombotic agents with a minimized risk of bleeding remains a paramount objective....

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of anticoagulant therapy, the quest for potent antithrombotic agents with a minimized risk of bleeding remains a paramount objective. This guide provides a comparative analysis of the novel factor Xa inhibitor, YM-60828, against the established anticoagulants, unfractionated heparin (UFH) and its low-molecular-weight derivative, dalteparin. By examining their distinct mechanisms of action and supporting preclinical data, this document aims to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction: The Anticoagulant Challenge

The delicate balance between preventing thrombosis and inducing hemorrhage is the central challenge in anticoagulant therapy. While effective in preventing and treating thromboembolic events, traditional anticoagulants like heparin are often associated with a significant risk of bleeding complications.[1] This has driven the development of more targeted therapies, such as direct factor Xa inhibitors, with the hypothesis that a more specific mechanism of action may lead to a wider therapeutic window.

Mechanisms of Action: A Tale of Three Inhibitors

The bleeding profiles of YM-60828, heparin, and dalteparin are intrinsically linked to their unique interactions with the coagulation cascade.

YM-60828: The Direct Factor Xa Inhibitor

YM-60828 is a potent and selective inhibitor of Factor Xa (FXa).[2] FXa occupies a critical juncture in the coagulation cascade, where the intrinsic and extrinsic pathways converge to initiate the common pathway.[3][4][5] By directly binding to the active site of FXa, YM-60828 effectively blocks the conversion of prothrombin to thrombin.[3] This targeted inhibition prevents the amplification of the coagulation cascade and subsequent fibrin clot formation.[3][4]

Heparin (Unfractionated Heparin - UFH): The Broad-Spectrum Inhibitor

Unfractionated heparin exerts its anticoagulant effect indirectly by binding to and activating antithrombin III (ATIII), a natural inhibitor of several coagulation factors.[6][7][8] The heparin-ATIII complex is a potent inhibitor of both thrombin (Factor IIa) and Factor Xa, with a roughly equal inhibitory activity against both.[6][9] This broad-spectrum inhibition, while effective, can also contribute to a higher bleeding risk due to its impact on multiple stages of the coagulation cascade.[1]

Dalteparin: The LMWH with Preferential FXa Inhibition

Dalteparin is a low-molecular-weight heparin (LMWH) derived from UFH. Due to its shorter polysaccharide chains, dalteparin has a more predictable pharmacokinetic profile.[7] Mechanistically, dalteparin also acts by potentiating ATIII, but it exhibits a greater inhibitory activity against Factor Xa compared to thrombin.[7][10] This preferential inhibition of FXa is thought to contribute to a more favorable safety profile with a reduced risk of bleeding compared to UFH in some clinical scenarios.[9][11][12]

Signaling Pathway Diagram: Coagulation Cascade and Anticoagulant Intervention Points

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII FXII XI FXI XII->XI FXIIa IX FIX XI->IX FXIa VIII FVIII IX->VIII FIXa X FX VIII->X FIXa TF Tissue Factor TF_VII TF-FVIIa TF->TF_VII VII FVII VII->TF_VII TF_VII->X Prothrombin Prothrombin (FII) X->Prothrombin FXa + FVa V FV Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin YM_60828 YM-60828 (Direct FXa Inhibitor) YM_60828->X Inhibits Heparin Heparin (UFH) (Indirect Inhibitor via ATIII) Heparin->X Inhibits FXa Heparin->Thrombin Inhibits Thrombin Dalteparin Dalteparin (LMWH) (Indirect Inhibitor via ATIII) Dalteparin->X Preferentially Inhibits FXa Dalteparin->Thrombin Weakly Inhibits Thrombin

Caption: The coagulation cascade showing the points of inhibition for YM-60828, Heparin, and Dalteparin.

Experimental Data: A Head-to-Head Comparison

Preclinical studies in rat models provide valuable quantitative data on the antithrombotic efficacy and bleeding risk of these three agents. The following tables summarize key findings from these studies.

Antithrombotic Efficacy and Bleeding Time

The efficacy of an anticoagulant is often measured by its ID50, the dose required to inhibit thrombosis by 50%. The bleeding risk is assessed by the ED2, the dose that doubles the bleeding time. A higher ratio of ED2 to ID50 suggests a wider therapeutic window and a potentially lower risk of bleeding at effective antithrombotic doses.

Table 1: Antithrombotic Efficacy (ID50) in Rat Models

AnticoagulantVenous Thrombosis Model (ID50)Arterio-venous Shunt Model (ID50)
YM-608280.0081 mg/kg[4][13]0.010 mg/kg[4][13] (bolus) / 0.0087 mg/kg/h (infusion)[6]
Heparin6.3 IU/kg[4][13]10 IU/kg[4][13] (bolus) / 22 IU/kg/h (infusion)[6]
Dalteparin4.7 IU/kg[4][13]4.2 IU/kg[4][13] (bolus) / 11 IU/kg/h (infusion)[6]

Table 2: Bleeding Time (ED2) in Rat Models

AnticoagulantDose to Double Bleeding Time (ED2)
YM-608280.76 mg/kg[4][13] (bolus) / 3.0 mg/kg/h (infusion)[6]
Heparin18 IU/kg[4][13] (bolus) / 18 IU/kg/h (infusion)[6]
Dalteparin25 IU/kg[4][13] (bolus) / 26 IU/kg/h (infusion)[6]
Therapeutic Ratio: A Measure of Safety

The ratio of the dose required to produce a defined bleeding effect (ED2) to the dose required for a therapeutic antithrombotic effect (ID50) provides a "risk-benefit" or therapeutic ratio. A higher ratio is desirable, indicating a wider separation between the effective and bleeding-inducing doses.

Table 3: Comparative Therapeutic Ratios (ED2/ID50)

AnticoagulantTherapeutic Ratio (Venous Thrombosis Model)
YM-60828> 93.8
Heparin~2.9
Dalteparin~5.3

Note: The therapeutic ratio for YM-60828 was reported to be more than 30-fold greater than that of heparin and more than 10-fold greater than that of dalteparin in one study.[4][13]

These data consistently suggest that YM-60828 exerts its antithrombotic effects with a significantly lower prolongation of bleeding time compared to both heparin and dalteparin in these preclinical models.[4][6][11][13]

Experimental Protocols for Assessing Bleeding Risk

To ensure the reproducibility and validity of bleeding risk assessment, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.

Rat Template Bleeding Time Assay

This in vivo assay is a primary method for evaluating the effect of anticoagulants on hemostasis.

Principle: A standardized incision is made on the rat's tail, and the time until bleeding ceases is measured. This reflects the in vivo effects of a compound on both primary hemostasis (platelet plug formation) and coagulation.

Experimental Workflow: Rat Template Bleeding Time Assay

Bleeding_Time_Workflow A Animal Acclimatization & Dosing (e.g., Sprague-Dawley rats, 180-200g) B Anesthesia (e.g., Pentobarbital 50 mg/kg, IP) A->B C Standardized Tail Transection (e.g., 3 mm from the tip) B->C D Immersion in Saline (Tail tip immersed 2 cm deep in 37°C saline) C->D E Time Measurement (Start stopwatch at transection) D->E F Endpoint Determination (Time to cessation of bleeding for a 15-second period) E->F G Data Analysis (Compare treatment groups to vehicle control) F->G

Caption: A typical workflow for the rat template bleeding time assay.

Step-by-Step Methodology:

  • Animal Preparation: Male Sprague-Dawley rats (180-200g) are used. The test substance (YM-60828, Heparin, Dalteparin, or vehicle control) is administered, typically intravenously (bolus or infusion) or orally, at a predetermined time before the assay.[14]

  • Anesthesia: The rats are anesthetized to prevent movement and distress during the procedure.[14]

  • Incision: A standardized transection is made at a specific distance (e.g., 3 mm) from the tip of the tail.[14]

  • Bleeding Measurement: Immediately after transection, the tail is immersed in a tube containing saline at 37°C. A stopwatch is started, and the time required for bleeding to cease for a defined period (e.g., 15 seconds) is recorded. A maximum cut-off time (e.g., 20 minutes) is typically used.[14]

  • Data Analysis: The bleeding times of the treated groups are compared to the vehicle control group. The ED2, the dose causing a two-fold prolongation of bleeding time, is calculated.[13]

Causality Behind Experimental Choices:

  • Standardized Transection: Ensures that the initial injury is consistent across all animals, reducing variability in the results.

  • Immersion in Saline at 37°C: Mimics physiological conditions and prevents the formation of a dry scab, allowing for a more accurate measurement of hemostasis.

  • Anesthesia: Minimizes stress-induced physiological changes that could affect bleeding time.

In Vitro Coagulation Assays

These assays are performed on plasma samples to assess the intrinsic, extrinsic, and common pathways of the coagulation cascade.

Principle: The aPTT test evaluates the integrity of the intrinsic and common coagulation pathways.[1][15][16] It measures the time it takes for a clot to form after the addition of a contact activator, phospholipid, and calcium to platelet-poor plasma.[1][15]

Step-by-Step Methodology:

  • Sample Preparation: Platelet-poor plasma is obtained by centrifuging citrated whole blood.[17]

  • Incubation: The plasma is incubated at 37°C with a contact activator (e.g., silica, kaolin) and a partial thromboplastin reagent (phospholipid).[1]

  • Clot Initiation: Calcium chloride is added to the mixture to initiate the coagulation cascade.[15]

  • Time Measurement: The time from the addition of calcium to the formation of a fibrin clot is measured, typically using an automated coagulometer.[15]

Principle: The PT test assesses the extrinsic and common pathways of coagulation.[11][18] It measures the clotting time of plasma after the addition of tissue factor (thromboplastin) and calcium.[11][19]

Step-by-Step Methodology:

  • Sample Preparation: Platelet-poor plasma is prepared as described for the aPTT.

  • Incubation: The plasma is incubated at 37°C.

  • Clot Initiation: A reagent containing tissue factor and calcium chloride is added to the plasma.[19]

  • Time Measurement: The time taken for a fibrin clot to form is recorded.[18]

Relevance to the Compared Anticoagulants:

  • YM-60828: Prolongs both aPTT and PT in a dose-dependent manner due to its inhibition of Factor Xa in the common pathway.[13]

  • Heparin: Primarily prolongs the aPTT due to its potent inhibition of factors in the intrinsic and common pathways.[13]

  • Dalteparin: Also prolongs the aPTT, but to a lesser extent than heparin for a given anti-Xa activity, reflecting its preferential inhibition of Factor Xa.[13]

Conclusion and Future Directions

The preclinical evidence strongly suggests that YM-60828 possesses a more favorable bleeding risk profile compared to both unfractionated heparin and dalteparin. Its high therapeutic ratio indicates a significant separation between its antithrombotic efficacy and its tendency to prolong bleeding time.[4][6][13] This improved safety profile is likely attributable to its specific and direct inhibition of Factor Xa, a key nodal point in the coagulation cascade.

For researchers and drug development professionals, these findings underscore the potential of targeting specific coagulation factors to develop safer and more effective anticoagulants. Further investigation into the clinical translation of these preclinical findings is warranted to fully elucidate the therapeutic potential of direct Factor Xa inhibitors like YM-60828 in managing thromboembolic diseases.

References

  • Sato, K., Kawasaki, T., Taniuchi, Y., Hirayama, F., Koshio, H., & Matsumoto, Y. (1997). YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time. European Journal of Pharmacology, 339(2-3), 141-146. [Link]

  • Sato, K., Kawasaki, T., Hisamichi, N., Taniuchi, Y., Hirayama, F., Koshio, H., & Matsumoto, Y. (1998). Antithrombotic effects of YM-60828, a newly synthesized factor Xa inhibitor, in rat thrombosis models and its effects on bleeding time. British Journal of Pharmacology, 123(1), 92-96. [Link]

  • What are factor Xa inhibitors and how do they work? (2024, June 21). News-Medical.Net. [Link]

  • A comprehensive review of mechanisms, efficacy and clinical implications of UFH and LMWH in anticoagulant therapy: A prospective oncotarget. (2025, May 28). Onkologia i Radioterapia. [Link]

  • Taniuchi, Y., Sakai, Y., Hisamichi, N., Kayama, M., Mano, Y., Sato, K., ... & Kawasaki, T. (1998). Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa. Thrombosis and Haemostasis, 79(3), 543-548. [Link]

  • Douketis, J. D., Cook, D. J., Meade, M. O., Guyatt, G. H., Geerts, W., Skrobik, Y., ... & PROTECT Investigators for the Canadian Critical Care Trials Group and the Australian and New Zealand Intensive Care Society Clinical Trials Group. (2011). Treatment with dalteparin is associated with a lower risk of bleeding compared to treatment with unfractionated heparin in patients with renal insufficiency. Journal of General Internal Medicine, 31(2), 182-187. [Link]

  • Kawasaki, T., Sato, K., Sakai, Y., Hirayama, F., Koshio, H., Taniuchi, Y., & Matsumoto, Y. (1998). Comparative studies of an orally-active factor Xa inhibitor, YM-60828, with other antithrombotic agents in a rat model of arterial thrombosis. Thrombosis and Haemostasis, 79(2), 410-416. [Link]

  • Factor Xa Inhibitors: How They Work & Side Effects. (2023, February 18). Cleveland Clinic. [Link]

  • The mechanism of action of LMWH versus Unfractionated Heparin. Both... (n.d.). ResearchGate. [Link]

  • Heparin Mechanism of Action: How Does Heparin Work? (2025, December 19). GoodRx. [Link]

  • Stangier, J., & Weitz, J. I. (2007). Factor Xa inhibitors: a novel therapeutic class for the treatment of nonvalvular atrial fibrillation. Therapeutic Advances in Cardiovascular Disease, 1(1), 37-45. [Link]

  • Hylek, E. M., & Singer, D. E. (2016). Treatment with dalteparin is associated with a lower risk of bleeding compared to treatment with unfractionated heparin in patients with renal insufficiency. Journal of General Internal Medicine, 31(2), 141-142. [Link]

  • Activated Partial Thromboplastin Time (APTT). (2022, November 19). LearnHaem | Haematology Made Simple. [Link]

  • Prothrombin time (PT). (n.d.). ResearchGate. [Link]

  • Levine, M. N., Raskob, G., & Landefeld, S. (2001). Hemorrhagic complications of anticoagulant treatment. Chest, 119(1 Suppl), 108S-121S. [Link]

  • Prothrombin Time (PT). (2022, November 19). LearnHaem | Haematology Made Simple. [Link]

  • The Coagulation Cascade | Mackman Lab. (n.d.). UNC School of Medicine. [Link]

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  • Prothrombin Time (PT) (LIQUID REAGENT). (n.d.). Atlas Medical. [Link]

  • Coagulation Cascade Pathway. (n.d.). University of California, San Diego. [Link]

  • Blood Coagulation Signaling Pathways: A Critical Overview. (2024, February 5). Assay Genie. [Link]

  • APTT Test: Procedure, Process, Normal Range & Results Explained. (2025, October 31). Metropolis Healthcare. [Link]

  • ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT Store at 2-8°C. (n.d.). Atlas Medical. [Link]

  • Understanding Activated Partial Thromboplastin Time (APTT). (2025, March 19). Labpedia.net. [Link]

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Sources

Validation

A Comparative Guide to the Antithrombotic Efficacy of YM-60828 in Arterio-venous Shunt and Venous Thrombosis Models

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the antithrombotic efficacy of YM-60828, a potent and selective Factor Xa (FXa) inhibitor, in two distinct and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the antithrombotic efficacy of YM-60828, a potent and selective Factor Xa (FXa) inhibitor, in two distinct and clinically relevant preclinical models: the arterio-venous (AV) shunt model, representing arterial thrombosis, and the venous thrombosis model. We will delve into the mechanistic rationale behind these experimental choices, provide detailed protocols, and present comparative data with other established anticoagulants.

Introduction: The Role of Factor Xa in Thrombosis and the Emergence of YM-60828

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy.[1] By inhibiting FXa, the amplification of the coagulation cascade is effectively blunted, preventing the conversion of prothrombin to thrombin and subsequent fibrin formation.[2]

YM-60828 is a synthetic, orally active, and direct inhibitor of human Factor Xa.[3] It exhibits high affinity for FXa with a Ki of 1.3 nM and demonstrates over 10,000-fold greater selectivity for FXa than for other related serine proteases, including thrombin.[3][4] This high selectivity is a key attribute, suggesting a potentially wider therapeutic window and a lower risk of bleeding compared to less specific anticoagulants.[4]

Understanding the Preclinical Models: A Foundation for Clinical Translation

The choice of animal models is critical for evaluating the potential of new antithrombotic agents. The AV shunt and venous thrombosis models are widely used as they represent two distinct pathophysiological mechanisms of thrombus formation.[5]

  • Arterio-venous (AV) Shunt Model: This model simulates thrombosis under high shear stress conditions, characteristic of the arterial circulation. It is particularly useful for evaluating the efficacy of drugs against platelet-rich "white" thrombi. The introduction of a foreign surface, such as a silk thread, provides a potent stimulus for platelet adhesion and aggregation, initiating thrombus formation.[6] This model is highly relevant for assessing the potential of a drug to prevent thrombosis in settings like coronary artery disease or following the placement of medical devices.

  • Venous Thrombosis Model: This model, often induced by ligation of a major vein like the inferior vena cava (IVC), creates a state of blood stasis.[7] Stasis is a major risk factor for venous thromboembolism (VTE) in humans, leading to the formation of fibrin-rich "red" thrombi with trapped red blood cells.[8] This model is crucial for evaluating a drug's potential to prevent deep vein thrombosis (DVT) and pulmonary embolism (PE).

Efficacy of YM-60828 in the Arterio-venous Shunt Model

In the rat AV shunt model, YM-60828 has demonstrated potent, dose-dependent antithrombotic effects. The efficacy is typically measured by the reduction in the weight of the thrombus formed on the silk thread within the shunt.

Experimental Protocol: Rat Arterio-venous Shunt Model

This protocol is a synthesis of commonly used methods in the field.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right carotid artery and left jugular vein are isolated.

  • Shunt Placement: An AV shunt, consisting of two polyethylene tubes connected by a central piece containing a pre-weighed 5-cm silk thread, is filled with heparinized saline.[9] The ends of the shunt are then inserted and secured into the carotid artery and jugular vein.[9]

  • Drug Administration: YM-60828 or a comparator drug is administered intravenously (as a bolus or infusion) prior to the initiation of blood flow through the shunt.[9][10]

  • Thrombus Formation: Blood is allowed to circulate through the shunt for a defined period, typically 15-30 minutes.

  • Thrombus Quantification: After the circulation period, the shunt is removed, and the silk thread with the formed thrombus is carefully extracted. The wet weight of the thrombus is determined by subtracting the pre-weight of the silk thread.

  • Data Analysis: The dose that produces a 50% inhibition of thrombus formation (ID50) is calculated to quantify the antithrombotic efficacy.

AV_Shunt_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis anesthesia Anesthetize Rat isolate Isolate Carotid Artery & Jugular Vein anesthesia->isolate shunt_prep Prepare & Pre-weigh Silk Thread in Shunt isolate->shunt_prep drug_admin Administer YM-60828 or Comparator shunt_insert Insert Shunt drug_admin->shunt_insert circulate Allow Blood Circulation (15-30 min) shunt_insert->circulate remove_shunt Remove Shunt & Extract Thread circulate->remove_shunt weigh_thrombus Weigh Thrombus remove_shunt->weigh_thrombus calc_id50 Calculate ID50 weigh_thrombus->calc_id50

Experimental workflow for the rat arterio-venous shunt model.

Comparative Efficacy Data (AV Shunt Model)

The following table summarizes the intravenous efficacy of YM-60828 in comparison to other anticoagulants in the rat AV shunt model.

CompoundMechanism of ActionID50 (mg/kg, bolus)[9]ID50 (mg/kg/h, infusion)[10]
YM-60828 Direct FXa Inhibitor 0.010 0.0087
ArgatrobanDirect Thrombin Inhibitor0.0110.027
HeparinIndirect Thrombin/FXa Inhibitor10 IU/kg22 IU/kg/h
DalteparinLMWH (primarily anti-FXa)4.2 IU/kg11 IU/kg/h

ID50: Dose inhibiting thrombus formation by 50%. Lower values indicate higher potency.

As the data indicates, YM-60828 demonstrates high potency in the AV shunt model, comparable to the direct thrombin inhibitor argatroban and significantly more potent on a weight basis than heparin and dalteparin.[9]

Efficacy of YM-60828 in the Venous Thrombosis Model

In a rat model of venous thrombosis induced by stasis, YM-60828 also exhibits potent, dose-dependent antithrombotic activity. This model assesses the ability of a compound to prevent the formation of fibrin-rich thrombi in a low-flow environment.

Experimental Protocol: Rat Venous Thrombosis Model (Stasis-Induced)

This protocol is based on established methods for inducing venous thrombosis.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a midline laparotomy is performed to expose the inferior vena cava (IVC).

  • Drug Administration: YM-60828 or a comparator is administered intravenously (bolus) prior to the induction of stasis.[9]

  • Induction of Stasis: All side branches of the IVC are ligated, and a ligature is placed around the IVC just below the renal veins. A temporary clamp is placed on the IVC to induce a state of complete blood stasis.[7]

  • Thrombus Formation: The stasis is maintained for a specific period, typically 2-4 hours, allowing for thrombus formation.

  • Thrombus Isolation and Quantification: The ligated segment of the IVC containing the thrombus is excised, opened longitudinally, and the thrombus is carefully removed and weighed.

  • Data Analysis: The ID50 is calculated based on the dose-dependent reduction in thrombus weight.

Venous_Thrombosis_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis anesthesia Anesthetize Rat expose_ivc Expose Inferior Vena Cava (IVC) anesthesia->expose_ivc drug_admin Administer YM-60828 or Comparator ligate_ivc Ligate IVC & Side Branches drug_admin->ligate_ivc induce_stasis Induce Stasis (2-4 hours) ligate_ivc->induce_stasis excise_thrombus Excise IVC Segment & Isolate Thrombus induce_stasis->excise_thrombus weigh_thrombus Weigh Thrombus excise_thrombus->weigh_thrombus calc_id50 Calculate ID50 weigh_thrombus->calc_id50

Sources

Comparative

A Comparative Guide to the Cross-Species Reproducibility of YM-60828's Antithrombotic Effects

In the landscape of antithrombotic drug development, the journey from promising preclinical data to clinical efficacy is fraught with challenges. A primary hurdle is the translation of effects observed in animal models t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antithrombotic drug development, the journey from promising preclinical data to clinical efficacy is fraught with challenges. A primary hurdle is the translation of effects observed in animal models to humans—a concept known as cross-species reproducibility. This guide provides an in-depth comparison of YM-60828, a potent and orally active direct Factor Xa (FXa) inhibitor, focusing on the consistency of its antithrombotic effects across various preclinical species. We will delve into its mechanism, compare its efficacy against other anticoagulants, provide detailed experimental protocols, and explore the pharmacokinetic and pharmacodynamic (PK/PD) factors that govern its performance.[1][2][3]

Mechanism of Action: Targeting the Crossroads of Coagulation

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot.[4] Factor Xa sits at a critical juncture, linking the intrinsic and extrinsic pathways to the final common pathway.[4] By converting prothrombin to thrombin, FXa amplifies the clotting signal, making it a prime target for anticoagulant therapy.[4][5]

YM-60828 is a direct FXa inhibitor, meaning it binds directly to the active site of the FXa enzyme, blocking its activity without requiring a cofactor like antithrombin.[6][7] This specific mechanism offers a more predictable anticoagulant response compared to traditional anticoagulants like warfarin, which affects the synthesis of multiple clotting factors.[4][8]

Caption: The Coagulation Cascade and YM-60828's Point of Inhibition.

Comparative Antithrombotic Efficacy Across Species

The true test of an antithrombotic agent lies in its in vivo performance. Animal models of thrombosis are essential for evaluating efficacy and safety before human trials.[9][10] YM-60828 has been evaluated in several species, primarily in rats, guinea pigs, and monkeys, demonstrating consistent antithrombotic activity.

Data Summary: YM-60828 vs. Other Anticoagulants in Rats

The following table summarizes the intravenous (IV) efficacy of YM-60828 compared to the direct thrombin inhibitor argatroban and the indirect inhibitors heparin and dalteparin in two different rat thrombosis models. Efficacy is presented as the dose required to inhibit thrombus formation by 50% (ID50), while bleeding risk is the dose causing a two-fold prolongation of bleeding time (ED2).

CompoundThrombosis ModelEfficacy (ID50)Bleeding Risk (ED2)Therapeutic Ratio (ED2/ID50)
YM-60828 Venous Thrombosis0.0081 mg/kg0.76 mg/kg93.8
A-V Shunt0.010 mg/kg0.76 mg/kg76.0
Argatroban Venous Thrombosis0.011 mg/kg0.081 mg/kg7.4
A-V Shunt0.011 mg/kg0.081 mg/kg7.4
Heparin Venous Thrombosis6.3 IU/kg18 IU/kg2.9
A-V Shunt10 IU/kg18 IU/kg1.8
Dalteparin Venous Thrombosis4.7 IU/kg25 IU/kg5.3
A-V Shunt4.2 IU/kg25 IU/kg6.0

Data sourced from Sato et al. (1998)[11]

Expert Interpretation: The data clearly indicates that YM-60828 possesses a significantly wider therapeutic window in rats compared to both direct thrombin inhibitors and heparins.[11][12] The high therapeutic ratio (ED2/ID50) suggests that YM-60828 can achieve potent antithrombotic effects at doses far below those that significantly increase bleeding risk.[11][12] This separation of antithrombotic efficacy from bleeding risk is a highly desirable characteristic for an anticoagulant.

Cross-Species Observations
  • Rats: YM-60828 is highly effective in both venous and arterial thrombosis models.[11][13] It has demonstrated superiority over older agents like warfarin and various antiplatelet drugs in an electrically-induced carotid artery thrombosis model.[13]

  • Guinea Pigs: Studies in guinea pigs confirm the potent antithrombotic effects of YM-60828 in venous, arterio-venous shunt, and carotid thrombosis models.[14] Consistent with rat studies, the doses required to prolong bleeding time were much higher than the efficacious antithrombotic doses.[14]

  • Monkeys: In squirrel monkeys, oral administration of YM-60828 at 3 mg/kg resulted in significant prolongation of prothrombin time (PT) and activated partial thromboplastin time (APTT), with a respectable oral bioavailability of 20.3%.[6] This demonstrates that the compound's activity is retained in a primate species, a crucial step in preclinical development.[15]

Experimental Protocol: Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model

To ensure trustworthiness and reproducibility, detailing the experimental methodology is paramount. The FeCl₃-induced thrombosis model is a widely used and reliable method for evaluating antithrombotic compounds in vivo.[16][17][18] It mimics aspects of pathological thrombosis by inducing endothelial injury.[19][20]

fecl3_workflow A Anesthetize Animal (e.g., Sprague-Dawley Rat) B Surgically Expose Carotid Artery A->B 1 C Administer Test Compound (e.g., YM-60828) or Vehicle B->C 2 D Position Doppler Flow Probe Upstream of Injury Site C->D 3 E Apply FeCl₃-Saturated Filter Paper to Artery D->E 4 F Monitor Blood Flow Continuously E->F 5 G Record Time to Occlusion (TTO) F->G 6 H Data Analysis: Compare TTO between groups G->H 7

Caption: Standardized Workflow for the FeCl₃-Induced Thrombosis Model.

Step-by-Step Methodology
  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) and maintain anesthesia throughout the procedure.[21] Surgically expose the common carotid artery through a midline cervical incision.

  • Drug Administration: Administer YM-60828 or a vehicle control intravenously (bolus or infusion) or orally at a predetermined time before inducing thrombosis.[13]

  • Thrombosis Induction: Place a small piece of filter paper (e.g., 2x2 mm) saturated with a standardized FeCl₃ solution (e.g., 35-50%) onto the adventitial surface of the exposed carotid artery for a fixed duration (e.g., 3-10 minutes).[17][20][22]

    • Causality Note: Ferric chloride causes oxidative injury to the endothelial cells, exposing subendothelial collagen and tissue factor, which initiates a rapid, platelet-rich thrombus formation process, closely mimicking aspects of arterial thrombosis.[16]

  • Blood Flow Monitoring: Place a Doppler flow probe around the artery, upstream from the site of injury, to continuously monitor blood flow.[18]

  • Endpoint Measurement: The primary endpoint is the Time to Occlusion (TTO) , defined as the time from the application of FeCl₃ until blood flow ceases (e.g., falls below 10% of baseline) for a sustained period.[18] A successful antithrombotic agent will significantly prolong the TTO compared to the vehicle control group.

Assessing Safety: The Bleeding Time Assay

An ideal anticoagulant must not only be effective but also safe. The most common adverse effect is bleeding. A standardized bleeding time assay is used to quantify this risk.[23]

Step-by-Step Methodology (Rat Tail Transection)
  • Animal and Drug Preparation: Anesthetize a rat that has been administered the test compound (e.g., YM-60828) or vehicle.

  • Procedure: Transect the distal 5mm of the tail with a sharp scalpel.[8]

  • Measurement: Immediately immerse the tail in a tube of pre-warmed (37°C) saline.[23][24] Start a stopwatch.

  • Endpoint: Record the time from transection until bleeding ceases completely for at least 30 seconds.[25][26] This duration is the bleeding time. The dose that doubles the bleeding time compared to the control group (ED2) is a key safety metric.[11]

PK/PD: The "Why" Behind Cross-Species Performance

Understanding the relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is crucial for interpreting cross-species data.[2][3]

  • Absorption & Bioavailability: YM-60828 has demonstrated oral bioavailability in monkeys (20.3%), which is a positive indicator for its development as an oral anticoagulant.[6] Differences in gastrointestinal physiology (e.g., pH, transit time) across species can influence absorption and must be considered when extrapolating doses.[1]

  • Metabolism: Species-specific differences in drug-metabolizing enzymes (e.g., Cytochrome P450s) can drastically alter a drug's half-life and exposure.[1] While detailed metabolic profiles for YM-60828 across multiple species are not fully public, this remains a critical parameter in preclinical to clinical translation.

  • Protein Binding: The extent to which a drug binds to plasma proteins can affect its free (active) concentration. This can vary between species and influences the dose required to achieve a therapeutic effect.

The consistent finding that YM-60828 has a wide therapeutic index across rats, guinea pigs, and monkeys suggests that its fundamental pharmacodynamic effect—potent and selective FXa inhibition—is well-conserved.[6][11][14] While pharmacokinetic parameters may differ, the drug's intrinsic activity against its target appears highly reproducible.

Conclusion and Future Directions

The available preclinical data strongly support the cross-species reproducibility of YM-60828's antithrombotic effects. It consistently demonstrates high efficacy in various thrombosis models across rodent and primate species.[6][13][14] Most importantly, it exhibits a superior safety profile, characterized by a significant separation between its effective antithrombotic dose and the dose that induces excessive bleeding.[11][12]

For researchers, these findings underscore the promise of direct FXa inhibition as a therapeutic strategy. The consistent performance of YM-60828 across species provides a strong rationale for its clinical development. Future studies should continue to build on this foundation, focusing on detailed PK/PD modeling to refine dose selection for human trials and further compare its profile against newer direct oral anticoagulants (DOACs) like rivaroxaban and apixaban.[5][27][28]

References

  • Leadley, R. J., & Chi, L. (n.d.). In vivo models for the evaluation of antithrombotics and thrombolytics. PubMed.
  • Chi, L. (n.d.). In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. SpringerLink.
  • Kawasaki, T., Sato, K., Taniuchi, Y., & Hisamichi, N. (1998). Comparative studies of an orally-active factor Xa inhibitor, YM-60828, with other antithrombotic agents in a rat model of arterial thrombosis. PubMed.
  • Taniuchi, Y., Sakai, M., Kobayashi, S., & Hisamichi, N. (1998). Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa. PubMed.
  • Ech-Cherif, A., & El-Ayachi, I. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. MDPI.
  • Melior Discovery. (n.d.). Bleed Time Assay and Anti-Thrombotic Model.
  • Sato, K., Kawasaki, T., Hisamichi, N., & Taniuchi, Y. (1998). Antithrombotic effects of YM-60828, a newly synthesized factor Xa inhibitor, in rat thrombosis models and its effects on bleeding time. PubMed.
  • Kawasaki, T., Sato, K., Taniuchi, Y., & Hisamichi, N. (1997). YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time. PubMed.
  • Sato, K., Kawasaki, T., Taniuchi, Y., & Hisamichi, N. (1998). Antithrombotic effects of YM-60828 in three thrombosis models in guinea pigs. PubMed.
  • Nieswandt, B., & Varga-Szabo, D. (2007). In Vivo Thrombus Formation in Murine Models. Circulation Research.
  • Xu, L., Liu, Y., Sun, Y., & Wu, J. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. ACS Omega.
  • Xu, L., Liu, Y., Sun, Y., & Wu, J. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. PMC.
  • Kim, D.-H., & Park, S.-J. (2020). Mumefural Improves Blood Flow in a Rat Model of FeCl3-Induced Arterial Thrombosis. MDPI.
  • Neves, L. A. A., Tiniakova, O., Wang, H., Huang, J., Senese, P. B., & Gralinski, M. R. (n.d.). Ferric Chloride-Induced Arterial Thrombosis Model in Pre-Clinical Drug Development. CorDynamics.
  • Wikipedia. (n.d.). Direct factor Xa inhibitors.
  • (n.d.). Experiment 11: Determination of Bleeding Time and Clotting Time.
  • (n.d.). Bleeding time – Knowledge and References. Taylor & Francis.
  • (2024, June 21). What are factor Xa inhibitors and how do they work?.
  • Wang, X., & Li, Y. (2016). Ferric Chloride-induced Murine Thrombosis Models. PMC.
  • Toutain, P. L., & Bousquet-Mélou, A. (n.d.). Species differences in pharmacokinetics and pharmacodynamics. PubMed.
  • (n.d.). Bleeding Time Tests. Cornell University College of Veterinary Medicine.
  • Elg, M., & Gustafsson, D. (1999). Antithrombotic effects and bleeding time of thrombin inhibitors and warfarin in the rat. PubMed.
  • (n.d.). Factor Xa inhibitors, Era to replace traditional anticoagulants. J Pharm Biol Sci.
  • Hanley, C. (n.d.). Are the novel anticoagulants better than warfarin for patients with atrial fibrillation?. Hanley.
  • (n.d.). Pharmacokinetics, Pharmacodynamics, and Pharmacogenomics. ACCP.
  • Walenga, J. M., & Fareed, J. (n.d.). Studies on the antithrombotic effects and pharmacokinetics of heparin fractions and fragments. PubMed.
  • Leino, M. (2023). The Interplay of Pharmacokinetics, Pharmacodynamics and Safety in Drug Development. Hilaris Publisher.
  • (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix.
  • (n.d.). Different Classes of Anticoagulant Drugs in Clinical Use. Is there a Class Effect?. Longdom Publishing.

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Validation

Publish Comparison Guide: YM-60828 Dose-Dependent Reduction of Thrombin-Antithrombin (TAT) Complex

Executive Summary YM-60828 (Chemical Name: N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride) is a potent, selective, and orally active inhibitor of Factor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

YM-60828 (Chemical Name: N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride) is a potent, selective, and orally active inhibitor of Factor Xa (FXa) . Unlike direct thrombin inhibitors (e.g., Argatroban) or indirect inhibitors (e.g., Heparin), YM-60828 exerts its anticoagulant effect by blocking the upstream generation of thrombin within the prothrombinase complex.

The Thrombin-Antithrombin (TAT) complex serves as a critical biomarker for in vivo thrombin generation. A dose-dependent reduction in TAT levels signifies the effective suppression of the coagulation cascade before fibrin formation occurs. This guide analyzes the mechanistic superiority of YM-60828 in reducing TAT complexes compared to traditional anticoagulants, supported by experimental protocols and comparative safety data.

Key Finding: YM-60828 demonstrates a superior safety profile (wider therapeutic window) compared to Heparin and Argatroban, achieving significant TAT reduction and antithrombotic efficacy at doses that minimally prolong bleeding time.

Mechanistic Profile: Upstream Inhibition

To understand YM-60828's effect on TAT, one must map its intervention point in the coagulation cascade. TAT complexes form when Thrombin (Factor IIa) is neutralized by Antithrombin III (ATIII). By inhibiting Factor Xa, YM-60828 prevents the conversion of Prothrombin to Thrombin, thereby reducing the pool of Thrombin available to form TAT complexes.

Figure 1: Mechanism of Action and TAT Reduction Pathways

CoagulationCascade FX Factor X FXa Factor Xa (Prothrombinase Complex) FX->FXa Activation Thrombin Thrombin (FIIa) FXa->Thrombin Converts II -> IIa Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Clot Formation TAT TAT Complex (Biomarker) Thrombin->TAT Neutralization Fibrinogen Fibrinogen Fibrinogen->Fibrin ATIII Antithrombin III ATIII->TAT Binding YM60828 YM-60828 (Selective FXa Inhibitor) YM60828->FXa Inhibits (Ki = 1.3 nM) Heparin Heparin (Via ATIII) Heparin->FXa Inhibits Heparin->Thrombin Inhibits Argatroban Argatroban (Direct IIa Inhibitor) Argatroban->Thrombin Direct Inhibition

Caption: YM-60828 inhibits Factor Xa (yellow), the rate-limiting step in Thrombin generation. This upstream blockade reduces the total Thrombin available to complex with Antithrombin III, resulting in a dose-dependent decrease in TAT levels (blue).

Comparative Performance Guide

YM-60828 is distinguished by its high selectivity for Factor Xa (


 nM) and its lack of direct thrombin inhibition (


M). This selectivity results in a "dissociation" between antithrombotic efficacy (TAT reduction) and bleeding risk.
Table 1: YM-60828 vs. Standard Anticoagulants (Efficacy & Safety Profile)
FeatureYM-60828 Argatroban Heparin (UFH) Dalteparin (LMWH)
Primary Target Factor Xa (Selective)Thrombin (Direct)Thrombin & Xa (via ATIII)Factor Xa > Thrombin
Mechanism Competitive InhibitionDirect Active Site BindConformational Change of ATIIIATIII Dependent
Thrombosis ID50 (Rat Venous)*0.0081 mg/kg 0.011 mg/kg6.3 IU/kg4.7 IU/kg
Bleeding Time ED2 (Rat)**0.76 mg/kg 0.081 mg/kg18 IU/kg25 IU/kg
Safety Index (ED2/ID50) ~94 (High Safety)~7.3 (Low Safety)~2.8 (Low Safety)~5.3 (Moderate)
TAT Reduction Mode Prevention of FormationNeutralization of ActivityAccelerated ComplexingAccelerated Complexing

Data Source: Sato et al. (1998) and Kawasaki et al. (1998).

  • ID50: Dose required to inhibit thrombus formation by 50%. ** ED2: Dose required to prolong bleeding time by 2-fold. *Note: A higher Safety Index indicates that the drug can effectively reduce TAT and thrombosis at doses far lower than those causing bleeding.

Experimental Protocol: Validating TAT Reduction

To objectively verify the dose-dependent reduction of TAT complexes by YM-60828, researchers should utilize a Rat Venous Thrombosis Model coupled with ELISA quantification . This protocol ensures the correlation between drug plasma concentration and TAT biomarker suppression.

Phase A: In Vivo Administration & Thrombosis Induction
  • Subject Preparation: Use male Sprague-Dawley rats (approx. 300g), anesthetized with urethane.

  • Drug Administration:

    • Group 1 (Control): Saline vehicle.

    • Group 2 (Low Dose): YM-60828 (0.003 mg/kg IV bolus).

    • Group 3 (Mid Dose): YM-60828 (0.01 mg/kg IV bolus - approx ID50).

    • Group 4 (High Dose): YM-60828 (0.03 mg/kg IV bolus).

  • Thrombosis Induction:

    • Isolate the vena cava.

    • Inject thromboplastin or apply a ligature (stasis model) for 10 minutes to trigger the coagulation cascade.

    • Rationale: This stimulus forces the generation of Thrombin and subsequent TAT complexes.

Phase B: Plasma Collection & TAT Quantification
  • Sampling: Draw 2 mL blood from the carotid artery into a syringe containing 3.2% Sodium Citrate (1:9 ratio).

    • Critical Step: Add a specific protease inhibitor cocktail (e.g., Aprotinin or PPACK) immediately to the tube to prevent ex vivo TAT formation during processing.

  • Separation: Centrifuge at 2,500 x g for 15 minutes at 4°C to obtain platelet-poor plasma (PPP).

  • ELISA Assay (Sandwich Method):

    • Capture Antibody: Anti-Thrombin antibody coated on microplate wells.

    • Incubation: Add plasma samples (100 µL). Incubate 1 hour at 37°C.

    • Detection Antibody: HRP-conjugated Anti-Antithrombin III antibody.

    • Substrate: TMB solution. Measure Absorbance at 450 nm.

  • Calculation: Determine TAT concentration (µg/L) using a standard curve.

Figure 2: Experimental Workflow for TAT Validation

TAT_Protocol cluster_0 In Vivo Phase cluster_1 Analytical Phase Rat Rat Model (Venous Stasis) Dosing IV Injection YM-60828 Rat->Dosing Induction Thrombosis Induction Dosing->Induction BloodDraw Citrate + Inhibitor Collection Induction->BloodDraw 10 min post-induction Centrifuge Centrifuge (4°C, 15 min) BloodDraw->Centrifuge ELISA TAT ELISA (Sandwich) Centrifuge->ELISA Result Data Output: % TAT Reduction ELISA->Result Dose-Response Curve

Caption: Workflow for correlating YM-60828 dosage with TAT complex levels. The critical step is the immediate addition of protease inhibitors during collection to ensure TAT levels reflect in vivo status.

Data Interpretation & Expected Results

When analyzing the results from the above protocol, YM-60828 exhibits a distinct profile compared to Heparin.

  • Dose-Dependency:

    • YM-60828: Expect a linear reduction in TAT levels correlating with plasma concentration. At the ID50 dose (0.0081 mg/kg), TAT generation should be suppressed significantly (approx. 50% reduction vs control).

    • Heparin: While Heparin also reduces TAT, the effect is often non-linear due to its dependence on available ATIII and non-specific binding to plasma proteins.

  • Bleeding Correlation:

    • YM-60828: TAT reduction occurs at doses far below those that prolong bleeding time.

    • Implication: You can achieve "biochemical anticoagulation" (low TAT) without "physiological hemostasis compromise" (bleeding).

  • Mechanism Verification:

    • If TAT is reduced but Fibrinopeptide A (FPA) is also reduced, it confirms upstream inhibition (FXa or earlier).

    • Since YM-60828 is a specific FXa inhibitor, it blocks the prothrombinase complex (

      
       nM), preventing the cleavage of Prothrombin.
      

References

  • Sato, K., Kawasaki, T., Hisamichi, N., et al. (1998). YM-60828, a newly synthesized potent and selective factor Xa inhibitor, exerts its antithrombotic effect with little prolongation of bleeding time. British Journal of Pharmacology, 123(1), 92–96.

  • Kawasaki, T., Sato, K., Sakai, Y., et al. (1998). Comparative studies of an orally-active factor Xa inhibitor, YM-60828, with other antithrombotic agents in a rat model of arterial thrombosis. Thrombosis and Haemostasis, 79(2), 410–416.

  • Taniuchi, Y., Sakai, Y., Hisamichi, N., et al. (1998). Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa. Thrombosis and Haemostasis, 79(3), 543–548.

  • Sato, K., Kawasaki, T., Taniuchi, Y., et al. (1997).
Comparative

Benchmarking YM-60828: Positive Control Selection for Factor Xa Inhibition Assays

Executive Summary: The "Direct" Imperative When designing inhibition assays for YM-60828 (a potent, orally active naphthalene derivative), the selection of a positive control is not merely a box-ticking exercise—it is th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Direct" Imperative

When designing inhibition assays for YM-60828 (a potent, orally active naphthalene derivative), the selection of a positive control is not merely a box-ticking exercise—it is the primary determinant of assay validity.

YM-60828 is a direct Factor Xa (FXa) inhibitor with a


 of approximately 1.3 nM [1].[1] Unlike heparin, it does not require Antithrombin III (ATIII) to function. Therefore, using indirect inhibitors (like Unfractionated Heparin or LMWH) as positive controls in a purified enzyme system will yield false negatives unless ATIII is exogenously added.

The Recommendation: For purified enzyme assays (chromogenic or fluorogenic), Rivaroxaban is the superior positive control due to its mechanistic homology (S1/S4 pocket binding), comparable potency range, and high selectivity.

Mechanistic Alignment & Control Selection

To validate an assay for YM-60828, the control must mirror the test compound's mechanism of action (MOA). YM-60828 binds directly to the active site of FXa, adopting a specific "L-shaped" conformation [2].[2][3]

The Hierarchy of Controls
Control AgentType

/

(FXa)
Suitability for YM-60828 AssaysTechnical Rationale
Rivaroxaban Direct Inhibitor

Optimal Binds S1/S4 pockets directly; structurally stable; industry "Gold Standard" for direct inhibition.
Apixaban Direct Inhibitor

Excellent Higher potency than YM-60828; useful for high-sensitivity assays but may hit the assay floor (tight-binding limit) too easily in standard screens.
DX-9065a Direct Inhibitor

Historical The first synthetic direct FXa inhibitor. Good for historical benchmarking but less potent than YM-60828.
Heparin Indirect InhibitorN/A (ATIII dependent)Conditional NOT recommended for purified enzyme screens. Only valid if the assay buffer is supplemented with Antithrombin III.
Visualizing the Inhibition Pathway

The following diagram illustrates why direct inhibitors like Rivaroxaban are the only logical control for YM-60828 in purified systems, whereas Heparin requires an additional cofactor.

Coagulation_Pathway FX Factor X FXa Factor Xa (Active Enzyme) FX->FXa Activation Thrombin Thrombin FXa->Thrombin Catalysis Signal Colorimetric Signal (pNA release) FXa->Signal Cleaves Substrate Prothrombin Prothrombin Substrate Chromogenic Substrate Substrate->Signal YM YM-60828 (Test Compound) YM->FXa Direct Binding (S1/S4 Pocket) Riva Rivaroxaban (Positive Control) Riva->FXa Direct Binding (Validation) Hep Heparin (Indirect Control) ATIII Antithrombin III (Cofactor) Hep->ATIII Activates ATIII->FXa Complex Formation (Required for Heparin)

Figure 1: Mechanism of Action Comparison. Note that YM-60828 and Rivaroxaban act directly on Factor Xa, while Heparin requires the presence of Antithrombin III to exert an effect.

Experimental Protocol: Chromogenic Factor Xa Assay

This protocol is designed to validate YM-60828 activity using Rivaroxaban as the positive control. It utilizes a colorimetric readout (p-nitroaniline release) at 405 nm.[4]

Reagents & Buffer Conditions
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4. (Crucial: BSA prevents sticky compounds like YM-60828 from adhering to plasticware).

  • Enzyme: Human Factor Xa (purified), final concentration 0.5 nM.

  • Substrate: S-2765 (or equivalent FXa-specific chromogenic substrate), final concentration

    
     (
    
    
    
    is typically
    
    
    ; running below
    
    
    ensures competitive inhibition is detectable).
Workflow Step-by-Step
  • Compound Preparation:

    • Dissolve YM-60828 and Rivaroxaban in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions in DMSO.

    • Dilute 1:100 into Assay Buffer to create 10x working solutions (Final DMSO in assay will be 1%).

    • Note: YM-60828 has a

      
       of 1.3 nM.[1] Your dose-response curve should span 0.1 nM to 1000 nM.
      
  • Enzyme Incubation (The "Pre-incubation" Step):

    • Add 10 µL of diluted compound (YM-60828 or Rivaroxaban) to the plate.

    • Add 40 µL of Factor Xa enzyme solution.[4]

    • Incubate for 15 minutes at room temperature.

    • Why? Direct inhibitors often require equilibrium time to occupy the S1 pocket fully before the substrate competes for the site.

  • Reaction Initiation:

    • Add 50 µL of Chromogenic Substrate.

    • Immediately place in plate reader.

  • Data Acquisition:

    • Measure Absorbance (405 nm) in Kinetic Mode for 20 minutes (read every 30 seconds).

    • Validation Check: Ensure linearity of the "No Inhibitor" (DMSO only) control (

      
      ).
      
Data Analysis & Acceptance Criteria

Calculate the velocity (


) of the reaction for each well. Normalize to the DMSO control (100% Activity).
  • Rivaroxaban Control Criteria: The

    
     must fall between 0.4 nM and 0.9 nM . If Rivaroxaban 
    
    
    
    , the enzyme concentration may be too high, or the enzyme activity has degraded.
  • YM-60828 Validation: Based on literature, YM-60828 should exhibit an

    
     approximately 2-3x higher  (less potent) than Rivaroxaban [1][3].
    

Troubleshooting & Assay Robustness

When benchmarking YM-60828, specific physicochemical properties can introduce artifacts.

Solubility & The "L-Shape" Conformation

YM-60828 relies on a rigid naphthalene scaffold to fit the FXa active site [2]. This rigidity can lead to precipitation at high concentrations (


) in aqueous buffers.
  • Symptom: Flat dose-response curve at high concentrations or erratic replicates.

  • Solution: Ensure the assay buffer contains at least 0.05% Tween-20 or 0.1% BSA. Do not exceed 5% DMSO final concentration, as high DMSO can inhibit FXa independently.

The "Tight-Binding" Limit

Both YM-60828 (


) and Rivaroxaban (

) are tight-binding inhibitors.
  • The Trap: If you use [FXa] = 5 nM in your assay, you cannot reliably measure a

    
     of 0.4 nM (the limit is 
    
    
    
    ).
  • Correction: Ensure your final enzyme concentration is

    
      to accurately differentiate the potency of YM-60828 vs. Rivaroxaban.
    
Workflow Visualization

Assay_Workflow Prep 1. Compound Prep (YM-60828 & Rivaroxaban) DMSO Stocks -> Buffer Dilution Enzyme 2. Enzyme Addition (Factor Xa @ 0.5 nM) Prep->Enzyme Incubate 3. Pre-Incubation (15 mins @ RT) Crucial for Equilibrium Binding Enzyme->Incubate Substrate 4. Substrate Addition (Start Reaction) Incubate->Substrate Read 5. Kinetic Read (OD405 nm for 20 mins) Substrate->Read Check Validation Check: Rivaroxaban IC50 < 1.0 nM? Read->Check Pass Assay Valid: Analyze YM-60828 Data Check->Pass Yes Fail Assay Invalid: Check Enzyme Conc or Degradation Check->Fail No

Figure 2: Step-by-step workflow for the validation of YM-60828 using a Rivaroxaban control.

References

  • Sato, K., et al. (1998). Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa.[1][3] European Journal of Pharmacology.

  • Taniuchi, Y., et al. (2002). Design, synthesis and biological activity of YM-60828 derivatives: potent and orally-bioavailable factor Xa inhibitors based on naphthoanilide and naphthalensulfonanilide templates.[2] Bioorganic & Medicinal Chemistry.

  • Perzborn, E., et al. (2011). The discovery and development of rivaroxaban, an oral, direct factor Xa inhibitor.[5] Nature Reviews Drug Discovery.

  • BPS Bioscience. Factor Xa Inhibitor Screening Assay Kit Protocol.

Sources

Safety & Regulatory Compliance

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